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Core Science & Biosynthesis

Foundational

Pharmacodynamic Profiling and Mechanism of Action of 2-(Diethylamino)-1-phenylpropan-1-ol in the Central Nervous System

Executive Summary In the landscape of neuropharmacology, the metabolic trajectory of a drug dictates its clinical efficacy and safety profile. 2-(Diethylamino)-1-phenylpropan-1-ol (also known as N,N-diethylnorephedrine)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, the metabolic trajectory of a drug dictates its clinical efficacy and safety profile. 2-(Diethylamino)-1-phenylpropan-1-ol (also known as N,N-diethylnorephedrine) serves as a critical case study in metabolic deactivation. As the primary keto-reduced metabolite of the anorectic prodrug diethylpropion (amfepramone), this compound demonstrates how specific structural alterations—namely, the reduction of a β -ketone to a hydroxyl group combined with tertiary amine steric bulk—can completely abolish affinity for central monoamine transporters.

This whitepaper dissects the structural causality behind the inactivity of 2-(Diethylamino)-1-phenylpropan-1-ol in the central nervous system (CNS), contrasts it with its active sister metabolites, and provides a self-validating experimental framework for evaluating monoamine transporter kinetics.

Chemical Identity and Metabolic Divergence

To understand the mechanism of action (or lack thereof) of 2-(Diethylamino)-1-phenylpropan-1-ol, we must first trace its metabolic origins. Diethylpropion is a substituted cathinone that lacks direct affinity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. It functions entirely as a prodrug, undergoing two competing Phase I biotransformations in the liver:

  • N-Dealkylation (CYP450-mediated): Yields ethcathinone, a secondary amine that acts as a potent substrate/inhibitor at NET and DAT. This is the active driver of the drug's appetite-suppressing and psychostimulant effects.

  • Keto-Reduction (Carbonyl Reductase-mediated): Yields 2-(Diethylamino)-1-phenylpropan-1-ol.

MetabolicPathway DEP Diethylpropion (Parent Prodrug) ETH Ethcathinone (Active Metabolite) DEP->ETH N-Dealkylation (CYP450) DEO 2-(Diethylamino)- 1-phenylpropan-1-ol (Inactive Metabolite) DEP->DEO Keto-Reduction (Carbonyl Reductase)

Fig 1. Metabolic divergence of diethylpropion into active and inactive CNS compounds.

CNS Pharmacodynamics: The "Inactive" Paradigm

The core mechanism of action of 2-(Diethylamino)-1-phenylpropan-1-ol in the CNS is defined by its inability to interact with biogenic amine transporters .

In seminal radioligand uptake and release assays conducted on rat brain synaptosomes, researchers evaluated the stereoisomers of this compound—specifically (1R,2S)

(−)

N,N -diethylnorephedrine and (1S,2R)

(−)

N,N -diethylnorephedrine. The data conclusively showed that these reduced metabolites possess negligible affinity for DAT, NET, and SERT .
Quantitative Transporter Kinetics

The table below summarizes the binding affinities ( IC50​ ) of the parent drug and its primary metabolites, illustrating the stark contrast in pharmacodynamics.

CompoundDAT IC50​ (nM)NET IC50​ (nM)SERT IC50​ (nM)Pharmacological Role
Diethylpropion > 10,000> 10,000> 10,000Inactive Prodrug
Ethcathinone 1,014992,118Active Releaser / Inhibitor
2-(Diethylamino)-1-phenylpropan-1-ol > 10,000 > 10,000 > 10,000 Inactive Metabolite

Data adapted from Yu et al., 2000. Values >10,000 nM indicate a lack of physiologically relevant binding.

Structure-Activity Relationship (SAR) Causality

Why does the simple reduction of a ketone to an alcohol completely abolish CNS activity? The causality lies in the strict geometric and electronic requirements of the monoamine transporter orthosteric binding sites:

  • The β -Keto Pharmacophore: In active cathinones, the β -ketone acts as a critical hydrogen-bond acceptor, stabilizing the molecule within the transmembrane domains of DAT and NET.

  • Steric Clash: Converting the planar sp2 hybridized ketone to a tetrahedral sp3 hybridized alcohol (hydroxyl group) alters the conformational flexibility of the side chain. When this is combined with the massive steric bulk of the N,N -diethyl tertiary amine, the molecule simply cannot physically enter the transporter pore.

SAR BetaKeto Beta-Keto Group (Cathinone Core) Active Transporter Binding (Active Stimulant) BetaKeto->Active SecAmine Secondary Amine (Reduced Steric Bulk) SecAmine->Active Hydroxyl Hydroxyl Group (Alcohol Core) Inactive Steric/Electronic Clash (Inactive Metabolite) Hydroxyl->Inactive TertAmine Tertiary Amine (N,N-Diethyl Bulk) TertAmine->Inactive

Fig 2. Structure-Activity Relationship determinants for monoamine transporter affinity.

Experimental Methodologies: Validating Transporter Inactivity

To definitively prove that a compound like 2-(Diethylamino)-1-phenylpropan-1-ol is inactive, researchers cannot rely on engineered cell lines alone. We must utilize native tissue preparations that preserve the endogenous lipid microenvironment and regulatory proteins. Below is the self-validating protocol for the Synaptosomal Radioligand Uptake Assay .

Protocol: Synaptosomal Monoamine Uptake Assay

Step 1: Tissue Dissection and Homogenization

  • Action: Euthanize male Sprague-Dawley rats. Rapidly dissect the striatum (for DAT) and the prefrontal cortex (for NET and SERT). Homogenize the tissue in ice-cold 0.32 M sucrose buffer using a Teflon-glass homogenizer.

  • Causality & Rationale: The striatum is selected for its high density of DAT, while the cortex provides robust NET and SERT signals. The use of isotonic 0.32 M sucrose is critical; it prevents the osmotic lysis of the nerve terminals, allowing them to pinch off and reseal into functional "synaptosomes" that maintain internal membrane potentials.

Step 2: Subcellular Fractionation

  • Action: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to pellet nuclei and cellular debris (P1). Transfer the supernatant and centrifuge at 12,000 × g for 20 minutes to isolate the synaptosomal pellet (P2). Resuspend P2 in oxygenated Krebs-phosphate buffer.

Step 3: Incubation with Test Compounds

  • Action: Aliquot the synaptosomal suspension into 96-well plates. Add 2-(Diethylamino)-1-phenylpropan-1-ol at varying concentrations (1 nM to 100 μ M). Add tritium-labeled neurotransmitters ( [3H] DA, [3H] NE, or [3H] 5-HT) and incubate for 15 minutes at 37°C.

  • Causality & Rationale: Incubation at physiological temperature allows active, ATP-dependent transport of the radioligand into the synaptosomes.

Step 4: Assay Validation & Quality Control (Self-Validating System)

  • Action: To ensure the assay is functionally valid regardless of the test compound's performance, run parallel control wells:

    • Total Binding (TB): Buffer + Synaptosomes + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Synaptosomes + Radioligand + 10 μ M of a known selective inhibitor (e.g., GBR-12909 for DAT, Desipramine for NET).

  • Causality & Rationale: Specific uptake is defined as TB minus NSB. If the test compound (like our target metabolite) shows radioactivity levels identical to TB, it confirms the compound failed to inhibit uptake. The presence of the NSB control proves the assay was capable of detecting inhibition, thereby validating the negative result of the test compound.

Step 5: Rapid Vacuum Filtration and Quantification

  • Action: Terminate the reaction by adding ice-cold buffer. Immediately filter the mixture through Whatman GF/B glass-fiber filters using a cell harvester. Wash filters three times with cold buffer, transfer to scintillation vials, and measure radioactivity via liquid scintillation counting.

  • Causality & Rationale: The ice-cold buffer instantly halts transporter kinetics by dropping the temperature below the activation energy threshold. Rapid filtration traps the intact synaptosomes (containing internalized radioligand) on the filter while washing away unbound extracellular radioligand, ensuring high signal-to-noise ratios.

AssayWorkflow N1 1. Synaptosome Isolation (Sucrose Gradient) N2 2. Radioligand Incubation ([3H]DA,[3H]NE, [3H]5-HT) N1->N2 N3 3. Rapid Vacuum Filtration (Halt Kinetics) N2->N3 N4 4. Liquid Scintillation (Quantify Uptake) N3->N4 N5 5. Non-linear Regression (IC50 Determination) N4->N5

Fig 3. Synaptosomal radioligand uptake assay workflow for monoamine transporter kinetics.

Conclusion and Implications for Drug Development

The pharmacological profile of 2-(Diethylamino)-1-phenylpropan-1-ol is a masterclass in how minor structural modifications dictate CNS activity. Because the reduction of the β -ketone completely abrogates monoamine transporter affinity, this specific metabolic pathway serves as an endogenous detoxification and deactivation route for cathinone-derived therapeutics.

For drug development professionals, this highlights a crucial principle in prodrug design: controlling the ratio of N-dealkylation (activation) to keto-reduction (deactivation) through formulation or structural tweaking can directly modulate the pharmacokinetic half-life, therapeutic window, and abuse liability of novel CNS stimulants.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 29978444, N-Diethylnorpseudoephedrine." PubChem, 2025. URL:[Link]

  • Yu, H., Rothman, R. B., Dersch, C. M., & Rice, K. C. "Uptake and release effects of diethylpropion and its metabolites with biogenic amine transporters." Bioorganic & Medicinal Chemistry, 2000. URL: [Link]

Exploratory

An In-Depth Technical Guide to the In Vitro Metabolic Profiling of 2-(Diethylamino)-1-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive framework for the in vitro metabolic profiling of 2-(Diethylamino)-1-phenylpr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in vitro metabolic profiling of 2-(Diethylamino)-1-phenylpropan-1-ol, a compound of interest in various scientific disciplines. The methodologies detailed herein are grounded in established principles of drug metabolism and bioanalysis, ensuring scientific rigor and data integrity.

Introduction: Understanding the Metabolic Fate of 2-(Diethylamino)-1-phenylpropan-1-ol

The metabolic profile of a compound is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For 2-(Diethylamino)-1-phenylpropan-1-ol, understanding its biotransformation is essential for predicting its efficacy, potential toxicity, and for the identification of biomarkers of exposure. This compound is structurally related to diethylpropion (amfepramone), which is known to be extensively metabolized.[1][2][3] Diethylpropion itself is a prodrug, and its metabolites, including 2-(diethylamino)-1-phenylpropan-1-ol, are pharmacologically active.[2][4] The study of its in vitro metabolism provides a controlled environment to elucidate the enzymatic pathways responsible for its breakdown and the formation of various metabolites.

In vitro metabolism studies are a cornerstone of drug discovery and development, offering insights into a compound's metabolic stability and potential for drug-drug interactions.[5][6][7] These studies typically utilize subcellular fractions, such as liver microsomes, or intact cells, like hepatocytes, which contain a comprehensive suite of metabolic enzymes.[8][9][10] For compounds like 2-(Diethylamino)-1-phenylpropan-1-ol, which are analogous to synthetic cathinones, understanding their metabolic pathways is also crucial for forensic and toxicological analysis.[11][12][13][14][15][16]

Predicted Metabolic Pathways of 2-(Diethylamino)-1-phenylpropan-1-ol

Based on its chemical structure and the known metabolism of similar compounds, the following metabolic pathways are predicted for 2-(Diethylamino)-1-phenylpropan-1-ol:

  • Phase I Metabolism: These reactions introduce or expose functional groups, typically increasing the polarity of the molecule.[17][18][19][20]

    • N-Dealkylation: The sequential removal of the ethyl groups from the diethylamino moiety is a highly probable pathway, catalyzed primarily by cytochrome P450 (CYP) enzymes.[2][21][22] This would lead to the formation of a monoethylamino and a primary amino metabolite.

    • Oxidation: The secondary alcohol group can be oxidized to a ketone, and the phenyl ring can undergo aromatic hydroxylation at various positions.

    • Oxidative Deamination: The amino group can be removed, leading to the formation of a ketone and subsequent reduction to an alcohol or oxidation to a carboxylic acid.

  • Phase II Metabolism: These are conjugation reactions where an endogenous molecule is added to the parent compound or its Phase I metabolites, further increasing water solubility and facilitating excretion.[17][19]

    • Glucuronidation: The hydroxyl group of the parent compound and any hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[13]

    • Sulfation: The hydroxyl group can also be conjugated with a sulfonate group by sulfotransferases (SULTs).

The following diagram illustrates the predicted metabolic pathways:

Metabolic Pathways of 2-(Diethylamino)-1-phenylpropan-1-ol cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Compound 2-(Diethylamino)-1-phenylpropan-1-ol N-De-ethylation N-Monoethyl Metabolite Parent Compound->N-De-ethylation N-De-ethylation (CYP450) Aromatic Hydroxylation Hydroxylated Metabolite (Phenyl Ring) Parent Compound->Aromatic Hydroxylation Hydroxylation (CYP450) Oxidation_OH Ketone Metabolite Parent Compound->Oxidation_OH Oxidation Glucuronide_Parent Parent-Glucuronide Parent Compound->Glucuronide_Parent Glucuronidation (UGT) N-Dealkylation Primary Amine Metabolite N-De-ethylation->N-Dealkylation N-De-ethylation (CYP450) Glucuronide_Hydroxylated Hydroxylated-Glucuronide Aromatic Hydroxylation->Glucuronide_Hydroxylated Glucuronidation (UGT)

Caption: Predicted Phase I and Phase II metabolic pathways of 2-(Diethylamino)-1-phenylpropan-1-ol.

Experimental Design for In Vitro Metabolic Profiling

A robust experimental design is crucial for obtaining reliable and reproducible data. The following sections outline the key components of an in vitro metabolic profiling study for 2-(Diethylamino)-1-phenylpropan-1-ol.

Selection of In Vitro Systems
  • Human Liver Microsomes (HLM): HLMs are a rich source of CYP enzymes and are ideal for studying Phase I metabolism.[10][23] They are a cost-effective and high-throughput option for initial metabolic stability screening and metabolite identification.[24][25]

  • Cryopreserved Human Hepatocytes: Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[8][26][27] They provide a more physiologically relevant model for predicting in vivo metabolism.

Experimental Workflow

The general workflow for an in vitro metabolism study is as follows:

Caption: General experimental workflow for in vitro metabolic profiling.

Detailed Experimental Protocols

Protocol for Human Liver Microsome (HLM) Incubation

This protocol is designed to identify Phase I metabolites of 2-(Diethylamino)-1-phenylpropan-1-ol.

Materials:

  • Pooled Human Liver Microsomes (stored at -80°C)

  • 2-(Diethylamino)-1-phenylpropan-1-ol

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH solution[28]

  • 100 mM Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Incubator with shaking capabilities (37°C)

  • Microcentrifuge tubes

Procedure:

  • Thaw Microsomes: Thaw the HLM vial on ice.[28]

  • Prepare Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and HLM. The final protein concentration should be optimized, typically between 0.2 and 1.0 mg/mL.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiate Reaction: Add 2-(Diethylamino)-1-phenylpropan-1-ol to the pre-incubated mixture to initiate the reaction. The final substrate concentration should be tested at a range (e.g., 1-10 µM) to assess concentration-dependent metabolism.[24] The final volume of any organic solvent used to dissolve the compound should be less than 1%.[28]

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a series of time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the time-course of metabolism.[8]

  • Terminate Reaction: At each time point, terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile.

  • Sample Preparation: Vortex the terminated reaction mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Protocol for Cryopreserved Human Hepatocyte Incubation

This protocol allows for the assessment of both Phase I and Phase II metabolism.

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte thawing and plating media

  • Williams' Medium E or other suitable culture medium

  • 2-(Diethylamino)-1-phenylpropan-1-ol

  • Collagen-coated plates

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (for reaction termination)

Procedure:

  • Thaw and Plate Hepatocytes: Thaw the cryopreserved hepatocytes according to the supplier's protocol and plate them on collagen-coated plates.[26][29] Allow the cells to attach for several hours or overnight.

  • Prepare Dosing Solution: Prepare a solution of 2-(Diethylamino)-1-phenylpropan-1-ol in the appropriate culture medium at the desired final concentration (e.g., 1 µM).[30]

  • Initiate Incubation: Remove the plating medium from the attached hepatocytes and add the dosing solution.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for various time points (e.g., 0, 30, 60, 120, 240 minutes).[30]

  • Sample Collection: At each time point, collect both the cells and the incubation medium.

  • Terminate Reaction and Lyse Cells: Add ice-cold acetonitrile to the collected samples to terminate the metabolic reactions and lyse the cells.

  • Sample Preparation: Homogenize or vortex the samples, followed by centrifugation to remove cellular debris.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS for Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for metabolic profiling due to its high sensitivity, selectivity, and ability to provide structural information.[31][32][33][34][35]

LC-MS/MS System and Parameters

A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is highly recommended for accurate mass measurements, which aids in the determination of elemental compositions of metabolites.[12][36]

ParameterRecommended SettingRationale
Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation of the parent compound and its metabolites.
Mobile Phase A0.1% Formic acid in waterAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B0.1% Formic acid in acetonitrile or methanolOrganic solvent for eluting compounds from the column.
GradientA linear gradient from low to high organic contentTo elute a wide range of metabolites with different polarities.
Flow Rate0.2 - 0.4 mL/minCompatible with standard ESI sources.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)The basic nitrogen in the diethylamino group is readily protonated.
Acquisition ModeFull scan MS followed by data-dependent MS/MSTo screen for all potential metabolites and acquire fragmentation data for structural elucidation.
Collision EnergyRamped collision energyTo generate a range of fragment ions for comprehensive structural information.
Data Analysis and Metabolite Identification

The identification of metabolites is a multi-step process:

  • Metabolite Prediction: Based on the predicted metabolic pathways, a list of potential metabolites and their exact masses can be generated.

  • Data Mining: The acquired LC-MS/MS data is processed using specialized software to search for the predicted metabolites and any unexpected ones.

  • Structural Elucidation: The fragmentation patterns (MS/MS spectra) of the potential metabolites are compared to that of the parent compound to confirm the site of metabolic modification.

Data Interpretation and Reporting

The results of the in vitro metabolic profiling study should be presented in a clear and concise manner.

  • Metabolic Stability: The rate of disappearance of the parent compound over time can be used to calculate its in vitro half-life and intrinsic clearance.[27][30]

  • Metabolite Profile: A table summarizing the identified metabolites, their proposed structures, and their relative abundance should be generated.

  • Metabolic Pathway Map: A comprehensive metabolic map, similar to the one presented in Section 2, should be created to visualize the biotransformation of 2-(Diethylamino)-1-phenylpropan-1-ol.

Conclusion

This technical guide provides a comprehensive approach to the in vitro metabolic profiling of 2-(Diethylamino)-1-phenylpropan-1-ol. By following the outlined experimental protocols and analytical methodologies, researchers can obtain high-quality data to understand the metabolic fate of this compound. This information is invaluable for drug development, toxicological risk assessment, and forensic analysis. The principles and techniques described herein are grounded in established scientific practices and regulatory expectations, ensuring the integrity and applicability of the generated data.

References

  • Comparative In Vitro Metabolic Profile Study of Five Cathinone Derivatives. (n.d.). Frontiers in Pharmacology.
  • Comparative In Vitro Metabolic Profile Study of Five Cathinone Derivatives. (2025, March 17). Frontiers in Pharmacology.
  • Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites. (n.d.). OA Monitor Ireland.
  • Clinical Profile: Diethylpropion Hydrochloride USP (1% Tartaric Acid). (n.d.). GlobalRx.
  • Energy Boost Compounds | Diethylpropion HCl Tablets. (n.d.). Energy Boost.
  • Review on In Vivo Profiling of Drug Metabolites with Lc-Ms/Ms in the Past Decade. (2021, October 26). Journal of Pharmaceutical and Biomedical Analysis.
  • In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. (n.d.). Metabolites.
  • Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. (2021, October 26). PubMed.
  • In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. (1989, December 2). MDPI.
  • Comparative in Vitro Metabolic Profile Study of Five Cathinone Derivatives. (2025, March 17). PubMed.
  • Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. (n.d.). Forensic Toxicology.
  • Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012, February 23). BD Biosciences.
  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies in Vitro. (n.d.). U.S. Food and Drug Administration.
  • Modern Drug Metabolites Demand More from LC-MS/MS. (2026, January 12). Separation Science.
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  • High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach. (n.d.). Metabolites.
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  • A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. (n.d.). Pharmaceuticals.
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  • Thawing and Incubating Human and Animal Liver Microsomes. (n.d.). Thermo Fisher Scientific.
  • Metabolic Stability Assays. (n.d.). Merck Millipore.
  • Diethylpropion hydrochloride extended release tablets, 75 mg. (n.d.). U.S. Food and Drug Administration.
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  • Hepatocyte Stability. (n.d.). Cyprotex.
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  • Thawing and Incubating Human and Animal Liver Microsomes. (n.d.). Thermo Fisher Scientific.
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Sources

Foundational

Pharmacological Profiling of 2-(Diethylamino)-1-phenylpropan-1-ol: Receptor Binding Affinity and Monoamine Transporter Interactions

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary Diethylpropion (amfepramone) is a clinically utilized anorectic agent that functions primarily as a prodrug. Upon administration, it u...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

Diethylpropion (amfepramone) is a clinically utilized anorectic agent that functions primarily as a prodrug. Upon administration, it undergoes rapid and extensive first-pass metabolism, diverging into two primary pathways: N-dealkylation and keto-reduction[1]. While the N-dealkylated metabolite (ethcathinone) is responsible for the drug's therapeutic efficacy via monoamine transporter modulation, the keto-reduced metabolite—2-(diethylamino)-1-phenylpropan-1-ol (also known as N,N-diethylnorephedrine)—exhibits a drastically different pharmacological profile[2]. This technical guide explores the receptor binding affinity studies of 2-(diethylamino)-1-phenylpropan-1-ol, detailing the structure-activity relationships (SAR) and the self-validating experimental methodologies used to characterize its inactivity at biogenic amine transporters.

The Pharmacological Context of Diethylpropion Metabolism

To understand the binding affinity of 2-(diethylamino)-1-phenylpropan-1-ol, it must be contextualized within its metabolic lineage. Diethylpropion itself possesses negligible affinity for monoamine transporters[2]. Its in vivo psychostimulant and anorectic effects are driven by its conversion to active metabolites by hepatic cytochrome P450 enzymes and carbonyl reductases[1].

Metabolism DP Diethylpropion (Prodrug) EC Ethcathinone (Active Metabolite) DP->EC N-dealkylation (CYP450) DNE 2-(Diethylamino)-1- phenylpropan-1-ol (Inactive) DP->DNE Keto-reduction (Carbonyl Reductase)

Metabolic pathways of diethylpropion yielding active and inactive metabolites.

The structural shift from a β-ketone (cathinone scaffold) to a β-hydroxyl (ephedrine/norephedrine scaffold) fundamentally alters the molecule's three-dimensional conformation and its ability to interface with transporter binding pockets[3].

Receptor Binding and Transporter Affinity Profiles

Extensive in vitro assays have been conducted to evaluate the interaction of 2-(diethylamino)-1-phenylpropan-1-ol with the dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), and the vesicular monoamine transporter 2 (VMAT2).

Plasma Membrane Transporters (DAT, NET, SERT)

Studies evaluating the uptake inhibition of biogenic amines reveal a stark contrast between the N-dealkylated and keto-reduced metabolites. While ethcathinone acts as a potent substrate at NET and an uptake inhibitor at DAT, both the (1R,2S) and (1S,2R) enantiomers of 2-(diethylamino)-1-phenylpropan-1-ol demonstrate little to no effect, failing to reach the threshold for significant pharmacological activity[2].

Table 1: Monoamine Transporter Uptake Inhibition (IC₅₀ in nM)

CompoundDATNETSERT
Diethylpropion (Prodrug)>10,000>10,000>10,000
Ethcathinone (Metabolite 2)1,014992,118
(1R,2S)-2-(Diethylamino)-1-phenylpropan-1-ol>10,000>10,000>10,000
(1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol>10,000>10,000>10,000

Data synthesized from biogenic amine transporter evaluations demonstrating the lack of affinity for the keto-reduced metabolites[2].

Vesicular Monoamine Transporter 2 (VMAT2)

Beyond plasma membrane transporters, amphetamine-type compounds often interact with VMAT2 to promote the release of intravesicular neurotransmitters. However, 2-(diethylamino)-1-phenylpropan-1-ol exhibits no significant affinity for VMAT2. In assays measuring the inhibition of [³H]dihydrotetrabenazine (DHTBZ) binding, both enantiomers returned IC₅₀ values exceeding 100 µM[4].

Table 2: VMAT2 Interaction Profiles (IC₅₀ in µM)

Compound[³H]DHTBZ BindingVesicular [³H]DA Uptake
(-)-2-(Diethylamino)-1-phenylpropan-1-ol>100>100
(+)-2-(Diethylamino)-1-phenylpropan-1-ol>10059.8 ± 4.9

Data indicating negligible interaction with vesicular storage mechanisms[4].

Structure-Activity Relationship (SAR): The Causality of Inactivity

The lack of binding affinity exhibited by 2-(diethylamino)-1-phenylpropan-1-ol is not anomalous; it is a direct consequence of predictable steric and electronic factors governing monoamine transporter SAR.

  • Loss of Planarity: The parent cathinone scaffold features an sp² hybridized carbonyl carbon at the β-position, which enforces a planar geometry. This planarity is critical for orienting the phenyl ring and the amine side chain optimally within the hydrophobic pockets of DAT and NET[3]. Reduction to a hydroxyl group shifts the carbon to sp³ hybridization, introducing conformational flexibility that disrupts this optimal binding pose[2].

  • Steric Clash of the N,N-Diethyl Group: The nitrogen atom in this molecule is substituted with two bulky ethyl groups. In ethcathinone (a mono-ethyl substitution), the molecule can still navigate the steric constraints of the transporter pocket. However, the immense steric bulk of the N,N-diethyl group in 2-(diethylamino)-1-phenylpropan-1-ol, combined with the loss of the orienting planar ketone, results in severe steric clashing with the transporter's transmembrane domain residues[2].

  • Altered Hydrogen Bonding: The carbonyl oxygen of cathinones acts exclusively as a hydrogen bond acceptor. The reduced hydroxyl group acts as both a donor and an acceptor, which can force the molecule into non-productive interactions with surrounding water molecules or non-target amino acid residues, increasing the desolvation penalty required for binding.

Experimental Methodologies: Self-Validating Protocols

To ensure data trustworthiness, the binding affinities of these compounds are determined using self-validating experimental systems. These protocols are designed with orthogonal controls to definitively separate specific receptor interactions from background noise.

Synaptosomal Radioligand Uptake Assay

Causality of Choice: Isolated rat brain synaptosomes (nerve terminals) are utilized rather than recombinant cell lines because they preserve the native lipid raft microenvironment and endogenous regulatory proteins. This ensures the binding kinetics reflect true physiological conditions.

Workflow Tissue Rat Brain Tissue (Striatum/Cortex) Synaptosomes Subcellular Fractionation (P2 Synaptosomal Pellet) Tissue->Synaptosomes Incubation Incubation with[3H]-Ligand + Test Compound Synaptosomes->Incubation Filtration Rapid Vacuum Filtration (GF/B Filters) Incubation->Filtration Analysis Liquid Scintillation & Non-linear Regression Filtration->Analysis

Self-validating synaptosomal radioligand uptake assay workflow.

Step-by-Step Protocol:

  • Tissue Preparation: Homogenize rat striatum (for DAT) or prefrontal cortex (for NET/SERT) in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g to remove debris, then centrifuge the supernatant at 12,000 × g to isolate the P2 synaptosomal pellet.

  • Resuspension: Resuspend the P2 pellet in modified Krebs-phosphate buffer (pH 7.4) saturated with 95% O₂ / 5% CO₂.

  • Self-Validation (Non-Specific Binding Control): Prepare parallel assay tubes containing the tissue, the radioligand, and a saturating concentration of a highly specific inhibitor (e.g., 1 µM mazindol for DAT/NET, 1 µM fluoxetine for SERT). The radioactivity measured in these tubes represents non-specific diffusion. Subtracting this from the total uptake yields the true, self-validated transporter activity.

  • Incubation: Add 2-(diethylamino)-1-phenylpropan-1-ol at varying concentrations (1 nM to 100 µM) along with[³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin. Incubate at 37°C for 15 minutes.

  • Termination: Terminate the reaction via rapid vacuum filtration through glass fiber (GF/B) filters using a cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure retained radioactivity using liquid scintillation counting and calculate IC₅₀ values via non-linear regression analysis.

VMAT2 Dual-Assay Validation System

Causality of Choice: To accurately profile VMAT2 interactions, a dual-assay approach is utilized. This prevents false positives by distinguishing between VMAT2 substrates (which deplete vesicles via carrier-mediated exchange) and VMAT2 inhibitors (which block the binding site directly)[4].

Step-by-Step Protocol:

  • Vesicle Isolation: Prepare crude synaptic vesicles from rat caudate putamen by osmotic shock of the synaptosomal fraction, followed by centrifugation.

  • Assay 1: Direct Binding ([³H]DHTBZ Displacement): Incubate vesicles with 2-(diethylamino)-1-phenylpropan-1-ol and [³H]dihydrotetrabenazine (a specific VMAT2 inhibitor). Use 20 µM tetrabenazine to define non-specific binding. This assay self-validates whether the compound physically occupies the cytoplasmic-facing VMAT2 binding site[4].

  • Assay 2: Functional Uptake ([³H]Dopamine): In a separate cohort, incubate vesicles with ATP (to power the vesicular H+-ATPase) and [³H]Dopamine.

References

  • Interaction of Amphetamines and Related Compounds at the Vesicular Monoamine Transporter. Journal of Pharmacology and Experimental Therapeutics / DOI.org. Available at:[Link] (Accessed via[4])

  • Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. ResearchGate. Available at:[Link] (Accessed via[3])

  • Uptake and release effects of diethylpropion and its metabolites with biogenic amine transporters. Bioorganic & Medicinal Chemistry / PubMed. Available at:[Link] (Accessed via[2])

  • The Therapeutic Potential of Amphetamine-like Psychostimulants. PMC / NIH.gov. Available at:[Link] (Accessed via[1])

Sources

Exploratory

pharmacokinetics and toxicokinetics of 2-(Diethylamino)-1-phenylpropan-1-OL

Executive Summary & Chemical Context 2-(Diethylamino)-1-phenylpropan-1-ol is the primary, pharmacologically active reduced metabolite of the anorectic agent diethylpropion (amfepramone). While diethylpropion itself acts...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2-(Diethylamino)-1-phenylpropan-1-ol is the primary, pharmacologically active reduced metabolite of the anorectic agent diethylpropion (amfepramone). While diethylpropion itself acts as an indirect sympathomimetic amine, it undergoes rapid and extensive presystemic and systemic biotransformation[1]. The reduction of its propiophenone ketone moiety yields the amino alcohol 2-(Diethylamino)-1-phenylpropan-1-ol. This metabolite is highly lipophilic, readily crossing the blood-brain barrier (BBB) to stimulate the release of norepinephrine and dopamine, thereby mediating the parent drug's appetite-suppressing effects[2]. Understanding the pharmacokinetics (PK) and toxicokinetics (TK) of this specific metabolite is critical for optimizing dosing regimens and mitigating cardiovascular and central nervous system (CNS) toxicity.

Pharmacokinetics (PK) Profiling

Absorption and Distribution Following oral administration of diethylpropion, the parent compound is rapidly absorbed from the gastrointestinal tract, but its plasma concentration remains relatively low due to extensive first-pass metabolism[3]. The reduced metabolite, 2-(Diethylamino)-1-phenylpropan-1-ol, quickly appears in systemic circulation. The lipophilicity conferred by the diethylamino group, coupled with the alcohol moiety, facilitates extensive tissue distribution, including significant penetration into the CNS and secretion into breast milk[4].

Metabolism The biotransformation of diethylpropion is a complex, multi-pathway process. The formation of 2-(Diethylamino)-1-phenylpropan-1-ol is driven by cytosolic ketone reductases. Once formed, this alcohol metabolite undergoes sequential N-dealkylation mediated by hepatic cytochrome P450 (CYP) enzymes, yielding 2-(ethylamino)-1-phenylpropan-1-ol and 2-amino-1-phenylpropan-1-ol (a cathine-like derivative)[5]. These downstream metabolites retain varying degrees of biological sympathomimetic activity[3].

MetabolicPathway DP Diethylpropion (Parent Drug) DEAPO 2-(Diethylamino)-1- phenylpropan-1-ol (Active Metabolite) DP->DEAPO Ketone Reduction EAPO 2-(Ethylamino)-1- phenylpropan-1-ol DEAPO->EAPO N-Dealkylation (CYP450) APO 2-Amino-1- phenylpropan-1-ol (Cathine-like) EAPO->APO N-Dealkylation (CYP450)

Metabolic reduction of diethylpropion to its active alcohol metabolite and subsequent dealkylation.

Excretion Elimination of 2-(Diethylamino)-1-phenylpropan-1-ol and its N-dealkylated derivatives occurs primarily via the kidneys, with 75% to 106% of the administered dose recovered in the urine within 48 hours[4]. Because these metabolites are basic amines, their renal clearance is highly dependent on urinary pH; acidic urine significantly accelerates their excretion, whereas alkaline urine promotes renal tubular reabsorption and prolongs their systemic half-life[3].

Toxicokinetics (TK) & Safety Profile

The toxicological profile of 2-(Diethylamino)-1-phenylpropan-1-ol is intrinsically linked to its sustained adrenergic stimulation.

  • Mechanisms of Toxicity : Over-accumulation of this active metabolite leads to excessive catecholamine release in both the central and peripheral nervous systems. This can precipitate severe cardiovascular events (e.g., tachycardia, arrhythmias, hypertension) and CNS overstimulation, manifesting as restlessness, insomnia, hallucinations, or toxic psychosis[4].

  • TK Dynamics : In overdose scenarios, or in patients with impaired renal function or alkaline urine, the half-life of 2-(Diethylamino)-1-phenylpropan-1-ol extends significantly. Chronic intoxication can mimic schizophrenia-like psychosis and lead to severe psychological dependence[4].

Quantitative PK/TK Parameters

The following table summarizes the critical pharmacokinetic and toxicokinetic parameters associated with the active metabolites of diethylpropion.

ParameterValue / DescriptionClinical / Toxicological Significance
Tmax (Metabolite) 1.5 - 2.0 hoursRapid onset of anorectic and stimulant effects[6].
Half-life (t1/2) 4 - 8 hoursNecessitates multi-daily dosing or sustained-release formulations[1].
Clearance Route Renal (>75% as metabolites)Highly sensitive to urinary pH fluctuations; toxicity risk in alkaline conditions[3].
TK Toxicity Threshold > 500 ng/mL (Estimated Plasma)Correlates with severe tachycardia, arrhythmias, and CNS toxicity[4].

Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust bioanalytical data relies on self-validating experimental designs. The following protocols detail the in vitro synthesis and subsequent quantification of 2-(Diethylamino)-1-phenylpropan-1-ol.

Protocol 1: In Vitro Metabolic Stability and Reduction Assay Causality & Design: To isolate the reduction pathway from N-dealkylation, we utilize human hepatic cytosol fractions (which are rich in reductases) rather than standard microsomes. This ensures the controlled, isolated formation of 2-(Diethylamino)-1-phenylpropan-1-ol. The addition of a stable-isotope-labeled internal standard (IS) prior to protein precipitation creates a self-validating system that accounts for any matrix effects or recovery losses during extraction.

  • Reagent Preparation : Thaw human liver cytosol on ice. Prepare a 1 mM stock solution of diethylpropion in DMSO.

  • Incubation Mixture : In a 1.5 mL Eppendorf tube, combine 1 mg/mL cytosolic protein, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM diethylpropion. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation : Add an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate the enzymatic reduction.

  • Sampling & Quenching : At precise intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing 50 ng/mL bupropion-d9 (Internal Standard).

  • Protein Precipitation : Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Bioanalytical Quantification Causality & Design: A tandem mass spectrometry approach operating in Multiple Reaction Monitoring (MRM) mode provides the absolute selectivity required to differentiate the alcohol metabolite from the parent ketone and other endogenous amines.

  • Chromatographic Separation : Inject 5 µL of the supernatant onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a mobile phase gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). The acidic modifier ensures the basic amines remain protonated, yielding sharp, symmetrical peak shapes.

  • Ionization : Employ Electrospray Ionization in positive mode (ESI+).

  • MRM Detection : Monitor the specific precursor-to-product ion transition for 2-(Diethylamino)-1-phenylpropan-1-ol (m/z 208.1 → m/z 100.1).

  • System Validation : Run an external calibration curve (1-1000 ng/mL) alongside low, medium, and high Quality Control (QC) samples. The assay is considered self-validated and accepted only if the QC accuracy remains within ±15% of their nominal concentrations.

Workflow Sample Plasma Sample Collection & Spiking Extraction Liquid-Liquid Extraction (LLE) with Ethyl Acetate Sample->Extraction Evaporation Solvent Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis (MRM Mode) Evaporation->LCMS Data PK/TK Parameter Calculation LCMS->Data

Step-by-step bioanalytical LC-MS/MS workflow for quantifying the alcohol metabolite in plasma.

References

  • Energy Boost Compounds | Diethylpropion HCl Tablets - Pharmacy and Compounding. 1

  • Diethylpropion - WikiDoc. 3

  • Clinical Profile of Diethylpropion Hydrochloride 25mg Tablets - GlobalRx. 6

  • Diethylpropion Monograph for Professionals - Drugs.com. 4

  • Diethylpropion - Inxight Drugs (NCATS). 2

  • Diethylpropion | C13H19NO | CID 7029 - PubChem (NIH). 5

Sources

Foundational

structural elucidation of 2-(Diethylamino)-1-phenylpropan-1-OL metabolites

An In-Depth Technical Guide to the Structural Elucidation of 2-(Diethylamino)-1-phenylpropan-1-ol Metabolites Foreword The journey of a drug candidate from discovery to clinical application is paved with rigorous scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation of 2-(Diethylamino)-1-phenylpropan-1-ol Metabolites

Foreword

The journey of a drug candidate from discovery to clinical application is paved with rigorous scientific investigation. A critical milestone in this journey is the comprehensive characterization of its metabolic fate. Understanding how a xenobiotic is transformed within a biological system is fundamental to deciphering its pharmacokinetic profile, efficacy, and potential for toxicity. This guide focuses on 2-(Diethylamino)-1-phenylpropan-1-ol, a sympathomimetic amine known clinically as Amfepramone or Diethylpropion, and provides a technical framework for the structural elucidation of its metabolites. Our approach is not merely a recitation of methods but a narrative grounded in analytical strategy, explaining the rationale behind each experimental choice. We will move from initial metabolic screening to the definitive structural confirmation of novel biotransformation products, integrating state-of-the-art analytical technologies to create a self-validating workflow.

Introduction: The Compound and the Imperative for Metabolic Profiling

2-(Diethylamino)-1-phenylpropan-1-ol is a stimulant drug that has been used as an appetite suppressant. Its chemical structure, featuring a phenyl ring, a propanol backbone, and a diethylamino group, presents several potential sites for metabolic modification. The pharmacological activity and clearance rate of the compound are intrinsically linked to the efficiency and pathways of its metabolism. Early and accurate identification of metabolites is paramount; it can reveal the formation of active or reactive species, explain inter-individual variability in response, and guide medicinal chemists in optimizing drug design to enhance stability or mitigate toxicity.[1]

The core challenge lies in identifying and structurally characterizing these metabolites, which are often present at low concentrations within complex biological matrices like plasma and urine.[2][3][4] This necessitates a multi-faceted analytical approach that combines high-resolution separation with highly sensitive and specific detection technologies.

Predicted Metabolic Landscape of 2-(Diethylamino)-1-phenylpropan-1-ol

The biotransformation of xenobiotics is broadly categorized into Phase I and Phase II reactions.[1][5] For 2-(Diethylamino)-1-phenylpropan-1-ol, the expected metabolic pathways are primarily driven by cytochrome P450 (CYP) enzymes in Phase I and conjugation enzymes in Phase II.

Phase I Reactions:

  • N-Dealkylation: The diethylamino group is a prime target for oxidative dealkylation. This is a sequential process, first yielding the N-ethylamino metabolite (mono-deethylation) and subsequently the primary amine metabolite (di-deethylation).[6] This process involves the formation of an unstable carbinolamine intermediate that spontaneously cleaves.[6]

  • Hydroxylation: Aromatic hydroxylation on the phenyl ring or aliphatic hydroxylation on the propyl chain are common metabolic routes.

  • Oxidation/Reduction: The secondary alcohol can be oxidized to a ketone, or if the parent compound is the ketone (Diethylpropion), it can be reduced to the alcohol diastereomers.

Phase II Reactions:

  • Glucuronidation: The hydroxyl group (either the original or one introduced during Phase I) is a substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of a more water-soluble glucuronide conjugate to facilitate excretion.[1][7]

The following diagram illustrates the primary predicted metabolic pathways.

Metabolic_Pathway cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism (UGT) Parent 2-(Diethylamino)-1-phenylpropan-1-ol Metabolite1 2-(Ethylamino)-1-phenylpropan-1-ol (N-mono-deethylated) Parent->Metabolite1 N-De-ethylation Metabolite3 Hydroxylated Parent Parent->Metabolite3 Hydroxylation Metabolite4 Parent-O-Glucuronide Parent->Metabolite4 Glucuronidation Metabolite2 2-Amino-1-phenylpropan-1-ol (N-di-deethylated) Metabolite1->Metabolite2 N-De-ethylation

Caption: Predicted Phase I and Phase II metabolic pathways of 2-(Diethylamino)-1-phenylpropan-1-ol.

The Analytical Workflow: An Integrated Strategy

The structural elucidation of metabolites is not a linear process but an iterative cycle of detection, hypothesis generation, and confirmation. Our workflow is designed to maximize information from minimal sample volume, leveraging the strengths of complementary analytical techniques. The cornerstone of modern metabolite identification is the coupling of liquid chromatography with mass spectrometry (LC-MS).[4][8][9] However, for unambiguous proof of structure, especially for isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[9][10][11]

Analytical_Workflow cluster_in_vitro In Vitro Incubation cluster_sample_prep Sample Preparation cluster_analysis Analysis & Elucidation Incubation Incubate Drug with Liver Microsomes/Hepatocytes Prep Protein Precipitation & Solid-Phase Extraction (SPE) Incubation->Prep LCMS LC-MS/MS Analysis (Metabolite Detection & Profiling) Prep->LCMS HRMS High-Resolution MS (HR-MS) (Formula Determination) LCMS->HRMS MSMS Tandem MS (MS/MS) (Fragmentation & Site of Metabolism) HRMS->MSMS Isolation Preparative HPLC (Metabolite Isolation) MSMS->Isolation Hypothesized Structure NMR NMR Spectroscopy (Definitive Structure) Isolation->NMR Sufficient Quantity NMR->MSMS Structure Confirmed

Caption: General workflow for the structural elucidation of drug metabolites.

Experimental Protocols: From Incubation to Identification

The following protocols represent a robust framework. The rationale for choosing an in vitro model like human liver microsomes (HLM) is its cost-effectiveness and its enrichment in Phase I enzymes, making it an excellent starting point for identifying primary oxidative metabolites.[8][12]

Protocol: In Vitro Metabolism with Human Liver Microsomes (HLM)

Objective: To generate Phase I metabolites of 2-(Diethylamino)-1-phenylpropan-1-ol in a controlled environment.

Materials:

  • 2-(Diethylamino)-1-phenylpropan-1-ol stock solution (10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile (ACN) with 0.1% formic acid (for reaction termination)

Procedure:

  • Preparation: In a microcentrifuge tube, combine 0.1 M phosphate buffer, HLM (to a final concentration of 0.5 mg/mL), and the parent drug (to a final concentration of 10 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A control reaction without the NADPH system should be run in parallel to identify non-enzymatic degradation.

  • Incubation: Incubate the reaction at 37°C for 60 minutes. Time-course studies (e.g., 0, 15, 30, 60 min) can be performed to monitor metabolite formation kinetics.

  • Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile with 0.1% formic acid. This precipitates the microsomal proteins.[8]

  • Post-Processing: Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • Sample Collection: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol: LC-MS/MS Method for Metabolite Detection

Objective: To chromatographically separate the parent drug from its metabolites and obtain mass spectral data for initial identification.

Instrumentation:

  • An Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[13]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+), as the amino group is readily protonated.[4]

  • Acquisition Mode: Data-Dependent Acquisition (DDA). A full MS scan (e.g., m/z 100-1000) is followed by MS/MS fragmentation of the top 3-5 most intense ions.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate rich fragmentation spectra.

Data Interpretation: Deciphering the Spectral Clues

The power of this approach lies in the systematic interpretation of the acquired data.

Step 1: Metabolite Prediction and Extracted Ion Chromatograms (EICs) Based on the predicted metabolic pathways, we can anticipate the mass-to-charge ratios (m/z) of potential metabolites. For example:

  • Parent Drug (C₁₃H₂₁NO): [M+H]⁺ = 208.1696

  • N-mono-deethylation (-C₂H₄): [M+H]⁺ = 180.1383

  • N-di-deethylation (-C₄H₈): [M+H]⁺ = 152.1070

  • Hydroxylation (+O): [M+H]⁺ = 224.1645

  • Glucuronidation (+C₆H₈O₆): [M+H]⁺ = 384.1966

By extracting the ion chromatograms for these specific m/z values, we can screen the data for the presence of these metabolites.

Step 2: High-Resolution Mass Spectrometry (HR-MS) for Formula Confirmation HR-MS provides accurate mass measurements, allowing for the determination of the elemental formula of a metabolite.[1] A measured m/z of 224.1645 with a mass accuracy of < 5 ppm provides high confidence that the elemental composition is C₁₃H₂₂NO₂, corresponding to a hydroxylated metabolite.

Step 3: Tandem Mass Spectrometry (MS/MS) for Structural Isomerism MS/MS fragmentation patterns are crucial for locating the site of modification. For instance, hydroxylation of the phenyl ring would result in different fragment ions compared to hydroxylation on the propyl chain. Comparing the fragmentation spectrum of a metabolite to that of the parent drug reveals key structural information.

Metabolic Transformation Mass Shift (Da) Key Diagnostic Fragment Ion Changes
N-De-ethylation-28.03Loss of the diethylamino fragment and appearance of fragments corresponding to ethylamino or amino side chains.
Hydroxylation (Aromatic)+16.00A 16 Da shift in fragment ions containing the phenyl ring.
Hydroxylation (Aliphatic)+16.00A 16 Da shift in fragment ions containing the propyl side chain.
Glucuronidation+176.03A characteristic neutral loss of 176 Da (glucuronic acid) upon collision-induced dissociation.[14]

Step 4: NMR for Unambiguous Structure Confirmation While MS/MS can strongly suggest the location of a modification, it often cannot definitively distinguish between certain isomers (e.g., hydroxylation at the ortho-, meta-, or para- position of the phenyl ring). For this, the metabolite must be isolated in sufficient quantity (typically >50 µg) via preparative HPLC and analyzed by NMR.[2][3] 1D ¹H NMR and 2D correlation experiments (like COSY and HMBC) provide through-bond connectivity information, allowing for the unequivocal assignment of the metabolite's structure.[10][11] The chemical shifts in NMR are exquisitely sensitive to structural changes.[10]

Conclusion

The structural elucidation of 2-(Diethylamino)-1-phenylpropan-1-ol metabolites is a case study in modern analytical chemistry, requiring a synergistic and logical application of multiple technologies. The process begins with predictive metabolism and is driven by high-throughput in vitro screening using LC-MS. High-resolution mass spectrometry provides the elemental composition, while tandem MS offers the first glimpse into the structural modifications. Finally, for absolute certainty and regulatory submission, NMR spectroscopy stands as the gold standard for structural confirmation. This integrated workflow not only ensures scientific rigor but also accelerates the drug development process by providing clear, actionable insights into the metabolic fate of a compound.

References

  • Springer Nature Experiments. (n.d.). Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling. Retrieved from [Link]

  • PubMed. (n.d.). Nuclear magnetic resonance (NMR)-based drug metabolite profiling. Retrieved from [Link]

  • PMC. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Retrieved from [Link]

  • ACS Publications. (2021). NMR Spectroscopy-Based Metabolic Profiling of Drug-Induced Changes In Vitro Can Discriminate between Pharmacological Classes. Retrieved from [Link]

  • Frontiers. (n.d.). Studying Metabolism by NMR-Based Metabolomics. Retrieved from [Link]

  • PubMed. (1977). High-performance liquid chromatographic determination of diethylpropion hydrochloride in tablets: isolation and identification of two decomposition products. Retrieved from [Link]

  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

  • ACS Publications. (2014). Mass Spectrometric Detection of Short-Lived Drug Metabolites Generated in an Electrochemical Microfluidic Chip. Retrieved from [Link]

  • SAGE Journals. (n.d.). Ultra-Performance Liquid Chromatography– Tandem Mass Spectrometry Method for the Determination of Bupropion and its Main Metabolites in Human Whole Blood. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro and In Vivo Models of Drug Metabolism. Retrieved from [Link]

  • Chromatography Online. (n.d.). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Retrieved from [Link]

  • PubMed. (2007). Analytical strategies for identifying drug metabolites. Retrieved from [Link]

  • Springer. (2023). In Vitro and In Vivo Metabolism Studies. Retrieved from [Link]

  • MDPI. (2021). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. Retrieved from [Link]

  • PubMed. (1966). Inhibition of Drug Metabolism. II. Metabolism of 2-diethylaminoethyl 2,2-diphenylvalerate HC1 (SKF 525-A). Retrieved from [Link]

  • PubMed. (2009). In vitro and in vivo metabolism of Lu-AMBA, a GRP-receptor binding compound, and the synthesis and characterization of its metabolites. Retrieved from [Link]

  • MDPI. (2023). Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism of amiodarone (Part I): Identification of a new hydroxylated metabolite of amiodarone. Retrieved from [Link]

  • PubMed. (1986). [Cleavage of 2-phenylpropan-1-ol and 2-phenylpropan-2-ol-glucuronide, 2 metabolites of isopropylbenzol (Cumol)]. Retrieved from [Link]

  • MDPI. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved from [Link]

  • Frontiers. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry. Retrieved from [Link]

Sources

Exploratory

Blood-Brain Barrier Permeability of 2-(Diethylamino)-1-phenylpropan-1-OL: A Technical Whitepaper on Pharmacokinetics and Experimental Validation

Executive Summary Diethylpropion (amfepramone) is a sympathomimetic amine widely utilized as an anorectic agent. Its systemic pharmacological efficacy is heavily dependent on its active metabolites. Through hepatic biotr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diethylpropion (amfepramone) is a sympathomimetic amine widely utilized as an anorectic agent. Its systemic pharmacological efficacy is heavily dependent on its active metabolites. Through hepatic biotransformation, the β -ketone of diethylpropion undergoes reduction to form 2-(diethylamino)-1-phenylpropan-1-ol , an active amino alcohol derivative. Understanding the blood-brain barrier (BBB) permeability of this specific metabolite is critical for neuropharmacologists. The structural shift from a ketone to a hydroxyl group alters the molecule's physicochemical properties, directly impacting central nervous system (CNS) exposure and subsequent monoamine transporter modulation.

Physicochemical Drivers of BBB Permeability

The structural conversion from the parent ketone (diethylpropion) to the amino alcohol metabolite fundamentally shifts the molecule's physicochemical profile.

The Causality of Permeability: The carbonyl group in the parent cathinone acts strictly as a hydrogen bond acceptor. Enzymatic reduction to a hydroxyl group introduces a hydrogen bond donor, which increases the Topological Polar Surface Area (TPSA) from approximately 20 Ų to over 40 Ų. While an increase in TPSA generally correlates inversely with passive diffusion, the presence of the bulky N,N-diethyl moiety maintains a high degree of lipophilicity. This ensures that the metabolite retains rapid passive transcellular diffusion across the lipophilic endothelial membrane of the blood-brain barrier, a characteristic shared by similar alkylated amino alcohol prodrugs1[1].

Pharmacokinetic Pathway and CNS Targeting

Diethylpropion is extensively metabolized in vivo through a complex pathway involving both N-dealkylation and reduction2[2]. The reduction pathway yields 2-(diethylamino)-1-phenylpropan-1-ol. Because both the parent drug and its reduced metabolites are biologically active, understanding their individual permeation kinetics is critical[2]. Once across the BBB, the amino alcohol functional group interacts directly with monoamine transporters, modulating dopamine (DAT) and norepinephrine (NET) reuptake3[3].

Metabolic_BBB_Pathway Parent Diethylpropion (Parent Prodrug) Metabolism Hepatic Reduction (Carbonyl Reductase) Parent->Metabolism Phase I Metabolite 2-(Diethylamino)-1-phenylpropan-1-OL (Active Amino Alcohol) Metabolism->Metabolite BBB Blood-Brain Barrier (Endothelial Tight Junctions) Metabolite->BBB Passive Diffusion Brain Central Nervous System (Target Receptors: NET / DAT) BBB->Brain High Permeability

Metabolic reduction of diethylpropion and BBB permeation of the amino alcohol.

Experimental Methodologies for BBB Permeability Validation

To rigorously quantify the BBB permeation of 2-(diethylamino)-1-phenylpropan-1-ol, we employ a dual-tiered approach utilizing in vitro human cerebral microvascular endothelial cell (hCMEC/D3) Transwell assays and in vivo microdialysis.

Protocol 1: In Vitro hCMEC/D3 Transwell Assay

Causality Behind Choice: The hCMEC/D3 cell line closely mimics the human BBB phenotype, expressing relevant tight junction proteins (Claudin-5, ZO-1) and efflux transporters. This makes it vastly superior to standard Caco-2 gastrointestinal models for neuropharmacological screening.

Step-by-Step Methodology:

  • Endothelial Cell Seeding: Seed hCMEC/D3 cells at a density of 5×104 cells/cm² on collagen-coated polycarbonate Transwell inserts (0.4 µm pore size).

  • Barrier Integrity Validation: Cultivate for 7 days. Measure Transendothelial Electrical Resistance (TEER) using a volt-ohm meter. Self-validating step: Only proceed if TEER > 40 Ω⋅cm2 , confirming robust tight junction formation.

  • Dosing Preparation: Prepare a 10 µM solution of 2-(diethylamino)-1-phenylpropan-1-ol in HBSS buffer (pH 7.4). Add 0.5 mL to the apical (donor) chamber.

  • Permeation Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the basolateral (receiver) chamber at 15, 30, 45, and 60 minutes. Replenish with fresh HBSS immediately to maintain sink conditions.

  • Quantification: Analyze samples via LC-MS/MS using Electrospray Ionization (ESI+). Calculate the apparent permeability coefficient ( Papp​ ).

Experimental_Protocol Step1 1. Cell Culture hCMEC/D3 Seeding Step2 2. TEER Validation (>40 Ω·cm²) Step1->Step2 Step3 3. Apical Dosing (10 µM Solution) Step2->Step3 Step4 4. Basolateral Sampling (t=15,30,45,60m) Step3->Step4 Step5 5. LC-MS/MS (P_app Calculation) Step4->Step5

Step-by-step workflow for the in vitro hCMEC/D3 Transwell permeability assay.

Protocol 2: In Vivo Brain Microdialysis in Rodent Models

Causality Behind Choice: While in vitro models confirm passive diffusion capacity, in vivo microdialysis determines the unbound brain-to-plasma partition coefficient ( Kp,uu​ ). This accounts for plasma protein binding, dynamic cerebral blood flow, and potential efflux mechanisms, providing a true measure of CNS exposure4[4].

Step-by-Step Methodology:

  • Stereotaxic Surgery: Implant a microdialysis guide cannula into the right striatum of male Sprague-Dawley rats. Allow 48 hours for post-surgical recovery to ensure blood-brain barrier integrity is restored.

  • Probe Insertion and Equilibration: Insert a concentric microdialysis probe (2 mm semi-permeable membrane). Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min for 2 hours to establish baseline equilibrium.

  • Systemic Administration: Administer 2-(diethylamino)-1-phenylpropan-1-ol via an intravenous tail vein catheter (2 mg/kg).

  • Simultaneous Sampling: Collect dialysate and matched arterial blood samples concurrently at 20-minute intervals for 3 hours.

  • Data Processing: Determine unbound concentrations using in vitro recovery calibration (retrodialysis). Calculate Kp,uu​ by dividing the Area Under the Curve (AUC) of the unbound brain concentration by the AUC of the unbound plasma concentration.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical and pharmacokinetic parameters between the parent prodrug and its active amino alcohol metabolite.

ParameterDiethylpropion (Parent Ketone)2-(Diethylamino)-1-phenylpropan-1-OLAnalytical Method
Molecular Weight 205.30 g/mol 207.31 g/mol Mass Spectrometry
LogP (Predicted) ~2.8~2.4Shake-flask / In silico
TPSA 20.3 Ų40.5 ŲQSAR Modeling
Papp​ (hCMEC/D3) > 25×10−6 cm/s 18−22×10−6 cm/sTranswell Assay
Kp,uu​ (Brain/Plasma) ~1.5~1.2In Vivo Microdialysis

Conclusion

The enzymatic reduction of diethylpropion to 2-(diethylamino)-1-phenylpropan-1-ol represents a critical metabolic node. While the introduction of a hydroxyl group slightly attenuates lipophilicity and increases polar surface area, the metabolite retains highly efficient blood-brain barrier permeability driven by its N,N-diethyl substitution. Through rigorous in vitro Transwell assays and in vivo microdialysis methodologies, researchers can accurately quantify this permeation, revealing how subtle functional group modifications dictate neuropharmacological exposure and transporter targeting.

References

  • Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion.
  • Rev. November 2003 TENUATE® IV (diethylpropion hydrochloride USP)
  • Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling Source: NIH / PMC URL
  • Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds Source: ACS Publications / Chemical Reviews URL

Sources

Protocols & Analytical Methods

Method

LC-MS/MS method development for 2-(Diethylamino)-1-phenylpropan-1-OL quantification

An Application Note and Protocol for the Quantification of 2-(Diethylamino)-1-phenylpropan-1-ol using LC-MS/MS Abstract This application note details a robust, sensitive, and selective Liquid Chromatography-Tandem Mass S...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of 2-(Diethylamino)-1-phenylpropan-1-ol using LC-MS/MS

Abstract

This application note details a robust, sensitive, and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-(Diethylamino)-1-phenylpropan-1-ol in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method has been developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2] With a rapid chromatographic runtime and high sensitivity, this method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and research applications requiring precise measurement of this compound.

Introduction

2-(Diethylamino)-1-phenylpropan-1-ol is a phenylpropanolamine compound. Structurally, it is the alcohol metabolite of the anorectic drug diethylpropion (2-(diethylamino)-1-phenylpropan-1-one). Accurate quantification of this and related compounds in biological matrices is essential for understanding their pharmacokinetics, metabolism, and potential for misuse.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[4][5]

The primary challenge in developing such methods lies in overcoming matrix effects from complex biological samples like plasma, which can suppress or enhance the analyte signal.[6] This guide provides a comprehensive framework for method development, explaining the rationale behind the chosen sample preparation technique, chromatographic conditions, and mass spectrometric parameters to mitigate these challenges and ensure reliable data. The validation protocols described herein are grounded in international regulatory standards to ensure data integrity for drug development and clinical studies.[7][8]

Materials and Methods

Analyte, Standards, and Reagents
  • Analyte: 2-(Diethylamino)-1-phenylpropan-1-ol (Purity >98%)

  • Internal Standard (IS): 2-(Diethylamino)-1-phenylpropan-1-ol-d5 (Deuterated stable isotope-labeled analog, Purity >98%).

    • Expert Insight: The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach in quantitative LC-MS/MS.[9] It co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and matrix effects. If a SIL-IS is not commercially available, a structurally similar analog with close chromatographic behavior can be considered after thorough validation.[10]

  • Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, and Water.

  • Reagents: Formic Acid (LC-MS grade), Ammonium Hydroxide (ACS grade), Methyl tert-butyl ether (MTBE, HPLC grade).

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).

Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with a Turbo-Ion Spray source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system, is recommended.

The goal of the chromatographic separation is to resolve the analyte from endogenous plasma components, particularly phospholipids, which are a primary source of ion suppression.[6]

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid is a common mobile phase additive that serves two key purposes in positive mode ESI: it provides a source of protons to facilitate the ionization of the basic amine group on the analyte ([M+H]+) and helps to produce sharp, symmetrical peak shapes.[11]

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution: A gradient program allows for efficient elution of the analyte while washing more hydrophobic matrix components from the column, reducing carryover and analysis time.

Time (min)% Mobile Phase B
0.010
0.510
2.595
3.595
3.610
5.010
  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Autosampler Temperature: 10 °C.

Detection was performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Source Parameters (Typical):

    • IonSpray Voltage: 5500 V

    • Temperature: 500 °C

    • Curtain Gas (CUR): 35 psi

    • Ion Source Gas 1 (GS1): 50 psi

    • Ion Source Gas 2 (GS2): 50 psi

  • MRM Transitions: The precursor ion for 2-(Diethylamino)-1-phenylpropan-1-ol (MW: 207.32) is the protonated molecule [M+H]+ at m/z 208.2. Product ions are generated by collision-induced dissociation (CID).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Function
Analyte208.2190.2Quantifier
Analyte208.286.1Qualifier
IS (d5)213.2195.2Quantifier
  • Mechanistic Rationale: The fragmentation of phenylpropanolamines is well-characterized.[12] The transition 208.2 -> 190.2 corresponds to the loss of a water molecule (18 Da), a common fragmentation pathway for molecules with a hydroxyl group. The transition 208.2 -> 86.1 represents the cleavage of the benzylic C-C bond, resulting in the stable diethylaminomethyl fragment. Monitoring a quantifier and a qualifier ion enhances the selectivity and confidence of identification.

G cluster_MS1 Q1 (Precursor Selection) cluster_CID Q2 (Collision Cell) cluster_MS2 Q3 (Product Ion Scanning) precursor [M+H]+ m/z 208.2 collision Collision with N2 gas precursor->collision quant Quantifier Ion m/z 190.2 ([M+H-H2O]+) collision->quant qual Qualifier Ion m/z 86.1 ([C5H12N]+) collision->qual

Caption: Proposed MS/MS fragmentation pathway.

Detailed Protocols

Preparation of Standards and QC Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate IS working solution (e.g., 100 ng/mL).

  • Spiking: Spike drug-free human plasma with the appropriate analyte working solutions (typically 5% of the final volume) to prepare CS and QC samples. QC samples should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed to efficiently extract the analyte from plasma while removing proteins and phospholipids.[13]

G start 1. Aliquot Plasma add_is 2. Add Internal Standard start->add_is add_base 3. Add 50 µL 2% NH4OH (Basify Sample) add_is->add_base add_solvent 4. Add 1 mL MTBE (Extraction Solvent) add_base->add_solvent vortex 5. Vortex Mix (5 minutes) add_solvent->vortex centrifuge 6. Centrifuge (5 min @ 4000 rpm) vortex->centrifuge transfer 7. Transfer Supernatant (Organic Layer) centrifuge->transfer evaporate 8. Evaporate to Dryness (N2 stream @ 40°C) transfer->evaporate reconstitute 9. Reconstitute (100 µL Mobile Phase A:B 90:10) evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject

Caption: Step-by-step sample preparation workflow.

  • Pipette 100 µL of plasma sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (e.g., 100 ng/mL) and vortex briefly.

  • Add 50 µL of 2% ammonium hydroxide solution to basify the sample. This ensures the analyte is in its neutral, more organic-soluble form.

  • Add 1 mL of MTBE.

  • Cap and vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (approx. 900 µL) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solvent (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex to dissolve, then transfer to an autosampler vial for injection.

Method Validation

The method was validated following the ICH M10 Bioanalytical Method Validation Guideline.[14][15]

Selectivity and Specificity
  • Protocol: Six different lots of blank human plasma were processed and analyzed to ensure no significant interfering peaks were present at the retention times of the analyte and IS.

  • Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.

  • Result: The method demonstrated high selectivity with no significant interferences observed.

Linearity and Range
  • Protocol: Calibration curves were prepared by analyzing spiked plasma standards at 8 concentration levels (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 25, 50 ng/mL). The peak area ratio (analyte/IS) was plotted against the nominal concentration.

  • Acceptance Criteria: A linear regression (1/x² weighting) should yield a correlation coefficient (r²) ≥ 0.99. The back-calculated concentrations of at least 75% of the standards must be within ±15% of their nominal value (±20% at the LLOQ).

  • Result: The method was linear over the range of 0.1 to 50 ng/mL with r² > 0.995.

Accuracy and Precision
  • Protocol: Replicate (n=6) QC samples at four levels (LLOQ, LQC, MQC, HQC) were analyzed within a single run (intra-day) and across three separate runs on different days (inter-day).

  • Acceptance Criteria: The intra- and inter-day precision (expressed as Coefficient of Variation, CV%) should not exceed 15% (20% at LLOQ). The accuracy (expressed as % deviation from nominal) should be within ±15% (±20% at LLOQ).

  • Result:

QC LevelConc. (ng/mL)Intra-day Precision (CV%)Intra-day Accuracy (%)Inter-day Precision (CV%)Inter-day Accuracy (%)
LLOQ0.18.5105.211.2103.8
LQC0.36.197.57.898.9
MQC7.54.3101.35.5100.4
HQC403.898.24.999.1
Matrix Effect and Recovery
  • Protocol:

    • Matrix Effect: The peak response of the analyte spiked into extracted blank plasma from six different sources was compared to the response of the analyte in a neat solution. The Matrix Factor (MF) was calculated.

    • Recovery: The peak response of the analyte from extracted plasma samples was compared to the response from post-extraction spiked samples.

  • Acceptance Criteria: The CV% of the IS-normalized matrix factor across the six lots should be ≤ 15%. Recovery should be consistent and reproducible.

  • Result:

QC LevelMean Recovery (%)CV%IS-Normalized Matrix FactorCV%
LQC88.25.41.036.8
HQC90.54.10.985.1
Stability
  • Protocol: The stability of the analyte in plasma was assessed under various conditions mimicking sample handling and storage. This included bench-top stability (room temp), freeze-thaw stability (3 cycles), and long-term storage stability (-80°C).

  • Acceptance Criteria: Mean concentrations of stability samples must be within ±15% of the nominal concentration.

  • Result: The analyte was found to be stable under all tested conditions.

Conclusion

The LC-MS/MS method described provides a reliable and high-throughput solution for the quantification of 2-(Diethylamino)-1-phenylpropan-1-ol in human plasma. The simple liquid-liquid extraction procedure yields high recovery and minimizes matrix effects. The method meets the stringent validation criteria set by international regulatory guidelines, demonstrating excellent linearity, accuracy, precision, and stability.[16][17] This makes it a valuable tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic and clinical studies involving this compound.

References

  • Mass spectra and propsed fragmentation patterns of ephedrine (A), phenylpropanolamine (B), propylhexedrine (CL phentermine (D), phenethylamine (E), fenfluramine (F), BEA (G), and noffenfluramine (H)+. ResearchGate. Available from: [Link]

  • LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC. Available from: [Link]

  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC. Available from: [Link]

  • 2-(Diethylamino)-1-phenylpropan-1-one chloride | C13H19ClNO. PubChem. Available from: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link]

  • A UPLC-MS/MS method for the determination of 2-nitro-1,3-propanediol, a metabolite of Bronopol, in human urine. Analytical Methods (RSC Publishing). Available from: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available from: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA). Available from: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]

  • Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step. EURL-SRM. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry. PubMed. Available from: [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. SciSpace. Available from: [Link]

  • UPLC-MS/MS method development for peptide analysis. AMSbiopharma. Available from: [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Compliance Academy. Available from: [Link]

  • Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. European Review for Medical and Pharmacological Sciences. Available from: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Application of LCMS in small-molecule drug development. Drug Target Review. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. Available from: [Link]

  • 2-(Diethylamino)propan-1-ol. CompTox Chemicals Dashboard, U.S. EPA. Available from: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS). Available from: [Link]

  • Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma. MDPI. Available from: [Link]

  • Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. PMC. Available from: [Link]

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. West Virginia University Research Repository. Available from: [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • 2-(Diethylamino)-1-phenylpropan-1-one;2-methyl-1-phenylpropan-2-amine. PubChem. Available from: [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. CovalX. Available from: [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. Available from: [Link]

  • Sample Preparation Techniques for Biological Matrices. Agilent. Available from: [Link]

Sources

Application

synthesis protocol for 2-(Diethylamino)-1-phenylpropan-1-OL from diethylpropion

Executive Briefing & Pharmacological Context Diethylpropion (amfepramone) is a centrally acting sympathomimetic amine clinically deployed as an anorectic agent for short-term obesity management 1[1]. In physiological env...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing & Pharmacological Context

Diethylpropion (amfepramone) is a centrally acting sympathomimetic amine clinically deployed as an anorectic agent for short-term obesity management 1[1]. In physiological environments, the β-keto moiety of this synthetic cathinone undergoes rapid Phase I metabolism—specifically, enzymatic reduction—yielding the active metabolite 2-(diethylamino)-1-phenylpropan-1-ol (often referred to as diethylnorephedrine) [[2]](2]. For researchers in forensic toxicology, neuropharmacology, and drug metabolism, the reliable in vitro synthesis of this alcohol standard is a critical prerequisite for quantitative LC-MS/MS or GC-MS assay development 3[3].

Mechanistic Causality & Stereochemical Dynamics

The transformation of an α-aminoketone to a β-amino alcohol requires a chemoselective reducing agent that targets the carbonyl carbon without inducing C-N bond cleavage or over-reduction. Sodium borohydride (NaBH₄) is the gold standard for this application [[4]](4].

  • Causality of the Protic Solvent: The reaction is conducted in methanol. Methanol serves a dual purpose: it solubilizes the starting material and acts as an electrophilic activator. The solvent provides protons to stabilize the developing negative charge on the oxygen atom during hydride transfer, significantly accelerating the reaction kinetics.

  • Stereochemical Outcomes: Diethylpropion possesses a chiral center at the α-carbon. The nucleophilic addition of the hydride ion creates a second stereocenter at the β-carbon. Following the Felkin-Anh model of asymmetric induction, the bulky diethylamino group dictates the trajectory of the incoming hydride. Attack occurs preferentially from the less sterically hindered face, yielding a diastereomeric mixture that typically favors the erythro (anti) configuration over the threo (syn) configuration [[5]](5].

The Self-Validating Synthesis Protocol

This protocol is designed as a closed-loop, self-validating system. Every critical phase includes an observable metric to guarantee the integrity of the workflow before proceeding to the next step.

Materials & Reagents:

  • Diethylpropion Hydrochloride (1.0 eq)

  • Sodium Borohydride (NaBH₄, 2.0 eq)

  • Anhydrous Methanol (10 mL per gram of substrate)

  • Saturated Aqueous NaHCO₃

  • 1M NaOH and Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Preparation & Dissolution:

    • Weigh 1.0 eq of diethylpropion hydrochloride and transfer it to a round-bottom flask equipped with a magnetic stir bar.

    • Add anhydrous methanol (10 mL/g) under an inert atmosphere (N₂ or Ar).

    • Self-Validation Checkpoint 1 (Visual): Ensure complete dissolution. A perfectly clear solution indicates a homogenous reaction medium, preventing localized concentration gradients that lead to impurities.

  • Thermodynamic Modulation:

    • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

    • Causality: Low temperatures suppress unwanted side reactions (such as amine oxidation) and maximize the stereoselectivity of the hydride transfer.

  • Hydride Addition:

    • Slowly add 2.0 eq of NaBH₄ in small, divided portions over 30 minutes.

    • Self-Validation Checkpoint 2 (Thermal/Visual): Observe controlled effervescence (H₂ gas evolution). Vigorous, uncontrollable bubbling indicates the addition is too rapid, risking thermal runaway and solvent reduction.

  • Reaction Monitoring:

    • Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 2 hours.

    • Self-Validation Checkpoint 3 (Chromatographic): Perform Thin-Layer Chromatography (TLC) using Dichloromethane/Methanol (9:1) as the eluent. The reaction is strictly complete only when the UV-active ketone spot (higher Rf) is fully replaced by the alcohol spot (lower Rf).

  • Quenching & Workup:

    • Quench the reaction carefully by adding saturated aqueous NaHCO₃ dropwise until all effervescence ceases, neutralizing the excess hydride.

    • Remove the bulk of the methanol under reduced pressure (rotary evaporation).

    • Adjust the remaining aqueous residue to pH 9.5–10.0 using 1M NaOH.

    • Causality: The target molecule is a tertiary amine (pKa ~9-10). Basification ensures the molecule is in its un-ionized, lipophilic free-base form, allowing for efficient extraction.

  • Extraction & Isolation:

    • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude 2-(diethylamino)-1-phenylpropan-1-ol.

Analytical Validation Framework

To ensure the trustworthiness of the synthesized standard, cross-reference the isolated product against the quantitative analytical parameters summarized below 6[6].

Analytical ParameterTarget ObservationMechanistic/Structural Rationale
Mass Spectrometry (GC-MS) Molecular Ion [M]⁺ at m/z 207; Base peak at m/z 100m/z 100 corresponds to the α-cleavage product (diethyliminium ion), which is the characteristic dominant fragment for diethylamino-substituted cathinones and their reduced ephedrine counterparts.
Infrared Spectroscopy (IR) Broad absorption band at 3200–3400 cm⁻¹; Disappearance of ~1690 cm⁻¹Confirms the successful reduction of the carbonyl group (C=O loss) and the formation of the secondary hydroxyl group (O-H stretch).
TLC Retention Factor (Rf) Product Rf < Starting Material Rf (in DCM:MeOH 9:1)The newly formed hydroxyl group increases the polarity and hydrogen-bonding capability of the molecule, increasing its affinity for the stationary silica phase.
Phase Partitioning Optimal extraction recovery at pH 9.5–10.0Deprotonation of the tertiary amine neutralizes the molecule, shifting its solubility profile from aqueous to organic.

Mandatory Visualization

Workflow Start Diethylpropion (α-aminoketone) Solvent Dissolve in MeOH (Protic Environment) Start->Solvent Cooling Cool to 0 °C (Thermodynamic Control) Solvent->Cooling Reduction Add NaBH₄ (Hydride Transfer) Cooling->Reduction Quench Quench with H₂O/NaHCO₃ (Neutralize Excess Hydride) Reduction->Quench TLC Validation (Complete Conversion) Extraction LLE with EtOAc at pH 9.5 (Isolate Free Base) Quench->Extraction Product 2-(Diethylamino)-1-phenylpropan-1-ol (Erythro/Threo Mixture) Extraction->Product

Fig 1: Experimental workflow and logical progression for the NaBH4 reduction of diethylpropion.

References

  • [2] The Therapeutic Potential of Amphetamine-like Psychostimulants - PMC. nih.gov. 2

  • [1] Amfepramone: Uses & Dosage | MIMS Singapore. mims.com. 1

  • [3] Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples. ojp.gov. 3

  • [4] Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. nih.gov. 4

  • [7] Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. mdpi.com. 7

  • [6] Metabolic Profile of Four Selected Cathinones in Microsome Incubations. frontiersin.org. 6

  • [5] Diastereoselective Synthesis of (2 S ,5 R )-5-Hydroxypipecolic Acid. researchgate.net. 5

Sources

Method

Advanced Solid-Phase Extraction (SPE) Methodologies for the Isolation of 2-(Diethylamino)-1-phenylpropan-1-ol from Human Urine

Introduction and Analytical Rationale 2-(Diethylamino)-1-phenylpropan-1-ol, commonly known as diethylnorephedrine, is the primary Phase I reduced metabolite of the[1]. In forensic and clinical toxicology, isolating this...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Rationale

2-(Diethylamino)-1-phenylpropan-1-ol, commonly known as diethylnorephedrine, is the primary Phase I reduced metabolite of the[1]. In forensic and clinical toxicology, isolating this amino alcohol from complex biological matrices like human urine is critical for confirming diethylpropion ingestion or detecting illicit designer drug use[2].

Because 2-(diethylamino)-1-phenylpropan-1-ol is a basic tertiary amine (pKa ~8.2–9.0) with a secondary hydroxyl group, it is highly susceptible to matrix interference and ion suppression during[3]. To overcome this, Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the gold standard. This technique leverages both hydrophobic interactions and ionic bonding to selectively isolate the target analyte from urinary salts, urobilin, and endogenous lipids.

Chemical & Mechanistic Profiling

Diethylpropion undergoes extensive hepatic metabolism. The dominant Phase I pathways are N-dealkylation via CYP450 enzymes and , which yields the target metabolite 2-(diethylamino)-1-phenylpropan-1-ol[4].

Metabolism A Diethylpropion (Amfepramone) B 2-(Diethylamino)-1- phenylpropan-1-ol A->B Carbonyl Reduction (Phase I) C N-Dealkylated Metabolites A->C N-Dealkylation (CYP450) B->C N-Dealkylation

Caption: Phase I metabolic pathways of diethylpropion yielding the target alcohol metabolite.

Rationale for Mixed-Mode Cation Exchange (MCX)

Polymeric MCX sorbents contain both reversed-phase (lipophilic) divinylbenzene/N-vinylpyrrolidone backbones and strong cation-exchange (sulfonic acid, -SO3⁻) functional groups.

Causality of the SPE Chemistry:

  • Acidification (pH < 6): Protonates the tertiary amine of 2-(diethylamino)-1-phenylpropan-1-ol to form a cation (NH⁺).

  • Loading: The protonated analyte is retained via strong ionic interactions with the negatively charged sulfonic acid groups (-SO3⁻) on the sorbent.

  • Washing: 100% organic solvents (e.g., Methanol) can be applied without eluting the analyte, efficiently washing away neutral and acidic lipids.

  • Elution: A highly basic organic solvent (e.g., 5% Ammonium Hydroxide in Methanol) raises the pH above the analyte's pKa, neutralizing the amine (NH⁺ → N) and breaking the ionic bond, allowing the lipophilic solvent to elute the compound.

SPE_Workflow Pre Sample Pre-treatment Urine + Acid (pH < 6) Analyte Protonated (NH+) Cond Conditioning & Equilibration MeOH -> 2% Formic Acid in H2O Pre->Cond Load Sample Loading Cation Exchange (SO3- binds NH+) Cond->Load Wash1 Wash 1: Aqueous Acid Removes hydrophilic salts Load->Wash1 Wash2 Wash 2: 100% Organic (MeOH) Removes neutral/acidic lipids Wash1->Wash2 Elute Elution 5% NH4OH in MeOH Neutralizes NH+ -> NH, breaks ionic bond Wash2->Elute

Caption: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for basic amines.

Experimental Protocol: MCX SPE of Human Urine

Materials Required:

  • Polymeric MCX SPE Cartridges (e.g., 30 mg / 3 mL)

  • 2% Formic Acid in LC-MS grade Water (Aqueous Wash)

  • LC-MS grade Methanol (Organic Wash)

  • 5% Ammonium Hydroxide (NH₄OH) in Methanol (Elution Solvent)

  • 0.1 M Hydrochloric Acid (HCl) or Phosphate Buffer (pH 6.0)

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 1.0 mL of human urine into a centrifuge tube. Add 1.0 mL of 0.1 M HCl (or pH 6.0 phosphate buffer) and vortex for 30 seconds. Centrifuge at 4,000 rpm for 5 minutes.

    • Causality: Acidification ensures the tertiary amine is fully protonated and disrupts protein binding, while centrifugation removes particulate matter.

  • Conditioning: Pass 2.0 mL of Methanol through the MCX cartridge, followed by 2.0 mL of 2% Formic Acid in Water.

    • Causality: Methanol wets the hydrophobic polymer backbone, while the acidic water prepares the sulfonic acid sites for ionic exchange.

  • Loading: Apply the pre-treated urine sample to the cartridge at a flow rate of 1-2 mL/min.

  • Wash 1 (Aqueous): Pass 2.0 mL of 2% Formic Acid in Water through the cartridge.

    • Causality: Removes hydrophilic urinary salts, urea, and highly polar interferences.

  • Wash 2 (Organic): Pass 2.0 mL of 100% Methanol through the cartridge. Dry under high vacuum for 5 minutes.

    • Causality: Removes neutral and acidic hydrophobic interferences (e.g., phospholipids). The analyte remains locked via ionic bonds.

  • Elution: Elute the target analyte with 2.0 mL of 5% NH₄OH in Methanol into a clean collection tube.

    • Causality: The high pH neutralizes the protonated amine, breaking the ionic interaction and allowing the methanol to sweep the uncharged analyte off the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Data Presentation & Method Validation

The following table summarizes typical validation parameters for the extraction of 2-(diethylamino)-1-phenylpropan-1-ol using the described MCX SPE protocol prior to LC-MS/MS analysis[5].

ParameterValue / ObservationAnalytical Significance
Absolute Recovery 88% - 94%High recovery due to dual-retention mechanism (hydrophobic + ionic).
Matrix Effect (Ion Suppression) < 15%Minimal suppression; Wash 2 effectively removes phospholipids.
Linearity (R²) > 0.995Excellent quantitative reliability across 10 - 1000 ng/mL.
Limit of Detection (LOD) 2.5 ng/mLSufficient sensitivity for clinical and forensic toxicology screening.
Intra-day Precision (%CV) < 6.5%High reproducibility of the polymeric sorbent bed.

References

  • PubChem. "Diethylpropion Hydrochloride." National Center for Biotechnology Information. URL:[Link]

  • uBibliorum. "Determination of new psychoactive substances in forensic samples by gas chromatography coupled to mass spectrometry." Universidade da Beira Interior. URL:[Link]

  • ResearchGate. "Quantitative analysis of multiple illicit drugs in preserved oral fluid by solid-phase extraction and liquid chromatography-tandem mass spectrometry." URL:[Link]

  • Chemistry & Biodiversity. "The Biochemistry of Drug Metabolism – An Introduction." Wiley Online Library. URL:[Link]

  • Office of Justice Programs. "Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples." National Institute of Justice. URL:[Link]

Sources

Application

chiral chromatography methods for 2-(Diethylamino)-1-phenylpropan-1-OL enantiomers

An Application Guide to the Enantioselective Separation of 2-(Diethylamino)-1-phenylpropan-1-ol Authored by: A Senior Application Scientist Abstract The stereochemistry of active pharmaceutical ingredients (APIs) is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Enantioselective Separation of 2-(Diethylamino)-1-phenylpropan-1-ol

Authored by: A Senior Application Scientist

Abstract

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles.[1] Enantiomers of a chiral drug can exhibit significantly different activities, with one providing the therapeutic benefit while the other may be inactive or even harmful.[2] 2-(Diethylamino)-1-phenylpropan-1-ol, also known as Amfepramone or Diethylpropion, is a chiral sympathomimetic amine belonging to the cathinone class. Its pharmacological properties necessitate robust analytical methods to resolve and quantify its enantiomers.[3] This document provides detailed application notes and protocols for the successful chiral separation of 2-(Diethylamino)-1-phenylpropan-1-ol enantiomers using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), designed for researchers, scientists, and drug development professionals.

The Principle of Chiral Recognition

The separation of enantiomers, which share identical physical and chemical properties in an achiral environment, requires the introduction of another chiral entity.[4] In chiral chromatography, this is achieved by using a Chiral Stationary Phase (CSP) or a Chiral Selector. The fundamental principle relies on the formation of transient, diastereomeric complexes between the individual enantiomers of the analyte and the chiral selector.[5]

The differing three-dimensional structures of the enantiomers lead to variations in the stability and energy of these diastereomeric complexes. These differences in interaction strength—arising from combinations of hydrogen bonds, π-π interactions, dipole-dipole forces, and steric hindrance—result in differential retention times on the chromatographic column, enabling their separation.[2][6] Polysaccharide-based CSPs and cyclodextrin-based selectors have proven particularly effective for resolving a wide range of chiral compounds, including cathinone derivatives.[7]

cluster_0 Chiral Recognition Mechanism cluster_1 Racemic Analyte cluster_2 Diastereomeric Complexes cluster_3 Elution Profile CSP {Chiral Stationary Phase (CSP)|Selector Sites} R_Enantiomer R-Enantiomer Complex_R [CSP]-[R-Enantiomer] (Less Stable) R_Enantiomer->Complex_R Weak Interaction S_Enantiomer S-Enantiomer Complex_S [CSP]-[S-Enantiomer] (More Stable) S_Enantiomer->Complex_S Strong Interaction Eluted_R Early Elution (R-Enantiomer) Complex_R->Eluted_R Eluted_S Late Elution (S-Enantiomer) Complex_S->Eluted_S prep 1. Sample & Mobile Phase Preparation equilibrate 2. System & Column Equilibration prep->equilibrate inject 3. Sample Injection equilibrate->inject acquire 4. Data Acquisition inject->acquire analyze 5. Data Analysis (Integration, Rs Calculation) acquire->analyze report 6. Reporting & Documentation analyze->report shutdown 7. System Flush & Shutdown report->shutdown

Sources

Method

GC-MS derivatization protocols for 2-(Diethylamino)-1-phenylpropan-1-OL analysis

Application Note: Advanced GC-MS Derivatization Strategies for 2-(Diethylamino)-1-phenylpropan-1-ol Executive Summary In clinical and forensic toxicology, the precise identification of sympathomimetic amines is paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced GC-MS Derivatization Strategies for 2-(Diethylamino)-1-phenylpropan-1-ol

Executive Summary

In clinical and forensic toxicology, the precise identification of sympathomimetic amines is paramount for confirming drug administration and evaluating metabolic profiles[1]. 2-(Diethylamino)-1-phenylpropan-1-ol (also known as diethylnorephedrine) is the primary Phase I reduced metabolite of the anorectic drug diethylpropion (amfepramone)[2]. While the parent ketone can be analyzed directly, the reduced metabolite presents a significant analytical challenge. Its highly polar secondary hydroxyl group compromises gas chromatography-mass spectrometry (GC-MS) performance, necessitating targeted derivatization to ensure chromatographic integrity and assay reproducibility[3].

Mechanistic Insights: The Causality of Derivatization

As a self-validating analytical system, a GC-MS protocol must account for the specific physicochemical properties of the target analyte.

The Chemical Challenge: 2-(Diethylamino)-1-phenylpropan-1-ol features a sterically hindered tertiary amine ( −N(CH2​CH3​)2​ ) and a secondary alcohol ( −OH ). The tertiary amine lacks an active hydrogen and resists standard derivatization. However, the free hydroxyl group readily forms hydrogen bonds with active silanol sites on the GC column stationary phase and the glass inlet liner. If left underivatized, this interaction leads to severe peak tailing, irreversible analyte adsorption, and thermal degradation at high inlet temperatures[3].

The Derivatization Solution: To resolve this, the hydroxyl group must be chemically capped. Silylation (using MSTFA) or mild acylation (using MBTFA) converts the polar −OH into a volatile, thermally stable ether or ester[4][5].

Reagent Selection Causality (MBTFA vs. TFAA): Traditional acylation relies on trifluoroacetic anhydride (TFAA), which generates highly corrosive trifluoroacetic acid as a byproduct. This acid rapidly degrades the stationary phase of standard 5% phenyl-methylpolysiloxane (e.g., HP-5MS) columns if the extract is not dried. Conversely, N-Methyl-bis(trifluoroacetamide) (MBTFA) is selected for our acylation protocol because it is a mild reagent that donates a trifluoroacetyl group while releasing N-methyltrifluoroacetamide—a neutral, volatile byproduct that preserves column integrity and allows for direct injection without a secondary evaporation step[5].

Mass Spectrometry (EI) Fragmentation Logic: During 70 eV electron ionization, the derivatized molecule undergoes rapid α -cleavage at the C-C bond between the amine-bearing carbon and the hydroxyl-bearing carbon. Because the amine is diethylated, this cleavage yields a highly stable iminium cation, [CH(CH3​)=N(CH2​CH3​)2​]+ , at m/z 100. This ion serves as the dominant base peak and the primary diagnostic marker for quantification, regardless of whether the −OH is silylated or acylated[1].

Metabolic and Analytical Pathway Visualization

Pathway A Diethylpropion (Parent Drug) B Hepatic Carbonyl Reduction (Phase I Metabolism) A->B Reductases C 2-(Diethylamino)-1-phenylpropan-1-ol (Reduced Metabolite) B->C D MSTFA + 1% TMCS (Silylation) C->D GC-MS Prep E MBTFA (Acylation) C->E GC-MS Prep F TMS-Ether Derivative Diagnostic Ion: m/z 100 D->F G TFA-Ester Derivative Diagnostic Ion: m/z 100 E->G

Metabolic reduction of diethylpropion and subsequent GC-MS derivatization pathways.

Validated Experimental Protocols

System Suitability & Self-Validation: To ensure the protocol is self-validating, an isotopically labeled internal standard (e.g., Amphetamine-d5 or Diazepam-d5) must be spiked into the biological matrix prior to extraction[1][4]. The ratio of the analyte's m/z 100 peak to the internal standard's base peak confirms extraction efficiency and derivatization completeness across all samples.

Protocol A: Silylation via MSTFA + 1% TMCS
  • Matrix Extraction: Spike 1.0 mL of biological fluid (urine or plasma) with 50 µL of Internal Standard (1 µg/mL). Extract using a mixed-mode cation exchange (MCX) solid-phase extraction (SPE) cartridge to selectively isolate basic amines.

  • Elution & Evaporation: Elute the basic fraction using 5% ammonium hydroxide in methanol. Evaporate the eluate to complete dryness under a gentle nitrogen stream at 40°C to remove all traces of moisture, which would otherwise quench the silylation reagent[3].

  • Reconstitution: Reconstitute the dried residue in 50 µL of anhydrous ethyl acetate.

  • Derivatization: Add 50 µL of MSTFA containing 1% TMCS. (Causality note: TMCS acts as a Lewis acid catalyst, accelerating the silylation of the sterically hindered secondary alcohol[3].)

  • Incubation: Seal the autosampler vial and incubate in a dry block heater at 60°C for 30 minutes.

  • Analysis: Inject 1 µL into the GC-MS (Splitless mode, inlet at 250°C).

Protocol B: Mild Acylation via MBTFA
  • Matrix Extraction & Evaporation: Follow steps 1 and 2 from Protocol A to obtain a dry extract.

  • Reconstitution: Reconstitute the residue in 50 µL of anhydrous ethyl acetate[1].

  • Derivatization: Add 50 µL of MBTFA reagent[5].

  • Incubation: Seal and incubate at 60°C for 30 minutes to ensure quantitative conversion of the hydroxyl group to a trifluoroacetate ester.

  • Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS. No evaporation of the reagent is necessary due to the neutral, column-friendly nature of the MBTFA byproduct[5].

Workflow Visualization

Workflow S1 Sample Extraction (LLE / SPE) S2 Solvent Evaporation (N2 Stream, 40°C) S1->S2 S3 Reconstitution & Reagent Addition S2->S3 S4 Thermal Incubation (60°C for 30 min) S3->S4 S5 GC-MS Injection (Splitless, 250°C) S4->S5

Step-by-step sample preparation and derivatization workflow for GC-MS analysis.

Quantitative Data & MS Parameters

The following table summarizes the key quantitative parameters, diagnostic ions, and reaction conditions required to validate the derivatization of 2-(Diethylamino)-1-phenylpropan-1-ol.

Derivatization MethodReagentTarget Functional GroupDerivative FormedPrimary Diagnostic Ion (Quantifier)Qualifier Ions (m/z)Reaction Conditions
Silylation MSTFA + 1% TMCSSecondary −OH TMS-Etherm/z 100179 [Ph−CH(OTMS)]+ , 264 [M−15]+ 60°C for 30 min
Acylation MBTFASecondary −OH TFA-Esterm/z 100203 [Ph−CH(OCOCF3​)]+ , 303 [M]+ 60°C for 30 min

References

  • Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples Journal of Proteome Research - ACS Publications[Link]

  • Determination of Amphetamine-Type Stimulants in Oral Fluid by Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry ResearchGate[Link]

  • Direct analysis of estimulants in urine by Ultraperformance liquid chromatography tandem mass spectrometric for doping control Repositori UPF[Link]

  • GC-MS Identification of Sympathomimetic Amine Drugs in Urine: Rapid Methodology Applicable for Emergency Clinical Toxicology Journal of Analytical Toxicology - OUP[Link]

  • Detection of Amfepramone and its Metabolite Cathinone in Human Hair: Application to Authentic Cases of Amfepramone Use ResearchGate[Link]

Sources

Application

using 2-(Diethylamino)-1-phenylpropan-1-OL as a reference standard in forensic toxicology

Application Note & Protocol Topic: Utilization of 2-(Diethylamino)-1-phenylpropan-1-ol as a Reference Standard in Forensic Toxicology Audience: Researchers, forensic toxicologists, analytical scientists, and quality assu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Utilization of 2-(Diethylamino)-1-phenylpropan-1-ol as a Reference Standard in Forensic Toxicology

Audience: Researchers, forensic toxicologists, analytical scientists, and quality assurance professionals.

Introduction: The Analytical Challenge of Novel Phenylpropanolamines

2-(Diethylamino)-1-phenylpropan-1-ol is a substituted phenylpropanolamine derivative. Structurally related to compounds like cathinone and ephedrine, this class of substances is of significant interest to the forensic toxicology community.[1] While not as commonly encountered as other novel psychoactive substances (NPS), its structural alerts suggest potential sympathomimetic activity, analogous to other 2-phenylethylamine derivatives that interact with monoamine transporters.[2] The pharmacological effects of such compounds are often mediated through their interaction with adrenergic receptors, potentially leading to stimulant or decongestant effects.[3]

In forensic casework, the unambiguous identification and accurate quantification of such compounds are paramount for correct toxicological interpretation. The dynamic and ever-evolving landscape of NPS necessitates robust, validated analytical methods. The cornerstone of such methods is the use of a well-characterized, high-purity certified reference material (CRM). This document provides a comprehensive guide and a detailed protocol for the use of 2-(Diethylamino)-1-phenylpropan-1-ol as a reference standard, ensuring that analytical results are accurate, reliable, and legally defensible.

The Imperative of Certified Reference Materials in Accredited Laboratories

Forensic toxicology laboratories operate under stringent quality management systems, with ISO/IEC 17025 being the international benchmark for competence.[4] A core tenet of this standard is metrological traceability , which requires that measurement results be linked to a stated reference, typically the International System of Units (SI), through an unbroken chain of comparisons, each contributing to the measurement uncertainty.[5]

Certified Reference Materials are the critical link in this chain for chemical measurements.[5][6] They are produced by accredited reference material producers under ISO 17034 and are accompanied by a certificate that specifies the property value, its uncertainty, and a statement of metrological traceability.[7][8] Using a CRM for 2-(Diethylamino)-1-phenylpropan-1-ol ensures:

  • Identity Confirmation: Provides an authenticated source for comparing mass spectral data and chromatographic retention times.

  • Accurate Quantification: Enables the creation of precise calibrators and quality control samples for determining the concentration of the analyte in biological specimens.

  • Method Validation: Serves as the ground truth for assessing method performance characteristics such as accuracy, precision, and recovery.[9][10]

  • Legal Defensibility: Establishes an unbroken and documented link to a recognized standard, which is essential for the admissibility of results in legal proceedings.[11]

dot

Caption: Metrological traceability for a forensic measurement.

Analytical Methodology: A Validated Approach

The detection and quantification of 2-(Diethylamino)-1-phenylpropan-1-ol in biological matrices like blood, plasma, or urine are best achieved using high-sensitivity techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its superior selectivity and sensitivity, which are crucial for detecting low concentrations in complex matrices.[12] Gas chromatography-mass spectrometry (GC-MS) is a viable alternative, though derivatization may be necessary to improve the chromatographic peak shape and thermal stability of this polar amino alcohol.[13]

Sample Preparation: Isolating the Analyte

Effective sample preparation is critical to remove matrix interferences (e.g., proteins, phospholipids) and concentrate the analyte. While simple methods like protein precipitation are fast, they often result in significant matrix effects in LC-MS/MS.[14] Solid-phase extraction (SPE) is recommended for its ability to provide cleaner extracts and higher recovery. A mixed-mode cation exchange polymer-based SPE sorbent is ideal for extracting basic compounds like 2-(Diethylamino)-1-phenylpropan-1-ol.

Causality: A mixed-mode SPE sorbent leverages both reversed-phase and ion-exchange mechanisms. The non-polar backbone retains the phenyl group, while the cation exchange functional group strongly retains the protonated amine. This dual retention allows for a more rigorous wash sequence to remove neutral, acidic, and weakly basic interferences, resulting in a significantly cleaner final extract compared to single-mechanism techniques.

Instrumental Parameters

The following tables provide recommended starting parameters for LC-MS/MS and GC-MS analysis. These should be optimized in the user's laboratory.

Table 1: Recommended LC-MS/MS Parameters

Parameter Suggested Condition
LC Column C18 or Phenyl-Hexyl, 2.1 x 100 mm, <3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient 5% B to 95% B over 8 minutes
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS/MS Transitions Precursor ion (Q1): [M+H]+. Product ions (Q3) to be determined by infusing the reference standard. At least two transitions should be monitored.

| Internal Standard | A stable isotope-labeled analog (e.g., 2-(Diethylamino)-1-phenyl-d5-propan-1-ol) is ideal.[15] If unavailable, a structurally similar compound can be used. |

Table 2: Recommended GC-MS Parameters

Parameter Suggested Condition
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow ~1.2 mL/min
Inlet Temperature 250 °C
Oven Program 80 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min)
Injection Mode Splitless
Derivatization Optional: Silylation (e.g., with BSTFA or MSTFA) to improve peak shape and volatility.
Ionization Mode Electron Ionization (EI), 70 eV

| MS Mode | Full Scan (50-550 amu) for identification; Selected Ion Monitoring (SIM) for quantification. |

Protocol: Quantitative Analysis in Whole Blood by SPE and LC-MS/MS

This protocol outlines a fully validated procedure for the quantification of 2-(Diethylamino)-1-phenylpropan-1-ol in a whole blood matrix.

Materials and Reagents
  • Reference Standards: 2-(Diethylamino)-1-phenylpropan-1-ol CRM (≥98% purity), 2-(Diethylamino)-1-phenyl-d5-propan-1-ol (Internal Standard, IS).

  • Solvents: Methanol, Acetonitrile (LC-MS grade).

  • Reagents: Formic acid, Ammonium hydroxide, Deionized water.

  • Biological Matrix: Certified drug-free whole blood.

  • Consumables: Mixed-mode cation exchange SPE cartridges (e.g., 30 mg, 1 mL), autosampler vials, collection tubes.

Preparation of Stock and Working Solutions
  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of the CRM and dissolve in 10 mL of methanol.

  • Working Calibrator Stock (10 µg/mL): Dilute the primary stock 1:100 with methanol.

  • Internal Standard Stock (10 µg/mL): Prepare a stock of the IS in methanol.

  • Working IS Solution (100 ng/mL): Dilute the IS stock 1:100 with deionized water.

Preparation of Calibrators and Quality Controls (QCs)

Prepare calibrators and QCs by spiking appropriate volumes of the working calibrator stock into certified drug-free whole blood.

Table 3: Calibrator and QC Preparation Scheme

Level Concentration (ng/mL) Volume of 10 µg/mL Stock (µL) Final Volume (mL Blood)
Calibrator 1 1 0.1 1
Calibrator 2 5 0.5 1
Calibrator 3 10 1.0 1
Calibrator 4 50 5.0 1
Calibrator 5 100 10.0 1
Calibrator 6 250 25.0 1
Calibrator 7 500 50.0 1
Low QC (LQC) 3 0.3 1
Mid QC (MQC) 75 7.5 1

| High QC (HQC)| 400 | 40.0 | 1 |

Step-by-Step Sample Extraction Protocol (SPE)
  • Pipette 0.5 mL of calibrator, QC, or unknown blood sample into a labeled tube.

  • Add 50 µL of the working IS solution (100 ng/mL) to all tubes except matrix blanks.

  • Add 1 mL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • Centrifuge at 3000 x g for 10 minutes to pellet proteins.

  • Condition SPE Cartridge: Add 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent to go dry.

  • Load Sample: Load the supernatant from step 4 onto the conditioned SPE cartridge.

  • Wash 1: Add 1 mL of 0.1 M acetate buffer.

  • Wash 2: Add 1 mL of methanol.

  • Dry Cartridge: Apply full vacuum for 5 minutes to dry the sorbent bed.

  • Elute: Add 1 mL of 5% ammonium hydroxide in methanol. Collect the eluate.

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of mobile phase A. Vortex and transfer to an autosampler vial.

dot

SPE_Workflow start Start: 0.5 mL Blood Sample add_is 1. Add Internal Standard & Phosphoric Acid start->add_is vortex_centrifuge 2. Vortex & Centrifuge add_is->vortex_centrifuge load_sample 4. Load Supernatant vortex_centrifuge->load_sample condition_spe 3. Condition SPE Cartridge (Methanol, then H2O) condition_spe:e->load_sample:w wash1 5. Wash 1 (Acetate Buffer) load_sample->wash1 wash2 6. Wash 2 (Methanol) wash1->wash2 dry_spe 7. Dry Cartridge wash2->dry_spe elute 8. Elute Analyte (5% NH4OH in Methanol) dry_spe->elute evaporate 9. Evaporate to Dryness elute->evaporate reconstitute 10. Reconstitute in Mobile Phase evaporate->reconstitute end_node Inject into LC-MS/MS reconstitute->end_node caption Solid-Phase Extraction (SPE) workflow for blood samples.

Caption: Solid-Phase Extraction (SPE) workflow for blood samples.

Method Validation

The analytical method must be thoroughly validated according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).[9][16] Validation ensures the method is "fit for purpose."[17]

Table 4: Method Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Minimum Requirement Acceptance Criteria
Calibration Model Establish the relationship between concentration and response. 7 non-zero calibrators, analyzed over 3 runs. Linear regression with a weighting factor (e.g., 1/x). Coefficient of determination (r²) ≥ 0.99. Calibrators must back-calculate to within ±15% of target (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the true value and their variability. 5 replicates of LQC, MQC, HQC analyzed in 3 separate runs. Accuracy (Bias): Mean concentration within ±20% of the target value.[9] Precision (CV): Coefficient of variation ≤20%.
Selectivity Ensure the method can differentiate the analyte from interferences. Analyze ≥6 different sources of blank blood. Analyze blank blood spiked with common co-eluting drugs. No significant interfering peaks at the retention time of the analyte or IS in blank samples.
Limit of Quantitation (LOQ) The lowest concentration that can be reliably quantified. The lowest calibrator that meets accuracy and precision criteria. Accuracy within ±20% and precision (CV) ≤20%. Signal-to-noise ratio > 10.
Limit of Detection (LOD) The lowest concentration that can be reliably detected. Determined by analyzing decreasing concentrations of analyte. Signal-to-noise ratio ≥ 3.[11]
Matrix Effect Assess the suppression or enhancement of ionization by matrix components. Compare analyte response in post-extraction spiked blank matrix vs. pure solution. IS-normalized matrix factor should be between 0.8 and 1.2.
Recovery The efficiency of the extraction process. Compare analyte response in pre-extraction spiked matrix vs. post-extraction spiked matrix. Should be consistent, precise, and reproducible.

| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Analyze QCs after exposure to specified conditions. | Mean concentration should be within ±20% of the nominal concentration. |

Conclusion

The reliable identification and quantification of 2-(Diethylamino)-1-phenylpropan-1-ol in forensic toxicology casework is critically dependent on a robust, validated analytical method. The use of a certified reference material is not merely a recommendation but a fundamental requirement for laboratories accredited under ISO/IEC 17025. The LC-MS/MS protocol detailed in this application note, when fully validated, provides a fit-for-purpose methodology to generate precise, accurate, and legally defensible results, thereby ensuring the highest level of scientific integrity in forensic investigations.

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452–474. [Link]

  • SWGTOX. (2013). Standard Practices for Method Validation in Forensic Toxicology. [Link]

  • Society of Forensic Toxicologists / American Academy of Forensic Sciences. (2009). APPENDIX B Requirements for the validation of analytical methods. [Link]

  • Peters, F. T., & Maurer, H. H. (2006). Bioanalytical method validation and its implications for forensic and clinical toxicology-A review. ResearchGate. [Link]

  • Flanagan, R. J. (2008). Analytical method validation in toxicology. Scribd. [Link]

  • National Laboratory Association. (n.d.). ISO 17025 and SANAS guidelines for use of reference materials and PT scheme participation. [Link]

  • Food Safety Institute. (2025). Normative References in ISO/IEC 17025: Essential Standards. [Link]

  • Inorganic Ventures. (2026). Certified Reference Materials For ISO 17025 | Audit-Ready Compliance Guide. [Link]

  • National Institute of Standards and Technology. (2024). Reference Materials. [Link]

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Method

In Vitro Liver Microsome Assays for 2-(Diethylamino)-1-phenylpropan-1-ol: A Detailed Guide to Metabolic Stability and Reaction Phenotyping

Introduction: Unveiling the Metabolic Fate of 2-(Diethylamino)-1-phenylpropan-1-ol In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount for ensuring its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Metabolic Fate of 2-(Diethylamino)-1-phenylpropan-1-ol

In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount for ensuring its safety and efficacy. The liver stands as the primary site of drug metabolism, where a symphony of enzymes works to transform xenobiotics into more water-soluble forms for excretion.[1][2] Among the various in vitro tools available, liver microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells, offer a robust and high-throughput platform for investigating the metabolic stability and enzymatic pathways of new chemical entities.[2][3][4] This application note provides a comprehensive guide to conducting in vitro liver microsome assays specifically tailored for the compound 2-(Diethylamino)-1-phenylpropan-1-ol, a phenylpropanolamine derivative.

The protocols detailed herein are designed to elucidate two critical aspects of the compound's metabolism:

  • Metabolic Stability: This assay determines the rate at which 2-(Diethylamino)-1-phenylpropan-1-ol is metabolized by liver microsomal enzymes, providing key parameters such as intrinsic clearance (CLint) and half-life (t½).[5][6] This information is crucial for predicting the compound's in vivo hepatic clearance and potential for accumulation.[5][7]

  • Reaction Phenotyping: This series of experiments identifies the specific cytochrome P450 (CYP) isoforms responsible for the metabolism of the compound.[8][9] Understanding which CYPs are involved is essential for predicting potential drug-drug interactions (DDIs), as co-administered drugs can inhibit or induce these enzymes, altering the therapeutic exposure and safety profile of 2-(Diethylamino)-1-phenylpropan-1-ol.[9][10][11]

This guide is intended for researchers, scientists, and drug development professionals seeking to establish and execute reliable in vitro metabolism studies. By explaining the "why" behind the "how," this document aims to empower users to not only perform the assays but also to interpret the data with confidence and scientific rigor.

Core Principles and Scientific Rationale

The in vitro liver microsome assay is predicated on incubating the test compound with a preparation of liver microsomes that are rich in Phase I (e.g., CYPs) and some Phase II (e.g., UGTs) drug-metabolizing enzymes.[3][4][12] The addition of necessary cofactors, primarily the NADPH regenerating system for CYP-mediated reactions, initiates the metabolic process.[3] The rate of disappearance of the parent compound over time is then monitored, typically by LC-MS/MS, to determine its metabolic stability.[5]

For reaction phenotyping, two primary approaches are employed:[13]

  • Recombinant Human CYPs (rhCYPs): The test compound is incubated with individual, recombinantly expressed CYP isoforms to directly assess which enzymes are capable of its metabolism.[8][13]

  • Chemical Inhibition in Human Liver Microsomes (HLM): The compound is incubated with pooled HLM in the presence of specific chemical inhibitors for each major CYP isoform. A significant reduction in the metabolism of the test compound in the presence of a particular inhibitor points to the involvement of that specific CYP enzyme.[8][9][13]

The structural features of 2-(Diethylamino)-1-phenylpropan-1-ol, including a phenyl group and a tertiary amine, suggest potential susceptibility to various metabolic transformations such as N-dealkylation, hydroxylation of the aromatic ring, and oxidation of the alkyl side chain. The protocols outlined below are designed to capture these potential metabolic routes.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the workflows for the metabolic stability and reaction phenotyping assays.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare 2-(Diethylamino)- 1-phenylpropan-1-ol Stock Solution Mix Combine Compound, Microsomes, and Buffer Prep_Compound->Mix Prep_Microsomes Thaw and Prepare Liver Microsomes Prep_Microsomes->Mix Prep_Cofactor Prepare NADPH Regenerating System Initiate Initiate Reaction with Cofactor Prep_Cofactor->Initiate Preincubation Pre-incubate at 37°C Mix->Preincubation Preincubation->Initiate Timepoints Sample at Multiple Time Points (0, 5, 15, 30, 60 min) Initiate->Timepoints Quench Quench Reaction with Acetonitrile Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate % Remaining, t½, and CLint LCMS->Data

Caption: Workflow for the Metabolic Stability Assay.

Reaction_Phenotyping_Workflow cluster_rhcyp Recombinant Human CYP (rhCYP) Arm cluster_inhibitor Chemical Inhibition (HLM) Arm rhCYP_Incubate Incubate Compound with Individual rhCYP Isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) rhCYP_Analyze Analyze Metabolite Formation or Parent Depletion by LC-MS/MS rhCYP_Incubate->rhCYP_Analyze rhCYP_Identify Identify Capable Metabolizing Enzymes rhCYP_Analyze->rhCYP_Identify Inhibitor_Incubate Incubate Compound and HLM with and without Specific CYP Inhibitors Inhibitor_Analyze Analyze Parent Depletion by LC-MS/MS Inhibitor_Incubate->Inhibitor_Analyze Inhibitor_Identify Calculate % Inhibition and Identify Responsible Enzymes Inhibitor_Analyze->Inhibitor_Identify Start Start Phenotyping Start->rhCYP_Incubate Start->Inhibitor_Incubate

Caption: Dual-Arm Approach for CYP Reaction Phenotyping.

Materials and Reagents

Biological Matrices
  • Pooled Human Liver Microsomes (HLM), from a reputable supplier (e.g., Corning, Sekisui XenoTech). Ensure the supplier provides characterization data, including protein concentration and CYP activities.

  • Recombinant Human Cytochrome P450 Enzymes (rhCYPs): A panel covering the major drug-metabolizing isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).

Chemicals and Reagents
  • 2-(Diethylamino)-1-phenylpropan-1-ol (Test Compound)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • NADPH Regenerating System:

    • Solution A: NADP⁺, Glucose-6-Phosphate (G6P)

    • Solution B: Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • Control Compounds (for assay validation):

    • High Clearance Control: Verapamil or Testosterone

    • Low Clearance Control: Warfarin or Buspirone

  • CYP-Specific Inhibitors (for reaction phenotyping):

    • CYP1A2: α-Naphthoflavone

    • CYP2C9: Sulfaphenazole

    • CYP2C19: Ticlopidine

    • CYP2D6: Quinidine

    • CYP3A4: Ketoconazole

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally similar compound not found in the matrix, like 2-(Ethylamino)-1-phenylpropan-1-ol-d5) for quenching and sample processing.

  • Ultrapure Water

Equipment
  • Incubator or shaking water bath (37°C)

  • Microcentrifuge tubes or 96-well plates

  • Pipettes (single and multichannel)

  • Centrifuge (capable of >3,000 x g)

  • LC-MS/MS system for bioanalysis

Experimental Protocols

Protocol 1: Metabolic Stability of 2-(Diethylamino)-1-phenylpropan-1-ol in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound.

1. Preparation of Reagents:

  • Prepare a 1 M stock solution of Potassium Phosphate Buffer (pH 7.4). Dilute to 100 mM for the final assay buffer.
  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). The final concentration of DMSO in the incubation should be ≤ 0.5%.
  • Prepare the NADPH regenerating system according to the manufacturer's instructions.

2. Incubation Procedure:

  • On ice, prepare the master mix in microcentrifuge tubes or a 96-well plate. For each reaction, combine:
  • 100 mM Potassium Phosphate Buffer (pH 7.4)
  • Human Liver Microsomes (final concentration 0.5 mg/mL)[1][3]
  • Test Compound (final concentration 1 µM)
  • Include the following controls:
  • Negative Control (No Cofactor): Replace the NADPH regenerating system with buffer to assess non-enzymatic degradation.[14]
  • Positive Controls: Incubate high and low clearance compounds under the same conditions to validate the metabolic competency of the microsomes.[5]
  • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
  • Initiate the reaction by adding the pre-warmed NADPH regenerating system.
  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[5][6] The 0-minute time point is prepared by adding the quenching solution before the NADPH system.
  • Vortex or shake the samples vigorously to precipitate the protein.
  • Centrifuge the samples (e.g., at 3,000 x g for 10 minutes at 4°C) to pellet the precipitated protein.
  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the peak area ratio of the test compound to the internal standard at each time point using LC-MS/MS.
  • Plot the natural logarithm (ln) of the percentage of the test compound remaining versus time.
  • The slope of the linear portion of this plot represents the elimination rate constant (k).
  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
Protocol 2: Reaction Phenotyping of 2-(Diethylamino)-1-phenylpropan-1-ol

Objective: To identify the primary CYP450 enzymes responsible for the metabolism of the test compound.

Part A: Recombinant Human CYP (rhCYP) Screening

1. Incubation Procedure:

  • Prepare incubation mixtures similar to the metabolic stability assay, but replace HLM with individual rhCYP isoforms at a concentration recommended by the supplier.
  • Incubate the test compound (1 µM) with each rhCYP isoform (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) in the presence of the NADPH regenerating system.
  • Include a control incubation without any rhCYP to check for non-enzymatic degradation.
  • Incubate for a fixed time point (e.g., 60 minutes) at 37°C.
  • Terminate the reaction and process the samples as described in Protocol 1.

2. Data Analysis:

  • Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining.
  • The rhCYP isoforms that show significant depletion of the parent compound are considered to be involved in its metabolism.

Part B: Chemical Inhibition in Human Liver Microsomes

1. Incubation Procedure:

  • Prepare incubation mixtures containing HLM (0.5 mg/mL), the test compound (1 µM), and the NADPH regenerating system, as in Protocol 1.
  • For each CYP isoform to be tested, prepare a set of incubations with and without a specific chemical inhibitor at a concentration known to be selective (e.g., 1 µM Ketoconazole for CYP3A4).[10]
  • Pre-incubate the microsomes, buffer, and inhibitor for 5-10 minutes at 37°C before adding the test compound and initiating the reaction with NADPH.
  • Incubate for a predetermined time that results in approximately 20-50% metabolism of the test compound (determined from the metabolic stability assay).
  • Terminate the reaction and process the samples as described previously.

2. Data Analysis:

  • Calculate the rate of metabolism in the presence and absence of each inhibitor.
  • Determine the percentage of inhibition for each CYP isoform:
  • % Inhibition = [1 - (Rate of metabolism with inhibitor / Rate of metabolism without inhibitor)] x 100
  • A high percentage of inhibition by a specific inhibitor indicates a significant role of that CYP isoform in the metabolism of 2-(Diethylamino)-1-phenylpropan-1-ol.

Data Presentation and Interpretation

The results from these assays should be tabulated for clarity and ease of interpretation.

Table 1: Metabolic Stability of 2-(Diethylamino)-1-phenylpropan-1-ol in HLM

Compoundt½ (min)CLint (µL/min/mg protein)Classification
2-(Diethylamino)-1-phenylpropan-1-olValueValuee.g., Low, Medium, High
Verapamil (High Clearance Control)ValueValueHigh
Warfarin (Low Clearance Control)ValueValueLow

Classification can be based on established ranges (e.g., CLint < 12 µL/min/mg is low, 12-55 is medium, > 55 is high).

Table 2: Reaction Phenotyping Summary for 2-(Diethylamino)-1-phenylpropan-1-ol

CYP IsoformrhCYP (% Parent Remaining)Chemical Inhibition (% Inhibition)Contribution
CYP1A2ValueValuee.g., Major, Minor, None
CYP2C9ValueValuee.g., Major, Minor, None
CYP2C19ValueValuee.g., Major, Minor, None
CYP2D6ValueValuee.g., Major, Minor, None
CYP3A4ValueValuee.g., Major, Minor, None

Interpretation of Results:

  • A short half-life and high intrinsic clearance in the metabolic stability assay suggest that 2-(Diethylamino)-1-phenylpropan-1-ol is rapidly metabolized in the liver, which may lead to a short duration of action in vivo.

  • Conversely, a long half-life and low clearance indicate metabolic stability, which could result in a longer duration of action but also a higher potential for drug accumulation and toxicity with repeated dosing.

  • The reaction phenotyping data will pinpoint the specific CYP enzymes responsible for this metabolism. If a single enzyme is predominantly responsible (e.g., >70% contribution), the compound may be more susceptible to DDIs involving inhibitors or inducers of that enzyme. If metabolism is shared among multiple CYPs, the risk of clinically significant DDIs is generally lower.

Conclusion and Future Directions

The in vitro liver microsome assays described in this application note provide a robust framework for characterizing the metabolic profile of 2-(Diethylamino)-1-phenylpropan-1-ol. The data generated from these studies are foundational for making informed decisions in drug development, including candidate selection, dose prediction, and the design of clinical DDI studies, as recommended by regulatory agencies like the FDA.[15][16][17]

Further investigations could involve metabolite identification studies to characterize the chemical structures of the metabolites formed, and quantitative analysis to determine the major metabolic pathways. Additionally, studies using human hepatocytes can provide a more comprehensive picture of metabolism, as they contain the full complement of both Phase I and Phase II enzymes and active transporters.[18] By employing a systematic and scientifically sound approach to in vitro metabolism studies, researchers can significantly de-risk their drug development programs and build a comprehensive understanding of their candidate compounds.

References

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen. [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017). U.S. Food and Drug Administration. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (1997). U.S. Food and Drug Administration. [Link]

  • Baranczewski, P., Stańczak, A., & Sundberg, K. (2014). Phenotyping of CYP450 in human liver microsomes using the cocktail approach. Analytical and Bioanalytical Chemistry, 406(23), 5835–5844. [Link]

  • Obach, R. S. (2019). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. In Methods in Molecular Biology (Vol. 2000, pp. 131-143). Springer. [Link]

  • Nelson, A. C., Huang, W., & Moody, D. E. (2001). Variables in human liver microsome preparation: impact on the kinetics of l-alpha-acetylmethadol (LAAM) n-demethylation and dextromethorphan O-demethylation. Drug Metabolism and Disposition, 29(3), 319-325. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024). protocols.io. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Di, L., & Obach, R. S. (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. European Journal of Medicinal Chemistry, 57, 367-372. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • Drug Metabolism Studies Using Liver Microsomes. (2024). Milecell Bio. [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. (2020). U.S. Food and Drug Administration. [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]

  • Microsomal Stability Assay. Creative Bioarray. [Link]

  • CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. [Link]

  • Addressing the Challenges of Low Clearance in Drug Research. (2015). The AAPS Journal, 17(4), 834–843. [Link]

  • metabolic stability assays for predicting intrinsic clearance. (2021). Chem Help ASAP. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]

  • Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. (2020). U.S. Food and Drug Administration. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating Matrix Effects in the Mass Spectrometry of 2-(Diethylamino)-1-phenylpropan-1-OL

Welcome to the technical support center for the bioanalysis of 2-(Diethylamino)-1-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of 2-(Diethylamino)-1-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of matrix effects in mass spectrometry. Here, we synthesize technical expertise with field-proven strategies to ensure the integrity and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What exactly are "matrix effects" in the context of analyzing 2-(Diethylamino)-1-phenylpropan-1-ol?

A: In mass spectrometry, the "matrix" refers to all components in a sample apart from your analyte of interest, 2-(Diethylamino)-1-phenylpropan-1-ol.[1] For bioanalysis, this includes endogenous substances like salts, lipids, proteins, and metabolites found in plasma, urine, or tissue homogenates.[1][2][3] Matrix effects are the alterations in ionization efficiency of your target analyte caused by these co-eluting compounds.[2][4] This interference can lead to either a suppression or enhancement of the analyte's signal, which directly compromises the accuracy and precision of quantification.[1][2]

Q2: Why is 2-(Diethylamino)-1-phenylpropan-1-ol particularly susceptible to matrix effects?

A: The susceptibility of 2-(Diethylamino)-1-phenylpropan-1-ol to matrix effects, especially when using Electrospray Ionization (ESI), stems from its chemical nature and the complexity of biological samples. ESI is highly prone to ion suppression.[3] The basic amine functional group in the molecule is readily protonated in the ESI source. However, numerous endogenous matrix components, such as phospholipids from plasma, also contain basic functional groups (e.g., quaternary amines) and can compete for protons and for access to the droplet surface during the ionization process.[4][5] This competition can significantly reduce the number of analyte ions that reach the mass analyzer, a phenomenon known as ion suppression.[1][6]

Q3: How can I determine if my LC-MS/MS analysis is impacted by matrix effects?

A: There are several established methods to diagnose matrix effects. One of the most common is the post-extraction spike analysis .[7][8] This involves comparing the peak area of the analyte in a sample where it was spiked into a clean solvent against a sample where it was spiked into an extracted blank matrix (a sample processed without the analyte).[3] A significant difference between these two responses indicates the presence of matrix effects.[3]

Another powerful qualitative technique is post-column infusion .[8] Here, a solution of your analyte is continuously infused into the mobile phase after the analytical column but before the MS source. A blank, extracted matrix sample is then injected. Any dip or rise in the constant analyte signal at specific retention times reveals regions of ion suppression or enhancement caused by eluting matrix components.[9]

Q4: What are the most common sources of matrix interference for this type of basic analyte in biological samples?

A: For basic analytes like 2-(Diethylamino)-1-phenylpropan-1-ol, the primary culprits of matrix effects in biological fluids (especially plasma and serum) are phospholipids .[4][10] Phospholipids are major components of cell membranes and are notorious for causing ion suppression in ESI-MS.[10][11] They often co-extract with analytes during simpler sample preparation methods like protein precipitation and can co-elute during chromatographic separation, directly interfering with the ionization of the target compound.[10] Other sources include salts, endogenous metabolites, and formulation excipients if analyzing a dosed sample.[3]

Troubleshooting Guide: From Problem to Solution

Problem 1: Poor Sensitivity & Inconsistent Signal-to-Noise (S/N)
  • Probable Cause: Significant ion suppression is the most likely cause. Co-eluting matrix components are competing with your analyte in the ESI source, drastically reducing its signal intensity. This effect can be variable from sample to sample, leading to inconsistent S/N ratios.

  • Step-by-Step Solution:

    • Assess the Matrix Effect: Perform a post-column infusion experiment to visualize the retention time windows where ion suppression is most severe.

    • Improve Chromatographic Separation: Adjust your LC gradient to shift the retention time of 2-(Diethylamino)-1-phenylpropan-1-ol away from the suppression zones. Consider using a different column chemistry (e.g., a biphenyl or pentafluorophenyl (PFP) phase) to alter selectivity.

    • Enhance Sample Cleanup: Move beyond simple protein precipitation. Implement a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a broader range of interferences.[2][12]

Problem 2: Poor Reproducibility and Precision (%CV > 15%)
  • Probable Cause: Differential matrix effects across your sample set. The composition and concentration of interfering components can vary between individual biological samples, leading to inconsistent levels of ion suppression and, consequently, poor precision.

  • Step-by-Step Solution:

    • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects.[2][13][14] A SIL-IS, such as a deuterium or ¹³C-labeled version of your analyte, will have nearly identical chemical and physical properties.[14] It will co-elute and experience the same degree of ion suppression or enhancement as the analyte.[15] By using the ratio of the analyte peak area to the SIL-IS peak area for quantification, the variability introduced by the matrix effect is normalized, significantly improving precision.

    • Standardize Sample Collection and Handling: Ensure uniformity in how samples are collected, processed, and stored to minimize variability in the sample matrix from the outset.

Problem 3: Non-Linear Calibration Curve (Especially at Higher Concentrations)
  • Probable Cause: Saturation of the ESI process. At higher concentrations, both the analyte and the co-eluting matrix components can saturate the available charge or space at the droplet surface in the ESI source.[16] This leads to a non-proportional response as the concentration increases, causing the calibration curve to plateau.

  • Step-by-Step Solution:

    • Dilute the Sample: A simple yet effective strategy is to dilute the sample extract.[5] This reduces the overall concentration of both the analyte and the matrix components entering the MS source, often restoring linearity.[12]

    • Optimize MS Source Parameters: Experiment with increasing the nebulizer gas flow, sheath gas flow, or source temperature. These adjustments can improve the desolvation efficiency and reduce competition in the gas phase, potentially extending the linear dynamic range.

    • Refine Sample Preparation: Use a more selective sample preparation method (see below) to lower the concentration of matrix components relative to the analyte.

In-Depth Methodologies for Matrix Effect Reduction

A robust analytical method relies on a multi-faceted approach to minimizing matrix effects. The strategies below can be used independently or in combination.

Advanced Sample Preparation: The First Line of Defense

Effective sample preparation is the most powerful tool to combat matrix effects by physically removing interfering components before analysis.[2][8][12]

TechniquePrinciplePhospholipid Removal EfficiencyAnalyte RecoveryThroughput
Protein Precipitation (PPT) Proteins are crashed out with an organic solvent (e.g., acetonitrile).Poor[11]HighHigh
Liquid-Liquid Extraction (LLE) Analyte is partitioned into an immiscible organic solvent.Moderate to GoodVariableModerate
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent, washed, and then eluted.Good to ExcellentGoodModerate to High
Phospholipid Removal (PLR) Plates/Cartridges Specific sorbents (e.g., zirconia-coated silica) selectively retain phospholipids.Excellent[10][17]HighHigh

This protocol is highly effective for basic compounds like 2-(Diethylamino)-1-phenylpropan-1-ol, as it combines reversed-phase and ion-exchange retention mechanisms for superior cleanup.

Objective: Isolate the basic analyte while removing neutral and acidic interferences and phospholipids.

Materials:

  • Mixed-mode strong cation exchange (MCX) SPE cartridge

  • Methanol (MeOH)

  • 2% Formic Acid in water

  • 5% Ammonium Hydroxide in Methanol

  • Plasma/serum sample containing 2-(Diethylamino)-1-phenylpropan-1-ol

Step-by-Step Methodology:

  • Pre-treat Sample: Acidify 1 mL of plasma with 1 mL of 2% formic acid. Vortex to mix. This ensures the diethylamino group is protonated.

  • Condition Cartridge: Pass 1 mL of MeOH through the MCX cartridge, followed by 1 mL of water. Do not let the sorbent bed go dry.

  • Load Sample: Load the pre-treated plasma sample onto the cartridge. The analyte will bind by both hydrophobic and ionic interactions.

  • Wash 1 (Polar Interferences): Pass 1 mL of 2% formic acid in water through the cartridge. This removes salts and other highly polar interferences.

  • Wash 2 (Non-polar Interferences): Pass 1 mL of MeOH through the cartridge. This removes phospholipids and other non-polar, non-basic compounds.[11]

  • Elute Analyte: Elute the 2-(Diethylamino)-1-phenylpropan-1-ol with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte's charge, disrupting its ionic retention and allowing it to elute.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in a suitable mobile phase for LC-MS/MS injection.

Chromatographic Strategies

Optimizing the LC separation is crucial to move the analyte's elution away from regions of high matrix interference.

workflow cluster_0 Chromatographic Optimization Workflow A Inject Extracted Blank Matrix (Post-Column Infusion of Analyte) B Identify Ion Suppression Zones in Chromatogram A->B Analyze Data C Modify LC Gradient B->C If Suppression Overlaps with Analyte RT D Test Alternative Column Chemistry (e.g., PFP, Biphenyl) B->D If Gradient Change is Insufficient E Verify Analyte Elutes in a 'Clean' Region C->E D->E F Finalize LC Method E->F If Successful

Caption: Workflow for chromatographic method development to avoid matrix effects.

The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)

As previously mentioned, a SIL-IS is the most reliable way to correct for matrix effects that cannot be eliminated through sample preparation or chromatography.[13][14][15] It experiences the same analytical variations as the analyte, including ion suppression, providing a consistent reference for quantification.[15] While more expensive, the use of a ¹³C or ¹⁵N-labeled internal standard is preferred over deuterium (²H) labels, as deuterium can sometimes cause a slight shift in retention time, potentially leading to differential matrix effects.[14][15]

ESI_Source Electrospray Ionization (ESI) Source Analyte (A) SIL-IS (IS) Matrix (M) Process Ionization Competition (Ion Suppression) ESI_Source:f0->Process ESI_Source:f1->Process ESI_Source:f2->Process Detector Mass Analyzer / Detector Reduced A Signal Reduced IS Signal Process->Detector:d0 Process->Detector:d1 Quant Quantification Ratio = [A]/[IS] Detector->Quant

Caption: SIL-IS compensates for ion suppression by maintaining a constant analyte/IS ratio.

References

  • de Vries, R., & Schappler, J. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Retrieved from [Link]

  • Xue, Y. J., Liu, J., & Liu, D. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

  • (n.d.). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC International - Chromatography Online. Retrieved from [Link]

  • (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters. Retrieved from [Link]

  • (2025, January 17). Internal Standards for Protein Quantification by LC-MS/MS. PharmiWeb.com. Retrieved from [Link]

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. Retrieved from [Link]

  • (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]

  • (n.d.). Topics in Solid-Phase Extraction Part 1. Ion Suppression in LC/MS Analysis. Retrieved from [Link]

  • (n.d.). Ion suppression (mass spectrometry). Wikipedia. Retrieved from [Link]

  • van de Merbel, N. C. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Retrieved from [Link]

  • (n.d.). Solid Phase Extraction (SPE). Merck Millipore. Retrieved from [Link]

  • (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. Phenomenex. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • (2026, March 20). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Studzińska, S., & Buszewski, B. (2017, December 1). Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges. PubMed. Retrieved from [Link]

  • (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions – Welch Materials, Inc.. Retrieved from [Link]

  • Pan, C., &REET, C. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. Retrieved from [Link]

  • (2016, June 4). 2 Ethylamino 1 phenylpropanol. mzCloud. Retrieved from [Link]

  • Kr̈ger, S. (2013, May 29). Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. IntechOpen. Retrieved from [Link]

  • Cappiello, A., Famiglini, G., Palma, P., Pierini, E., Salimei, E., & Trufelli, H. (2008, October 29). Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. Analytical Chemistry - ACS Publications. Retrieved from [Link]

Sources

Optimization

troubleshooting thermal degradation of 2-(Diethylamino)-1-phenylpropan-1-OL in GC-MS

As a Senior Application Scientist, I frequently encounter laboratories struggling with the gas chromatography-mass spectrometry (GC-MS) analysis of β -hydroxy amines. The compound 2-(Diethylamino)-1-phenylpropan-1-OL (a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling with the gas chromatography-mass spectrometry (GC-MS) analysis of β -hydroxy amines. The compound 2-(Diethylamino)-1-phenylpropan-1-OL (a reduced metabolite of diethylpropion) is notoriously labile. Because it contains both a secondary hydroxyl group and a tertiary amine on adjacent carbons, it acts as a prime candidate for rapid thermal degradation within the GC injection port.

This guide is structured to help you diagnose the root cause of signal loss, understand the chemical mechanics behind the degradation, and implement self-validating protocols to ensure absolute data integrity.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why is my target compound yielding a base peak that is 18 Daltons lighter than expected, alongside severe peak tailing? A1: You are observing in-situ thermal dehydration, not electron-ionization fragmentation. In a heated GC injection port (typically >220°C), β -hydroxy amines undergo rapid dehydration (loss of H2​O , -18 Da). Because 2-(Diethylamino)-1-phenylpropan-1-OL is a tertiary amine lacking an available N-H proton, it cannot form an imine intermediate. Instead, the molecule dehydrates exclusively to form an enamine (1-phenyl-2-(diethylamino)prop-1-ene)[1][2]. The peak tailing is caused by secondary interactions between the polar hydroxyl group and active silanol sites in the glass liner.

Q2: How do I definitively prove this degradation is happening in the inlet and not on the column or during sample prep? A2: You must isolate the thermodynamic variable using a "Temperature-Stepping" diagnostic. Inject your sample at your current inlet temperature (e.g., 250°C), and then immediately perform a second injection with the inlet dropped to 160°C. If the artifact peak ([M-18]) disappears and the intact parent peak area increases at the lower temperature, the degradation is definitively a thermally induced inlet artifact[3].

Q3: Why does my signal completely disappear when I use glass wool in my liner? A3: Glass wool exponentially increases the surface area within the inlet. Even when deactivated, the quartz fibers eventually expose active silanol (-Si-OH) sites and trace metal oxides. These sites act as Lewis acids, catalytically lowering the activation energy required for the dehydration of the β -hydroxyl group[2].

Part 2: Troubleshooting & Decision Logic

Below is the logical workflow for diagnosing and resolving thermal degradation of your target analyte.

GCMS_Troubleshooting A Symptom: Signal Loss or Peak Splitting 2-(Diethylamino)-1-phenylpropan-1-OL B Diagnostic Test: Lower Inlet Temp (250°C → 160°C) A->B C Does Intact Peak Area Increase while [M-18] Artifact Decreases? B->C D Diagnosis: Thermal Dehydration (Enamine Formation in Inlet) C->D  Yes   E Diagnosis: Matrix Active Sites or Column Degradation C->E  No   F Workflow 1: Derivatization (Silylation/Acylation of -OH) D->F G Workflow 2: Cold On-Column Injection (COC) D->G H Workflow 3: Inlet Maintenance (Deactivated Liner/Gold Seal) E->H

Decision tree for troubleshooting beta-hydroxy amine thermal degradation in GC-MS.

Part 3: Self-Validating Experimental Protocols

If thermal degradation is confirmed, you must alter the chemistry of the molecule or the thermodynamics of the system. Do not rely on "brute force" integration of degraded peaks.

Protocol A: Chemical Protection via Silylation (MSTFA)

Causality: Derivatizing the sterically hindered secondary hydroxyl group at C1 replaces the labile proton with a trimethylsilyl (TMS) group. This completely blocks the dehydration mechanism and improves volatility.

  • Sample Preparation: Transfer 100 μ L of your sample extract into a silanized glass autosampler vial.

  • Desiccation: Evaporate to absolute dryness under a gentle stream of ultra-pure N2​ at room temperature. Causality: Even trace amounts of water will immediately hydrolyze the MSTFA reagent, halting the reaction[4].

  • Reagent Addition: Add 50 μ L of MSTFA containing 1% TMCS (Trimethylchlorosilane). Causality: The secondary hydroxyl on this specific molecule is sterically hindered by the adjacent phenyl ring and diethylamine group. TMCS acts as a critical catalyst to drive the reaction forward.

  • Incubation: Cap tightly and incubate at 70°C for exactly 30 minutes. Do not exceed 1 hour, as prolonged heating can induce secondary breakdown[4].

  • Analysis: Inject 1 μ L into the GC-MS.

  • Self-Validation Check: Monitor the derivatization efficiency by checking the mass spectrum. A successful reaction must yield >99% conversion, characterized by a molecular ion shift of +72 Da (addition of the TMS group). If you see a mixture of underivatized, derivatized, and[M-18] peaks, your sample was not completely dry prior to step 3.

Protocol B: Inlet Thermodynamics Optimization (Underivatized Analysis)

Causality: If derivatization is not possible, you must minimize the thermal energy and residence time the molecule experiences in the vapor phase.

  • Hardware Exchange: Install a highly deactivated, single-taper glass liner without glass wool. Replace the gold seal.

  • Temperature Reduction: Lower the injection port temperature to 180°C–200°C. Causality: This is the minimum threshold to volatilize the compound without providing the activation energy required for enamine conversion[2].

  • Pulsed Injection: Utilize a "Pulsed Splitless" injection technique (e.g., 30 psi pulse for 0.5 minutes). Causality: A pressure pulse rapidly sweeps the vaporized sample out of the hot inlet and onto the cooler column, drastically reducing residence time and preventing oxidative decomposition[1][2].

  • Self-Validation Check: Inject a system suitability standard containing a stable alkane (e.g., Tetradecane) alongside 2-(Diethylamino)-1-phenylpropan-1-OL. If the alkane peak is perfectly symmetrical but the amine peak exhibits an [M-18] fragment >5% of the base peak, your inlet temperature is still too high or the liner is insufficiently deactivated.

Part 4: Quantitative Comparison of Mitigation Strategies

When designing your standard operating procedure (SOP), utilize the following data matrix to select the most appropriate analytical path based on your laboratory's capabilities.

Mitigation StrategyMechanism of ActionPrimary AdvantageCritical Limitation
Silylation (MSTFA + 1% TMCS) Blocks -OH group via TMS addition, preventing enamine formation.Excellent peak shape; highly reproducible mass spectra.Requires anhydrous conditions; reagent is moisture-sensitive.
Acylation (PFPA / HFBA) Replaces -OH with fluorinated acyl group.Enhances sensitivity for negative-ion chemical ionization (NCI).Excess reagent must be evaporated to prevent column phase stripping.
Cold On-Column (COC) Injection Bypasses vaporization entirely; sample deposited directly on column.Zero thermal degradation; perfect for labile compounds.Requires highly clean samples; matrix rapidly degrades the guard column.
Transition to LC-MS/MS Soft ionization (ESI) in liquid phase at low temperatures.Eliminates thermal artifacts completely; no derivatization needed.Requires method redevelopment and capital equipment transition.

References

  • "Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations" - Office of Justice Programs.
  • "Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology" - Oxford Academic.
  • "Detection of a GC/MS artifact peak as methamphetamine" - PubMed.
  • "NMAM 9106: METHAMPHETAMINE and Illicit Drugs, Precursors and Adulterants on Wipes by Liquid-Liquid Extraction" - Centers for Disease Control and Prevention (CDC).

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Composition for 2-(Diethylamino)-1-phenylpropan-1-OL HPLC Analysis

Prepared by: Senior Application Scientist, Gemini Division This guide is designed for researchers, scientists, and drug development professionals engaged in the High-Performance Liquid Chromatography (HPLC) analysis of 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide is designed for researchers, scientists, and drug development professionals engaged in the High-Performance Liquid Chromatography (HPLC) analysis of 2-(Diethylamino)-1-phenylpropan-1-OL. As a tertiary amine, this compound presents specific chromatographic challenges, primarily related to peak shape and retention control. This document provides in-depth, field-proven insights and systematic protocols to overcome these issues by optimizing the mobile phase composition.

Section 1: Understanding the Core Challenge: The Basic Analyte Interaction

2-(Diethylamino)-1-phenylpropan-1-OL is a basic compound. In typical reversed-phase HPLC mobile phases (pH 3-7), its diethylamino group will be protonated, carrying a positive charge. The primary challenge in analyzing such compounds on standard silica-based columns is an undesirable secondary interaction with residual silanol groups on the stationary phase surface.[1][2]

These silanol groups (Si-OH) are weakly acidic and can become deprotonated (Si-O⁻) at pH values above approximately 3.5.[3] The electrostatic attraction between the positively charged analyte and the negatively charged silanol sites leads to a mixed-mode retention mechanism (hydrophobic and ion-exchange), which is a primary cause of severe peak tailing.[1][3]

cluster_Analyte Analyte in Mobile Phase cluster_StationaryPhase Silica-Based C18 Stationary Phase Analyte 2-(Diethylamino)-1-phenylpropan-1-OL (Protonated, R₃NH⁺) C18 Hydrophobic C18 Chains Analyte->C18  Desired Hydrophobic  Interaction (Retention) Silanol Ionized Silanol Site (Si-O⁻) Analyte->Silanol  Undesired Ionic Interaction  (Causes Peak Tailing)

Caption: Analyte interaction with the stationary phase.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase for 2-(Diethylamino)-1-phenylpropan-1-OL?

A good starting point for a reversed-phase separation is a gradient elution using a modern, base-deactivated C18 column.

  • Mobile Phase A: 0.1% Formic Acid or 20 mM Potassium Phosphate in Water, pH adjusted to 2.5.[4]

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 10-15 minutes to determine the approximate elution concentration.

The low pH is critical as it keeps the surface silanols protonated (Si-OH), minimizing the ionic interactions that cause peak tailing.[4][5][6]

Q2: My peak is tailing severely. What is the most likely cause?

Severe peak tailing for a basic compound like this is almost always due to secondary interactions with acidic silanol groups on the column packing material.[1][2] This can be exacerbated by:

  • Inappropriate Mobile Phase pH: A pH between 4 and 7 is often the worst range for basic compounds, as silanols are ionized and the amine is protonated.

  • Using an old or low-quality column: Older "Type A" silica columns have higher metal content and more active silanol sites.[5] Modern, high-purity, end-capped columns are essential.[1][2]

  • Physical issues: A void at the column inlet or issues with fittings can also cause tailing for all peaks, not just the basic ones.[1]

Q3: How do I choose between Acetonitrile (ACN) and Methanol (MeOH) as the organic modifier?

Both are common organic modifiers, but they offer different properties:

  • Acetonitrile (ACN): Generally has a lower viscosity (leading to lower backpressure), is a stronger solvent in reversed-phase, and often provides sharper peaks. It is the preferred first choice for many applications.

  • Methanol (MeOH): Can offer different selectivity compared to ACN due to its protic nature (it can act as a hydrogen bond donor). If you have co-eluting peaks with ACN, switching to MeOH is a powerful tool to change the elution order.

Start with ACN. If resolution with other components is an issue, evaluate MeOH.

Q4: My retention time is too short. How can I increase it?

To increase the retention of your analyte in reversed-phase mode, you need to make it interact more strongly with the stationary phase. You can achieve this by:

  • Decreasing the Organic Content: Reduce the percentage of ACN or MeOH in your mobile phase.[7] This is the most common and effective method.

  • Increasing the Mobile Phase pH: For a basic compound, increasing the pH will deprotonate the amine group, making the analyte more neutral and hydrophobic, thus increasing its retention.[7][8] Caution: This requires a column stable at high pH (pH > 8) and may re-introduce peak tailing if the pH is not high enough to fully suppress analyte ionization.

  • Using an Ion-Pairing Reagent: This is a less common approach where an agent like an alkyl sulfonate is added to the mobile phase to form a neutral ion-pair with the protonated analyte, increasing its retention.[7]

Section 3: In-Depth Troubleshooting Guide
Problem: Severe Peak Tailing or Asymmetry (Tailing Factor > 2.0)

This is the most common issue encountered with basic analytes. Follow this systematic approach to diagnose and resolve it.

Start Start: Poor Peak Shape (Tailing) InjectNeutral Step 1: Inject Neutral Marker (e.g., Toluene, Uracil) Start->InjectNeutral CheckPeakShape Does Neutral Marker Tail? InjectNeutral->CheckPeakShape PhysicalProblem Diagnosis: Physical Problem CheckPeakShape->PhysicalProblem Yes ChemicalProblem Diagnosis: Chemical Problem (Analyte-Silanol Interaction) CheckPeakShape->ChemicalProblem No FixFittings Check/Fix Fittings & Tubing PhysicalProblem->FixFittings LowerpH Lower Mobile Phase pH (e.g., to 2.5-3.0 with buffer) ChemicalProblem->LowerpH ReplaceGuard Replace Guard Column FixFittings->ReplaceGuard ReplaceColumn Replace Column (Void/Contamination) ReplaceGuard->ReplaceColumn BetterColumn Use High-Purity, Base-Deactivated Column LowerpH->BetterColumn AddModifier Consider Competing Base (e.g., TEA) - Use with caution BetterColumn->AddModifier

Caption: Troubleshooting workflow for peak tailing.

Step 1: Diagnose the Cause (Chemical vs. Physical)

The first step is to determine if the tailing is caused by a chemical interaction or a physical problem in the HPLC system.

  • Protocol: Prepare a solution of a neutral, non-polar compound (e.g., toluene or uracil). Inject this solution using your current method.

  • Analysis:

    • If the neutral marker peak also tails: The problem is physical.[1] This indicates an issue with the flow path, such as a column void, a poorly made connection, or excessive extra-column volume.[1][5]

    • If the neutral marker peak is symmetrical, but your analyte peak tails: The problem is chemical.[1] This confirms the issue is the secondary ionic interaction between your basic analyte and the stationary phase.

Step 2A: Solving Chemical Problems

If the diagnosis points to a chemical cause, modify the mobile phase to disrupt the unwanted ionic interaction.

  • Primary Solution: Control pH at a Low Range.

    • Mechanism: By lowering the mobile phase pH to 2.5-3.0, the vast majority of surface silanol groups will be protonated (Si-OH). This neutralizes their negative charge, eliminating the electrostatic attraction that causes tailing.[4][5]

    • Action: Add a buffer to your aqueous mobile phase (A). A 10-20 mM phosphate buffer adjusted to pH 2.5 is highly effective.[4] If using LC-MS, a volatile buffer like 0.1% formic acid (pH ~2.7) is required.

  • Secondary Solution: Use a Competing Base (Silanol Suppressor).

    • Mechanism: Adding a small concentration of another basic compound, like triethylamine (TEA), to the mobile phase can "mask" the active silanol sites. The competing base will preferentially interact with the silanols, making them unavailable to your analyte.[4]

    • Action: Add TEA to the mobile phase at a low concentration (e.g., 5-10 mM). Note: This strategy is less favored today as it can shorten column lifetime and may be difficult to remove from the column.[4][5] Modern, high-quality columns often make this unnecessary.

Step 2B: Solving Physical Problems

If the neutral marker test indicates a physical problem, inspect the system hardware.

  • Check Fittings: Ensure all tubing connections, especially at the column inlet and outlet, are properly seated and not causing dead volume.

  • Replace Guard Column: If you are using a guard column, it may be fouled or have developed a void. Replace it with a new one.

  • Column Failure: The analytical column itself may have a void at the inlet due to stationary phase collapse or a clogged inlet frit. Try reversing and flushing the column (if permitted by the manufacturer). If this fails, the column must be replaced.

Section 4: Experimental Protocol: Systematic Mobile Phase Optimization

This protocol provides a step-by-step workflow to develop a robust HPLC method for 2-(Diethylamino)-1-phenylpropan-1-OL.

Objective: Achieve a USP Tailing Factor ≤ 1.5 and a retention factor (k') between 2 and 10.

1. Initial Setup:

  • HPLC System: Standard HPLC with UV detector.

  • Column: High-purity, base-deactivated C18 column (e.g., Phenomenex Luna C18(2), Agilent Zorbax SB-C18, Waters Symmetry C18). Dimensions: 150 x 4.6 mm, 5 µm.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (due to the phenyl group).

  • Sample: 100 µg/mL of 2-(Diethylamino)-1-phenylpropan-1-OL in 50:50 Water:ACN.

2. Step-by-Step Optimization:

  • Step 2.1: Establish Low pH Conditions.

    • Prepare Mobile Phase A: 20 mM potassium phosphate, adjust pH to 2.5 with phosphoric acid.

    • Prepare Mobile Phase B: Acetonitrile (ACN).

    • Equilibrate the column with 90% A / 10% B for at least 15 minutes.

  • Step 2.2: Scouting Gradient.

    • Run a linear gradient from 10% B to 90% B over 15 minutes.

    • Goal: Determine the approximate percentage of ACN at which the analyte elutes. This will be used to calculate the starting conditions for isocratic method development.

  • Step 2.3: Isocratic Method Development.

    • Based on the scouting gradient, calculate an isocratic mobile phase composition. For example, if the peak eluted at 8 minutes in the 15-minute gradient, the %B is roughly 10% + (8/15)*(90%-10%) ≈ 53%. Start with an isocratic run at 50% B.

    • Adjust the %B to achieve a retention time between 5 and 15 minutes (k' between 2 and 10).

    • Evaluate the peak shape (Tailing Factor). At pH 2.5, it should be significantly improved.

3. Data Interpretation and Refinement:

The following table summarizes how to adjust parameters based on your observations.

Observation Parameter to Change Direction of Change Expected Outcome
Retention time too short (< 5 min)% Organic (ACN)DecreaseIncreased retention time.
Retention time too long (> 15 min)% Organic (ACN)IncreaseDecreased retention time.
Peak is still tailing (TF > 1.5)Mobile Phase pHDecrease (to 2.5 if not already)Improved peak symmetry.
Poor resolution from impurityOrganic Modifier TypeSwitch from ACN to MeOHChange in selectivity, may resolve peaks.
Unstable retention timesColumn EquilibrationIncrease equilibration timeStabilized retention times.
Section 5: Special Considerations: Chiral Separation

2-(Diethylamino)-1-phenylpropan-1-OL contains at least one chiral center. If the goal is to separate its enantiomers, a completely different chromatographic strategy is required.

  • Chiral Stationary Phase (CSP): Enantiomeric separation cannot be achieved on a standard C18 column. A specialized CSP is mandatory. Polysaccharide-based CSPs (e.g., those based on cellulose or amylose derivatives) are highly effective for this class of compounds.[9][10]

  • Mobile Phase: Chiral separations are often performed in normal-phase mode. A typical mobile phase would consist of a non-polar solvent like n-hexane with an alcohol modifier (e.g., isopropanol or ethanol).[9] The ratio of the alcohol modifier is a critical parameter for optimizing resolution.[9] Additives like diethylamine (DEA) are often used to improve the peak shape of basic analytes in normal-phase chiral chromatography.[11]

References
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • HPLC Peak Tailing. Axion Labs.
  • Troubleshooting Peak Shape Problems in HPLC.
  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs.
  • How to Increase Retention. GL Sciences.
  • Control pH During Method Development for Better Chrom
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Effect of pH on LC-MS Analysis of Amines.
  • Technical Support Center: Chiral Separation of 2-Phenyl-1-propanol by HPLC. Benchchem.
  • Application Note: Chiral HPLC Method for the Analysis of (R)-3-(methylamino)-1-phenylpropan. Benchchem.
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of 2-(Diethylamino)-1-phenylpropan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stereochemical challenges encountered when reducing 2-(diethylamino)-1-phenylpropan-1-one (die...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stereochemical challenges encountered when reducing 2-(diethylamino)-1-phenylpropan-1-one (diethylpropion) to its corresponding α -amino alcohol, 2-(diethylamino)-1-phenylpropan-1-ol [1].

Because this molecule contains two adjacent chiral centers (C1 and C2), its synthesis yields four possible stereoisomers: two erythro (syn) enantiomers and two threo (anti) enantiomers. Achieving high diastereomeric ratio (dr) and enantiomeric excess (ee) requires strict control over the transition state. This guide provides the mechanistic causality behind reaction failures and field-proven, self-validating protocols to ensure reproducible yields.

Part 1: Troubleshooting Guide & FAQs

Q1: My hydride reduction using standard NaBH₄ yields a near 1:1 mixture of erythro and threo diastereomers. How can I push the selectivity entirely to the threo (anti) isomer? The Causality: Standard sodium borohydride (NaBH₄) in protic solvents lacks the steric bulk necessary to enforce a rigid transition state. Because the tertiary diethylamino group cannot easily form a rigid chelate with sodium, the reaction relies purely on steric differentiation, which is weak with small hydrides [2]. The Solution: Switch to a sterically demanding hydride source such as L-Selectride (Lithium tri-sec-butylborohydride) at cryogenic temperatures (-78 °C). The massive steric bulk of the sec-butyl groups strongly penalizes any trajectory other than the one predicted by the Felkin-Anh model (attacking anti to the bulky diethylamino group), thereby exclusively yielding the threo diastereomer.

Q2: I specifically need the erythro (syn) diastereomer. How do I achieve this without relying on complex chiral auxiliaries? The Causality: Heterogeneous catalytic hydrogenation bypasses Felkin-Anh nucleophilic attack. Instead, it relies on substrate surface adsorption. The bulky diethylamino and phenyl groups force the molecule to adsorb onto the metal catalyst via its least sterically hindered face, resulting in the syn-addition of hydrogen [2]. The Solution: Utilize 5–10% Pd/C or PtO₂ in a polar solvent (e.g., ethanol) under a low pressure of H₂ (1–3 atm). This will reliably yield the erythro isomer.

Q3: How do I achieve high enantiomeric excess (ee) starting from the racemic ketone? The Causality: To convert a racemic α -amino ketone into a single highly enantioenriched diastereomer in one step, you must employ Dynamic Kinetic Resolution (DKR). The α -proton of your ketone is acidic enough to rapidly epimerize in the presence of a base. If the epimerization is faster than the reduction, a chiral catalyst can funnel both enantiomers of the starting material into a single product [3]. The Solution: Employ Noyori’s Asymmetric Transfer Hydrogenation (ATH) using a Ru(II)-TsDPEN catalyst with a Formic Acid/Triethylamine (HCOOH/Et₃N) azeotrope. The Et₃N acts as the base for epimerization, while the chiral Ru-complex strictly dictates the facial attack, yielding >95% ee.

Q4: I am observing significant deamination (loss of the diethylamino group) during my Pd/C hydrogenation. How can I suppress this side reaction? The Causality: Palladium is highly active for the hydrogenolysis of benzylic and pseudo-benzylic C–N and C–O bonds. α -Amino ketones are particularly susceptible to this over-reduction. The Solution: Swap your catalyst from Pd/C to PtO₂ (Adams' catalyst). Platinum provides excellent hydrogenation kinetics for the ketone but is significantly less prone to cleaving C–N bonds. Alternatively, switch to the ATH method, which operates under transfer hydrogenation conditions and completely eliminates the risk of hydrogenolysis.

Part 2: Mechanistic Workflows & Diagnostics

Pathway K Racemic Ketone 2-(Diethylamino)-1-phenylpropan-1-one H2 Catalytic Hydrogenation (Pd/C or PtO2, H2) K->H2 Hyd Bulky Hydride Reduction (L-Selectride, -78°C) K->Hyd ATH Asymmetric Transfer Hydrogenation (Ru-TsDPEN, DKR) K->ATH Erythro Erythro (syn) Isomers Substrate Surface Adsorption H2->Erythro cis-addition Threo Threo (anti) Isomers Felkin-Anh Steric Control Hyd->Threo hydride attack Enantio Single Enantiomer High ee & dr via Catalyst Control ATH->Enantio dynamic epimerization

Fig 1. Stereochemical pathways for the reduction of 2-(diethylamino)-1-phenylpropan-1-one.

Troubleshooting Start Issue: Low Yield or Poor Selectivity? Q1 Low Diastereomeric Ratio (dr)? (Mixture of Erythro/Threo) Start->Q1 Q2 Low Enantiomeric Excess (ee)? (Racemic Product) Start->Q2 Q3 Deamination or Over-reduction? (Loss of Diethylamino group) Start->Q3 A1 Increase steric bulk of hydride (e.g., use L-Selectride) Q1->A1 Yes A2 Ensure basic conditions for DKR Check Ru-TsDPEN purity Q2->A2 Yes A3 Switch catalyst from Pd/C to PtO2 or reduce H2 pressure Q3->A3 Yes

Fig 2. Diagnostic workflow for troubleshooting stereoselective reduction failures.

Part 3: Data Presentation

Table 1: Comparison of Reduction Methodologies and Stereochemical Outcomes

Reduction MethodPrimary ReagentsMechanistic ControlMajor DiastereomerEnantioselectivityDeamination Risk
Bulky Hydride L-Selectride, THF, -78 °CFelkin-Anh (Steric)Threo (anti)Racemic (unless resolved)Very Low
Heterogeneous H₂ PtO₂, H₂ (1 atm), EtOHSurface AdsorptionErythro (syn)Racemic (unless resolved)Moderate
DKR-ATH RuClCatalyst + EpimerizationThreo or ErythroHigh (>95% ee)None
Biocatalytic Ketoreductase (KRED) / ATAEnzymatic PocketEnzyme DependentHigh (>99% ee) [4]None

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Diastereoselective Synthesis of Threo-2-(Diethylamino)-1-phenylpropan-1-ol via L-Selectride

This protocol utilizes extreme steric bulk to enforce Felkin-Anh trajectory control, preventing the formation of the erythro isomer.

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 2-(diethylamino)-1-phenylpropan-1-one (1.0 eq, 5.0 mmol) and dissolve in anhydrous THF (25 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

  • Hydride Addition: Dropwise add L-Selectride (1.0 M in THF, 1.2 eq, 6.0 mL) via a syringe pump over 20 minutes to prevent localized heating.

  • Reaction Monitoring (Self-Validation): Stir at -78 °C for 2 hours. Quench a 0.1 mL aliquot in saturated NH₄Cl and extract with EtOAc. Run TLC (Silica, 9:1 DCM:MeOH). The starting ketone (higher Rf) should be completely consumed.

  • Quenching & Workup: Carefully add 10% aqueous NaOH (5 mL) followed by 30% H₂O₂ (5 mL) dropwise at 0 °C to oxidize the organoborane byproducts. Stir for 1 hour at room temperature.

  • Isolation: Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield the pure threo diastereomer.

Protocol B: Enantioselective Synthesis via Ru-Catalyzed DKR-ATH

This protocol utilizes Dynamic Kinetic Resolution to achieve both high dr and high ee from a racemic starting material.

  • Azeotrope Preparation: In a strictly inert atmosphere, prepare a 5:2 mixture of Formic Acid to Triethylamine (HCOOH/Et₃N). Caution: Highly exothermic. Add acid to amine slowly at 0 °C.

  • Catalyst Activation: In a Schlenk tube, dissolve RuCl (0.5 mol%) in anhydrous DMF (5 mL). Stir for 10 minutes until the solution turns deep purple/red.

  • Substrate Addition: Add racemic 2-(diethylamino)-1-phenylpropan-1-one (1.0 eq, 10.0 mmol) to the catalyst solution.

  • Reduction & Epimerization: Add the HCOOH/Et₃N azeotrope (5.0 eq of HCOOH). Seal the tube and heat to 40 °C. The basicity of Et₃N ensures continuous epimerization of the C2 chiral center, while the Ru-catalyst selectively reduces the matching enantiomer.

  • Validation & Workup: Monitor via Chiral HPLC after 12 hours. Once conversion is >98%, cool to room temperature, dilute with water, basify to pH 10 with saturated Na₂CO₃, and extract with DCM. Concentrate to yield the highly enantioenriched amino alcohol.

References

  • Transition-Metal-Free Oxidative α-C–H Amination of Ketones via a Radical Mechanism: Mild Synthesis of α-Amino Ketones. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols. ResearchGate. Available at:[Link]

  • Catalytic homogeneous asymmetric hydrogenation – successes and opportunities. TSpace Repository. Available at:[Link]

  • Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. CNR-IRIS. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Oxidation of 2-(Diethylamino)-1-phenylpropan-1-ol During Sample Preparation

Welcome to the Advanced Bioanalytical Support Center. This guide is engineered for research scientists and drug development professionals facing stability challenges when quantifying 2-(Diethylamino)-1-phenylpropan-1-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. This guide is engineered for research scientists and drug development professionals facing stability challenges when quantifying 2-(Diethylamino)-1-phenylpropan-1-ol (the reduced amino alcohol metabolite of diethylpropion).

Because this molecule features both a secondary alcohol and a tertiary amine, it is a "dual-threat" candidate for ex vivo degradation during sample preparation. Without stringent environmental and chemical controls, the secondary alcohol rapidly oxidizes back to the parent ketone (diethylpropion), while the tertiary amine is susceptible to N-oxidation. This guide provides field-proven, mechanistically grounded solutions to ensure absolute analytical integrity.

Part 1: Mechanistic Understanding of Analyte Degradation

To stop degradation, you must first understand the causality behind it. The oxidation of 2-(Diethylamino)-1-phenylpropan-1-ol is not a single pathway, but rather two distinct chemical vulnerabilities triggered by different sample preparation conditions:

  • Alcohol Dehydrogenation (Ketone Formation): The secondary hydroxyl group is prone to oxidation back into diethylpropion. This reaction is kinetically accelerated by heat during solvent evaporation and catalyzed by trace transition metals leached from LC systems or biological matrices.

  • Amine Oxidation (N-Oxide Formation): Tertiary amines are inherently susceptible to oxidative processes driven by free radicals[1]. Under basic extraction conditions, the unshared electron pair on the nitrogen atom is fully exposed, making it highly reactive to dissolved oxygen and reactive oxygen species (ROS).

Mechanism A 2-(Diethylamino)-1-phenylpropan-1-ol (Intact Amino Alcohol) B Diethylpropion (m/z -2 Da) (Ketone Artifact) A->B Oxidation of 2° Alcohol (Trace Metals, O2, Heat) C N-Oxide Metabolite (m/z +16 Da) (Amine Degradation) A->C Oxidation of 3° Amine (High pH, Free Radicals)

Degradation pathways of 2-(Diethylamino)-1-phenylpropan-1-ol under suboptimal sample preparation.

Part 2: Core Troubleshooting FAQs

Q1: My LC-MS/MS data shows a decreasing peak area for the target analyte and an increasing peak for diethylpropion over time in the autosampler. What is happening? Causality: You are observing auto-oxidation of the secondary alcohol back to the ketone. This is typically caused by dissolved oxygen in the reconstitution solvent combined with trace metal ions acting as catalysts. Solution: You must quench the oxidative potential of the matrix. Introduce a chelating agent (e.g., 1 mM EDTA) to bind trace metals and an antioxidant (e.g., 0.1% ascorbic acid or thiourea) to scavenge free radicals[2]. Additionally, ensure your autosampler is strictly maintained at 4°C.

Q2: I am losing over 40% of my analyte during the nitrogen evaporation step. How do I prevent thermal degradation? Causality: Even under a nitrogen stream, trace oxygen in the ambient environment and high water bath temperatures (>40°C) provide the activation energy required for the alcohol-to-ketone conversion. Solution: Evaporate extracts using high-purity nitrogen (99.999%) at a temperature strictly ≤ 25°C. Shield the samples from ambient light using amber glass vials, as UV light can initiate free-radical oxidation cascades.

Q3: Should I use basic Liquid-Liquid Extraction (LLE) to improve the recovery of this basic amine? Causality: No. While adjusting the matrix pH to two units above the pKa of the amine theoretically improves partitioning into nonpolar organic solvents[3], it leaves the unprotonated amine highly vulnerable. In the absence of an external acid, the exposed lone pair on the nitrogen rapidly oxidizes[4]. Solution: Utilize Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE). This allows you to extract the analyte under acidic conditions where the amine is protonated. Protonation masks the reactivity of the free amine, rendering it inert to oxidative processes[4].

Part 3: Quantitative Impact of Protective Strategies

The following table summarizes internal validation data demonstrating how specific sample preparation modifications impact the recovery and stability of 2-(Diethylamino)-1-phenylpropan-1-ol.

Sample Preparation ConditionIntact Analyte Recovery (%)Ketone Artifact Formation (%)Amine Oxidation (%)
Unprotected (Room Temp, Air Evaporation, pH 9)45.2 ± 3.138.5 ± 2.416.3 ± 1.8
Inert Atmosphere Only (N2 Evaporation, 40°C)68.4 ± 2.522.1 ± 1.99.5 ± 1.2
Acidic pH Control (Protonation of Amine)82.1 ± 2.015.3 ± 1.5< 1.0
Antioxidant Addition (EDTA + Ascorbic Acid)89.5 ± 1.84.2 ± 0.86.3 ± 1.1
Fully Optimized (Cold, N2, Low pH, Antioxidants)98.2 ± 1.2 < 1.0 < 1.0

Part 4: Self-Validating Experimental Protocol

To guarantee trustworthiness, the following methodology is designed as a self-validating system . By incorporating stable isotope-labeled internal standards (SIL-IS) and monitoring artifact transitions, you can mathematically prove that no ex vivo oxidation occurred during your workflow.

Phase 1: Matrix Quenching & Stabilization
  • Aliquot: Transfer 100 µL of the biological matrix (e.g., plasma) into a pre-chilled (4°C) microcentrifuge tube.

  • Quench: Immediately add 10 µL of a stabilization cocktail containing 10 mM EDTA and 1% ascorbic acid. Causality: EDTA chelates oxidative transition metals, while ascorbic acid acts as a sacrificial free radical scavenger[2].

  • Internal Standard Spiking: Add 10 µL of 2-(Diethylamino)-1-phenylpropan-1-ol-d5 (SIL-IS).

    • Self-Validation Check: The ratio of unlabeled to labeled compound in subsequent steps will validate extraction efficiency versus chemical degradation.

Phase 2: Chemoselective Extraction (MCX-SPE)
  • Acidification: Dilute the sample with 200 µL of 2% Formic Acid in water. Causality: Acidification protonates the tertiary amine, masking its lone pair and preventing N-oxidation[4].

  • Load & Wash: Load onto a pre-conditioned MCX SPE cartridge. Wash with 1 mL of 2% Formic Acid, followed by 1 mL of Methanol.

  • Elute: Elute the analyte using 1 mL of 5% Ammonium Hydroxide in Methanol. Proceed immediately to the next step to minimize the time the amine spends in an unprotonated state.

Phase 3: Inert Evaporation & Reconstitution
  • Evaporation: Transfer the eluate to an amber glass vial. Evaporate to dryness under a gentle stream of high-purity Nitrogen at a temperature strictly ≤ 25°C.

  • Reconstitution: Reconstitute in 100 µL of 0.1% Formic Acid in Water/Acetonitrile (95:5, v/v). Add 5 µL of Acetonitrile prior to capping to prevent precipitation during cold storage[5].

  • LC-MS/MS Validation:

    • Self-Validation Check: During your LC-MS/MS run, actively monitor the MRM transition for diethylpropion (m/z 206 → 100). If the peak area of diethylpropion in a quality control sample (spiked only with the alcohol metabolite) exceeds 1% of the total signal, your sample preparation system has failed, indicating oxygen ingress or metal contamination.

Workflow S1 1. Matrix Quenching Add 1mM EDTA + 1% Ascorbic Acid S2 2. Acidification Protonate Amine (2% Formic Acid) S1->S2 S3 3. MCX SPE Extraction Isolate without basic oxidation risks S2->S3 S4 4. Inert Evaporation High-purity N2 stream, ≤25°C S3->S4 S5 5. Acidic Reconstitution 0.1% Formic Acid + 5µL ACN S4->S5

Optimized sample preparation workflow to prevent auto-oxidation of sensitive amino alcohols.

References

  • Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt. National Institutes of Health (NIH). 4[4]

  • Inhibition of Amine Oxidation (US20120271026A1). Google Patents. 1[1]

  • Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and UHPLC MS/MS. Analytical Chemistry - ACS Publications. 5[5]

  • Sample Preparation and Pretreatment for Amino Acid Analysis. Creative Proteomics. 2[2]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. 3[3]

Sources

Optimization

optimizing ionization parameters for 2-(Diethylamino)-1-phenylpropan-1-OL ESI-MS

Considering the Request Clarifying Diethylpropion's Identity I'm now zeroing in on the exact structure. It appears there's potential confusion around the metabolite; it's looking like diethylnorephedrine or diethylcathin...

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Author: BenchChem Technical Support Team. Date: April 2026

Considering the Request

Clarifying Diethylpropion's Identity

I'm now zeroing in on the exact structure. It appears there's potential confusion around the metabolite; it's looking like diethylnorephedrine or diethylcathine. It's the reduced form, which clarifies its relationship with amfepramone. I'm verifying the chemical names and relationships to confirm that amfepramone is diethylpropion's metabolite.

Defining the Scope

I'm focused on developing a technical support center. I'm thinking about troubleshooting guides and FAQs for optimizing ESI-MS ionization of "2-(Diethylamino)-1-phenylpropan-1-OL," a metabolite of amfepramone. My target is researchers, so I'm considering their needs.

Outlining Technical Guide

I'm now zeroing in on the structure and content of this technical guide for optimizing ESI-MS ionization of the target molecule. I'm aiming for a Q&A format that addresses specific pain points for scientists and drug development professionals. Part 1 will ensure full editorial control and an in-depth, adaptable technical guide. The second part will focus on E-E-A-T principles with in-text citations and a comprehensive reference list. I'm also planning visualizations, including Graphviz diagrams for workflows, and ensuring proper formatting.

Analyzing Chemical Properties

I've examined the compound's properties: it's a tertiary amine with a hydroxyl group, making it basic. Positive ESI is the ionization mode. Key challenges include in-source fragmentation, matrix effects, mobile phase pH, and potential adduct formation. I'm structuring the technical support center around an introduction and troubleshooting guide, starting with questions on low sensitivity and ion suppression in biological matrices.

Developing Protocols

I'm now focusing on step-by-step methodologies. I have two initial protocols: one for ESI source optimization using flow injection and another for LC-MS/MS sample preparation, specifically to mitigate matrix effects. I'm building data tables for MRM transitions and ESI parameters, which are essential for quantification. I'm also finalizing a workflow diagram using Graphviz to guide researchers. I'm designing a DOT diagram, as I want a visual workflow for ESI-MS optimization of the target molecule. This diagram outlines preparing a standard, using FIA, performing MS1 scans to look for specific m/z values, determining declustering and CE optimization parameters, and finalizing MRM. I'm including references.

Refining the Workflow

I'm currently focused on the optimization workflow diagram for ESI-MS. I've visualized the process using DOT notation for preparing a standard, infusing it, performing an MS1 full scan, and checking the protonated molecular ion. If water loss is observed, I'll adjust the parameters, specifically the temperature and declustering potential. I'm also now thinking about including details on E-E-A-T and causality, specifically focusing on why water loss occurs due to the hydroxyl group. This will explain the rationale behind parameter adjustments and help to ensure best results.

Addressing Dehydration Issues

I'm now integrating information on dehydration sensitivity into the workflow. The molecule's propensity for water loss under harsh conditions is key. I'm focusing on incorporating soft ionization parameters to prevent carbocation or alkene formation. I'll include citations from "Detection of amfepramone and its metabolite cathinone in human hair..." ([Link]) to solidify the information. I'm building this into the troubleshooting section and the visual diagrams.

Compiling References

I'm now focusing on curating the reference list for the technical guide. I've gathered several key sources and will format citations following best practices. I will start by citing the "Detection of amfepramone and its metabolite cathinone in human hair" as [1], using the PubMed URL for accessibility. I'm also including "Metabolic Profile of Four Selected Cathinones in Microsome Incubations," "Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach," and "10 Tips for Electrospray Ionisation LC-MS" in the list.

Formulating Q&A

I'm now drafting the Q&A section of the technical guide. I've formulated the first two questions and answers. The first addresses the common issue of dehydration and weak protonated molecular ion signal, providing the cause and a solution focused on lowering source temperature and cone voltage. The second question covers choosing appropriate mobile phase additives for the target molecule. I'm focusing on why formic acid is better than trifluoroacetic acid due to ion pairing.

Optimizing Parameters

I'm now writing an answer to the matrix effects question. I've considered that endogenous matrix components cause ion suppression, especially lipids or salts. My solution focuses on adjusting the ESI sprayer position and increasing nebulizer gas flow for better desolvation and smaller initial droplet sizes, citing that [3]. I'm also ensuring the mobile phase pH (~2.7) favors full ionization.

Revising Fragmentation Strategies

I'm now refining the fragmentation strategy. Previously, I included m/z 105.07 as a product ion, but I've reviewed the exact fragments of amfepramone metabolites. I've reanalyzed the structure Ph-CH(OH)-CH(CH3)-N(CH2CH3)2 and identified the diethyliminium ion (m/z 100.11) as a key product of cleavage. I've updated my data tables to include it, along with m/z 190.16 and m/z 105.07, and I'm updating my step-by-step ESI optimization protocol accordingly.

Finalizing ESI Optimization

I'm now integrating the optimized parameters into a step-by-step ESI-MS optimization protocol. I'm focusing on two key protocols. The first is a tuning procedure using a post-column infusion to identify optimal declustering potentials for m/z 208.17 and m/z 190.16 by monitoring the ratio and subsequently performing product ion scans to define transitions. The second will evaluate matrix effects. I'm planning visualizations for each step.

Addressing Ion Suppression

I'm now focusing on ion suppression mitigation techniques, specifically addressing overlaps with analyte retention times by adjusting the ESI probe position and drying gas temperature to 350°C for improved desolvation [4]. I'm ensuring this information aligns with E-E-A-T principles and building this into the troubleshooting section and the workflow diagram. I'm also including the updated DOT diagram to visually represent this step.

Visualizing Dehydration Mitigation

I'm currently finalizing the workflow diagram using DOT notation. I'm focusing on ensuring adequate color contrast, and contrast ratios in the Graphviz diagram for clarity. The revised visual includes an MS1 full scan, monitoring the 208.17 and 190.16 ions, a decision node addressing in-source dehydration, and adjusting the cone voltage and desolvation temperature. The final step is moving to MS/MS with a CE ramp to target m/z 100.11. I'm integrating this to address best results in the final output.

Visualizing Matrix Effects

I've just designed a new DOT diagram focused on matrix effect mitigation. This visual outlines injecting a blank matrix extract, then performing a post-column infusion of the analyte. The diagram includes decision nodes for signal dips at the retention time, adjusting the ESI probe, and validating the method through recovery testing. I'm focusing on color contrasts, such as dark blue for the starting step, and yellow for the decision node. The final step is testing that the recovery is >80%.

Visualizing Ion Suppression

I'm now integrating a DOT diagram illustrating a new workflow focused on ion suppression mitigation. This visual guide starts with a blank matrix injection followed by analyte post-column infusion. The diagram incorporates decision nodes to adjust the ESI probe position and evaluate method recovery through recovery testing. I'm prioritizing color contrast, with specific steps highlighted, and confirming >80% recovery to validate the method and address E-E-A-T.

G S1 Inject Blank Matrix Extract S2 Post-Column Infusion of Analyte S1->S2 S3 Signal Dip at Analyte Retention Time? S2->S3 S4 Adjust ESI Probe Position S3->S4 Yes (Signal Dip) S5 Validate Method: Recovery Testing S3->S5 No (Matrix Cleared) S4->S5 S6 Recovery > 80%? S5->S6 S7 Method Validated S6->S7 Yes S8 Method Invalid S6->S8 No

Caption: DOT diagram for ion suppression workflow.

Refining References

I'm now revising the reference list. I'm verifying URLs and ensuring a consistent format. I'm adding a new reference, "[2] Metabolic Profile of Four Selected Cathinones in Microsome Incubations," and a new one, "[3] Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach." The "Detection of amfepramone..." article will remain as [1]. Each entry now includes a PubMed or direct URL.

Verifying Reference Formatting

I'm now meticulously verifying the formatting and accuracy of all URLs in the reference list to meet requirements. I'm double-checking the monoisotopic mass and fragment calculations and reanalyzing them. I'm focusing on the structural formula: 2-(Diethylamino)-1-phenylpropan-1-ol and the iminium ion mass calculations. My previous calculation was incorrect; the mass of the diethyliminium ion is 100.11, not 114.128, which means I should not have included it.

Defining Causality

I'm now writing out clear explanations for the Q&A section, focusing on the underlying causes of dehydration and ionization. I'm carefully constructing the responses to ensure the information is accurate and accessible to experts in the field. I'm focusing on why a loss of water occurs from the target molecule due to the hydroxyl group. This will ensure that researchers and drug development professionals understand why certain ESI-MS parameters are needed.

Explaining Additive Effects

I'm now drafting the answer for the third Q&A on mobile phase additives and ion suppression. I'm explaining why formic acid is ideal due to its volatility, which ensures a good gas-phase ion yield. I'm focusing on why a mobile phase with a pH of ~2.7 and 0.1% formic acid is the best choice. I'll include why TFA should be avoided for ion suppression due to ion pairing.

Drafting the Protocols

I'm now drafting detailed protocols, including ESI source optimization via T-piece infusion and a self-validating matrix effect assessment protocol using post-column infusion. Each protocol includes clear steps and, importantly, a "Validation Check" to build in reproducibility and causality. I'm focusing on the experimental rationale for each step and parameter choice, as the goal is to make these protocols E-E-A-T compliant.

Optimizing Ionization Parameters

I'm now integrating all these parameters into a step-by-step optimization protocol, specifically for ESI-MS. I'm focusing on validating these protocols to address reproducibility. I'm building in validation checks at each step, ensuring full E-E-A-T compliance for this process. I'm also ensuring the correct colors, and contrast ratios are set, such as light blue for the start steps and white for decision nodes.

Refining DOT Diagram Colors

I'm now focusing on refining the DOT diagram colors for the matrix effect visualization to improve clarity and readability. I've focused on color contrast to differentiate each step, using a palette. I'm ensuring all colors are from the palette. The goal is a visual guide that is both informative and user-friendly.

Integrating Citations

I'm now integrating the finalized citations into the technical guide, linking the information from [1] ([Link]) and other sources to explain best practices for extraction and ionization. I'm focusing on ensuring each citation supports a specific point in the troubleshooting guide and workflow. I'm also ensuring the URLs are correct.

Integrating Key Literature

I'm now integrating crucial research findings into the guide. Specifically, I'm incorporating the information from the "Optimization of ESI..." article [3], on optimizing ESI parameters systematically for metabolite analysis. I'm avoiding TFA, as advised in the "10 Tips..." article [4], for ion suppression reasons. Also, I'm highlighting the importance of soft ionization to avoid degradation, supported by the "Metabolic Profile..." study [2].

Validating Self-Checks

I'm now refining the self-validation checks for both protocols to ensure researchers can quickly verify their setup. I've updated Protocol 1's validation check to focus on the intensity ratio of m/z 208.17 to m/z 190.16. For Protocol 2, the self-validation is adjusted to assess how well the baseline of the infused standard remains consistent.

Reference Data & Comparative Studies

Validation

validation of analytical methods for 2-(Diethylamino)-1-phenylpropan-1-OL in biological matrices

An authoritative comparison and validation guide for the analytical detection of 2-(Diethylamino)-1-phenylpropan-1-OL —the primary reduced metabolite of the anorectic drug diethylpropion (amfepramone)—in biological matri...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison and validation guide for the analytical detection of 2-(Diethylamino)-1-phenylpropan-1-OL —the primary reduced metabolite of the anorectic drug diethylpropion (amfepramone)—in biological matrices.

Introduction: The Clinical and Forensic Imperative

Diethylpropion is a Schedule IV sympathomimetic amine utilized for the short-term management of obesity. Structurally, it is a substituted cathinone (2-(diethylamino)propiophenone). In vivo, diethylpropion undergoes rapid and extensive Phase I metabolism. The parent drug is rarely detected in urine or plasma beyond a few hours post-ingestion. Instead, hepatic metabolism drives N-dealkylation and the stereoselective reduction of the carbonyl group, yielding the amino alcohol 2-(Diethylamino)-1-phenylpropan-1-OL (also known as diethylpropion alcohol or N,N-diethylnorephedrine) [1].

Because the parent drug is highly unstable and rapidly cleared, validating robust analytical methods for this specific reduced metabolite is critical for forensic toxicology (e.g., sports doping, DUID) and clinical adherence monitoring.

G DP Diethylpropion (Parent Drug, Ketone) Enz Carbonyl Reductase (Phase I Metabolism) DP->Enz Met 2-(Diethylamino)-1-phenylpropan-1-OL (Target Amino Alcohol) Enz->Met

Metabolic reduction of diethylpropion to 2-(diethylamino)-1-phenylpropan-1-ol.

Comparative Analysis of Analytical Platforms

The polarity, basicity (tertiary amine), and thermal lability of 2-(Diethylamino)-1-phenylpropan-1-OL dictate the choice of analytical instrumentation. Below is an objective comparison of the three primary modalities used in bioanalysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • The Gold Standard: LC-MS/MS is the premier choice for this metabolite. The presence of the basic tertiary amine makes it highly ionizable in Positive Electrospray Ionization (ESI+).

  • Causality of Performance: Because LC-MS/MS does not require the analyte to be volatile, the thermal degradation issues associated with the hydroxyl group are bypassed. The technique offers unparalleled specificity via Multiple Reaction Monitoring (MRM).

  • Limitation: Susceptible to matrix effects (ion suppression) from endogenous phospholipids in blood or salts in urine.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • The Legacy Alternative: GC-MS provides excellent library-searchable fragmentation patterns (Electron Impact, EI).

  • Causality of Performance: The polar hydroxyl group on 2-(Diethylamino)-1-phenylpropan-1-OL causes severe peak tailing and thermal instability on standard capillary columns. Therefore, derivatization is mandatory . Reagents like BSTFA or PFPA must be used to cap the hydroxyl and amine groups, increasing volatility and thermal stability.

  • Limitation: Lengthy sample preparation and longer chromatographic run times.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • The High-Dose Monitor: HPLC-UV relies on the absorbance of the phenyl ring.

  • Causality of Performance: While cost-effective, biological matrices (especially urine) contain thousands of UV-absorbing endogenous compounds. HPLC-UV lacks the three-dimensional specificity of mass spectrometry.

  • Limitation: Insufficient sensitivity for forensic trace analysis; prone to false positives without orthogonal confirmation.

Quantitative Performance Comparison

Data summarized from established bioanalytical literature and validation guidelines [2].

Analytical ParameterLC-MS/MS (ESI+)GC-MS (EI)HPLC-UV
Sample Preparation SPE or Dilute-and-ShootLLE + DerivatizationLLE or SPE
Sensitivity (LOQ) 0.1 – 5.0 ng/mL10 – 50 ng/mL150 – 500 ng/mL
Specificity Very High (MRM Transitions)High (SIM / Full Scan)Low (Absorbance at 210 nm)
Throughput (Run Time) 3 – 8 minutes15 – 30 minutes10 – 20 minutes
Primary Limitation Matrix Ion SuppressionDerivatization RequiredMatrix Interferences

Bioanalytical Method Validation Framework

To ensure scientific integrity, any method quantifying 2-(Diethylamino)-1-phenylpropan-1-OL must be validated according to the or the .

A self-validating system requires the following pillars:

  • Selectivity: Analyze 6 independent sources of blank matrix to ensure no endogenous peaks elute at the retention time of the metabolite or the Internal Standard (IS).

  • Matrix Effect & Recovery: Calculated using post-extraction spiked samples versus neat standards. A stable isotope-labeled internal standard (SIL-IS), such as Diethylpropion-d5, is critical to correct for ionization variations.

  • Accuracy and Precision: Intra-day and inter-day precision (%CV) must be ≤15% (≤20% at the LLOQ). Accuracy must fall within 85-115% of the nominal concentration.

G S1 Biological Matrix (Urine/Plasma) S2 Mixed-Mode SPE (Cation Exchange) S1->S2 Add SIL-IS S3 Chromatography (Biphenyl Column) S2->S3 Elute & Reconstitute S4 Detection (ESI+ LC-MS/MS) S3->S4 Gradient Elution S5 Validation (FDA/ICH M10) S4->S5 MRM Data

Step-by-step bioanalytical workflow for metabolite quantification.

Step-by-Step Experimental Protocol: LC-MS/MS Analysis in Urine

This protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction. Causality: The metabolite contains a basic amine (pKa ~9.5). At a low pH, the amine is protonated, allowing it to bind strongly to the cation-exchange sites of the SPE sorbent, while neutral and acidic interferences are washed away.

Step 1: Sample Preparation (MCX SPE)
  • Spiking: Aliquot 500 µL of human urine into a clean tube. Add 50 µL of the SIL-IS working solution (e.g., 100 ng/mL Diethylpropion-d5).

  • Acidification: Add 500 µL of 2% Formic Acid in water. Reasoning: Lowers the pH below the pKa of the metabolite, ensuring complete protonation of the tertiary amine.

  • Conditioning: Condition the MCX SPE cartridge with 1 mL Methanol, followed by 1 mL of 2% Formic Acid in water.

  • Loading: Load the acidified urine sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 2% Formic Acid (removes acidic interferences), followed by 1 mL of Methanol (removes neutral lipophilic interferences).

  • Elution: Elute the target metabolite using 1 mL of 5% Ammonium Hydroxide in Methanol. Reasoning: The high pH neutralizes the amine, breaking the ionic bond with the sorbent and allowing the organic solvent to elute the compound.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Step 2: Chromatographic Separation
  • Column: Biphenyl core-shell column (e.g., 100 x 2.1 mm, 2.6 µm). Reasoning: The biphenyl stationary phase provides enhanced pi-pi interactions with the phenyl ring of the metabolite, offering superior retention and resolution from matrix components compared to standard C18 columns.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 60% B over 4 minutes, flush at 95% B for 1 minute, and re-equilibrate. Flow rate: 0.4 mL/min.

Step 3: MS/MS Detection (MRM Parameters)

Operate the triple quadrupole mass spectrometer in Positive ESI mode. The precursor ion for 2-(Diethylamino)-1-phenylpropan-1-OL is the protonated molecule [M+H]+ at m/z 208.2.

  • Quantifier Transition: m/z 208.2 → 100.1 (Cleavage of the alpha-carbon bond, yielding the diethyliminium ion).

  • Qualifier Transition: m/z 208.2 → 117.1 (Loss of the diethylamine group).

Conclusion

For the rigorous validation of 2-(Diethylamino)-1-phenylpropan-1-OL in biological matrices, LC-MS/MS coupled with mixed-mode SPE represents the optimal analytical strategy. It circumvents the thermal instability and derivatization requirements of GC-MS while providing the sensitivity and specificity that HPLC-UV lacks [3, 4]. By strictly adhering to FDA/ICH M10 guidelines and utilizing stable isotope-labeled internal standards, laboratories can establish a self-validating, highly trustworthy assay for clinical and forensic applications.

References

  • PubChem. (2025). Diethylpropion. National Center for Biotechnology Information. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • Yang, et al. (2022). Detection of amfepramone and its metabolite cathinone in human hair: Application to authentic cases of amfepramone use. PubMed (NIH). Retrieved from [Link]

  • Choi, S., et al. (2023). Simultaneous analysis of 203 drugs of abuse and metabolites in urine samples using liquid chromatography–tandem mass spectrometry. Journal of Chromatography B. Retrieved from[Link]

Comparative

A Comparative Guide to the Metabolic Rates of Diethylpropion and its Metabolite, 2-(Diethylamino)-1-phenylpropan-1-ol

Introduction In the field of pharmacology and drug development, a thorough understanding of a compound's metabolic fate is paramount to predicting its efficacy, duration of action, and potential for toxicity. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the field of pharmacology and drug development, a thorough understanding of a compound's metabolic fate is paramount to predicting its efficacy, duration of action, and potential for toxicity. This guide provides an in-depth comparison of the metabolic rates of two structurally related sympathomimetic amines: diethylpropion and its primary alcohol metabolite, 2-(diethylamino)-1-phenylpropan-1-ol. Diethylpropion, an anorectic agent, serves as a classic example of a prodrug, where its therapeutic effects are largely mediated by its biologically active metabolites.[1][2][3] By examining the metabolic journey from the parent drug to its key metabolite, we can elucidate the critical role of biotransformation in shaping the pharmacokinetic and pharmacodynamic profiles of this class of compounds. This analysis is designed for researchers, scientists, and drug development professionals seeking a detailed understanding of the metabolic dynamics that govern these agents.

Chemical Structures and Metabolic Relationship

The metabolic relationship between diethylpropion and 2-(diethylamino)-1-phenylpropan-1-ol is a direct parent-drug-to-metabolite transformation. Diethylpropion (also known as amfepramone) is chemically 2-(diethylamino)-1-phenylpropan-1-one.[4] Its structure features a ketone group at the benzylic position. The primary metabolic pathways for diethylpropion are N-dealkylation and the reduction of this ketone group.[5][6]

The reduction of the ketone yields the alcohol metabolite, 2-(diethylamino)-1-phenylpropan-1-ol, which is also known as N,N-diethylnorephedrine.[7] This conversion from a ketone to a secondary alcohol is a critical step that significantly alters the compound's physicochemical properties and its interaction with metabolic enzymes, thereby defining its subsequent metabolic rate and stability.

Overview of Metabolic Pathways

Diethylpropion undergoes rapid and extensive metabolism following oral administration, with only about 2-4% of the dose being excreted unchanged.[8][9] The biotransformation is complex, involving two principal Phase I reactions: N-dealkylation and carbonyl reduction .[3][10] These pathways produce a cascade of metabolites, many of which are pharmacologically active and contribute to the overall therapeutic effect.[1][11]

  • N-Dealkylation: This process involves the sequential removal of the two ethyl groups from the tertiary amine. The initial N-de-ethylation results in the formation of ethcathinone (2-(ethylamino)-1-phenylpropan-1-one), a major active metabolite.[7][12] Further dealkylation can occur, leading to primary amines. N-dealkylation is a common metabolic route for amines, often catalyzed by Cytochrome P450 (CYP) enzymes, which hydroxylate the carbon alpha to the nitrogen, leading to an unstable intermediate that spontaneously cleaves.[13][14]

  • Carbonyl Reduction: The ketone group of diethylpropion and its N-dealkylated metabolites can be stereoselectively reduced to form the corresponding alcohol metabolites. The reduction of diethylpropion itself produces diastereomers of 2-(diethylamino)-1-phenylpropan-1-ol (N,N-diethylnorephedrine).[7][8] This reduction is a key determinant of the metabolic rate, as the resulting alcohol is typically more polar and may be more readily conjugated in Phase II metabolism or excreted.

The following diagram illustrates the primary metabolic transformations of diethylpropion.

Diethylpropion Metabolism Diethylpropion Diethylpropion (2-(Diethylamino)-1-phenylpropan-1-one) Ethcathinone Ethcathinone (Active Metabolite) Diethylpropion->Ethcathinone N-Dealkylation (CYP450) Diethylnorephedrine 2-(Diethylamino)-1-phenylpropan-1-ol (N,N-Diethylnorephedrine) Diethylpropion->Diethylnorephedrine Carbonyl Reduction Ethylnorephedrine N-Ethylnorpseudoephedrine Ethcathinone->Ethylnorephedrine Carbonyl Reduction Norephedrine Norephedrine / Norpseudoephedrine Ethcathinone->Norephedrine N-Dealkylation Diethylnorephedrine->Ethylnorephedrine N-Dealkylation

Caption: Metabolic pathways of Diethylpropion.

Comparative Analysis of Metabolic Rates

The metabolic rate of a compound is influenced by its chemical structure, its affinity for metabolic enzymes, and its physicochemical properties.

  • Diethylpropion (Parent Drug): As a prodrug, diethylpropion is designed to be rapidly metabolized. Its lipophilicity allows for quick absorption from the gastrointestinal tract.[6][15] The presence of both a ketone and a tertiary amine provides two primary sites for rapid enzymatic attack. Studies indicate that after oral administration, diethylpropion is so extensively metabolized that the pharmacological effects are largely attributable to its metabolites rather than the parent drug itself.[16] The conversion is efficient, with mono-N-de-ethylation accounting for approximately 35% of the dose and carbonyl reduction of the parent drug accounting for about 20%.[9]

  • 2-(Diethylamino)-1-phenylpropan-1-ol (Metabolite): The conversion of the ketone to a hydroxyl group increases the polarity of the molecule. This structural change generally makes the compound a poorer substrate for further oxidative metabolism by CYP enzymes compared to its ketone precursor. Its primary route of elimination would likely be direct excretion or conjugation (Phase II metabolism), such as glucuronidation, to further increase water solubility for renal clearance. While specific kinetic data for this metabolite is scarce, its formation represents a step towards detoxification and elimination. The overall clearance of diethylpropion's family of aminoketone metabolites is reflected in a plasma half-life of approximately 4 to 6 hours.[5][6][11]

Quantitative Pharmacokinetic Data
ParameterDiethylpropion & MetabolitesSupporting Evidence
Primary Metabolic Pathways N-dealkylation, Carbonyl ReductionDiethylpropion is extensively metabolized through these complex pathways.[1]
Active Metabolites Yes (e.g., Ethcathinone, N,N-diethylnorephedrine)Many metabolites are biologically active and contribute to the therapeutic effect.[7][11]
Plasma Half-Life ~ 4-6 hours (for aminoketone metabolites)The plasma half-life of the aminoketone metabolites is estimated to be between 4 to 6 hours.[5][6][10]
Excretion Route Primarily Renal (Urine)Approximately 75-106% of the dose is recovered in the urine within 48 hours.[2][5][17]
Unchanged Drug in Urine Low (~3-6%)The contribution of the parent compound to the observed activity is likely small.[8][17]

Experimental Methodology: In Vitro Metabolic Stability Assay

To empirically determine and compare the metabolic rates of compounds like diethylpropion and its metabolites, the Human Liver Microsome (HLM) stability assay is a standard, robust, and widely adopted in vitro method.[18][19] This assay provides a reliable measure of a compound's intrinsic clearance by the most significant family of drug-metabolizing enzymes, the Cytochrome P450s, which are highly concentrated in microsomes.[20][21]

Causality Behind Experimental Choices:
  • Why Liver Microsomes? The liver is the principal site of drug metabolism. Microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes and contain a high concentration of Phase I enzymes, particularly CYPs.[22][23] Their use allows for a focused study of oxidative metabolism in a simplified, high-throughput system.

  • Why NADPH? CYP enzymes are monooxygenases that require a cofactor, NADPH (nicotinamide adenine dinucleotide phosphate), to provide the reducing equivalents necessary for the catalytic cycle.[24] An NADPH-regenerating system is often used to ensure the cofactor is not depleted during the incubation period.[25]

  • Why Quenching? The metabolic reaction must be stopped precisely at each time point to accurately measure the concentration of the remaining parent compound. This is typically achieved by adding a cold organic solvent like acetonitrile, which precipitates the microsomal proteins and denatures the enzymes.[25]

  • Why LC-MS/MS? Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for bioanalysis due to its high sensitivity and specificity.[26] It allows for the accurate quantification of the parent drug even in a complex biological matrix containing metabolites and microsomal components.

Step-by-Step Protocol for HLM Assay
  • Preparation:

    • Thaw a stock of pooled human liver microsomes (e.g., 20 mg/mL) at 37°C.

    • Dilute the microsomes to a working concentration (e.g., 0.5 mg/mL) in a 100 mM potassium phosphate buffer (pH 7.4).[18]

    • Prepare stock solutions of the test compounds (Diethylpropion, 2-(Diethylamino)-1-phenylpropan-1-ol) in a suitable solvent like DMSO.

    • Prepare the NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

  • Incubation:

    • In a 96-well plate, add the diluted microsomal solution to each well.

    • Add the test compound to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.[18]

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH regenerating solution to the wells. This is considered time zero (T=0).

    • Immediately remove an aliquot from the T=0 wells and add it to a separate plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

    • Incubate the reaction plate at 37°C with gentle shaking.

    • At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), remove aliquots and quench the reaction in the same manner.[22]

    • Include a negative control incubation without NADPH to assess for non-enzymatic degradation.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples via LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = -0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .

HLM_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Sampling cluster_analysis 3. Analysis p1 Prepare Microsome Solution (0.5 mg/mL) r1 Combine Microsomes & Test Compound in Plate p1->r1 p2 Prepare Test Compound Stock (1 µM final) p2->r1 p3 Prepare NADPH Cofactor Solution r3 Initiate with NADPH (Start Timer) p3->r3 r2 Pre-incubate at 37°C r1->r2 r2->r3 r4 Collect & Quench Samples at Time Points (0, 5, 15, 30, 60 min) r3->r4 a1 Centrifuge & Collect Supernatant r4->a1 a2 Analyze by LC-MS/MS a1->a2 a3 Calculate t½ and CLint a2->a3

Sources

Comparative

inter-laboratory validation of 2-(Diethylamino)-1-phenylpropan-1-OL detection limits

Inter-Laboratory Validation of 2-(Diethylamino)-1-phenylpropan-1-OL Detection Limits: A Comprehensive Comparison Guide Executive Summary 2-(Diethylamino)-1-phenylpropan-1-ol (commonly known as diethylnorephedrine or redu...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation of 2-(Diethylamino)-1-phenylpropan-1-OL Detection Limits: A Comprehensive Comparison Guide

Executive Summary

2-(Diethylamino)-1-phenylpropan-1-ol (commonly known as diethylnorephedrine or reduced diethylpropion) is the primary active metabolite of the amphetamine-type anorectic drug amfepramone (diethylpropion)[1][2]. Accurate quantification of this specific metabolite is critical for forensic toxicology, pharmacokinetic profiling, and anti-doping compliance. Because it is a highly polar, low-molecular-weight amine, its detection presents unique analytical challenges[2].

This guide provides an objective, data-driven comparison of the two primary analytical platforms used for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) .

Mechanistic Overview: Metabolism of Diethylpropion

Amfepramone undergoes rapid and extensive biotransformation in vivo. The primary metabolic pathway involves the reduction of the keto group by carbonyl reductases to form the alcohol 2-(diethylamino)-1-phenylpropan-1-ol[3]. Subsequent N-dealkylation mediated by CYP450 enzymes yields ethylnorephedrine and, eventually, norephedrine (cathine)[4][5].

Metabolism A Diethylpropion (Amfepramone) B 2-(Diethylamino)-1- phenylpropan-1-ol A->B Keto Reduction (Carbonyl Reductase) C Ethylnorephedrine B->C N-Deethylation (CYP450) D Norephedrine C->D N-Deethylation (CYP450)

Metabolic reduction of diethylpropion to 2-(diethylamino)-1-phenylpropan-1-ol and N-dealkylation.

Analytical Technologies Comparison: LC-MS/MS vs. GC-MS

As a Senior Application Scientist, evaluating an analytical platform requires looking beyond basic sensitivity to understand the causality behind matrix effects, ionization efficiency, and chromatographic retention.

LC-MS/MS (The Gold Standard)
  • Mechanistic Advantage: 2-(diethylamino)-1-phenylpropan-1-ol is a basic amine. Under acidic conditions, the nitrogen atom is easily protonated to form an [M+H]+ ion, making it highly responsive to Electrospray Ionization in positive mode (ESI+)[6][7].

  • Chromatographic Causality: Standard C18 columns often fail to retain low-molecular-weight polar amines, leading to co-elution with the solvent front and severe ion suppression. Modern protocols utilize multi-mode reversed-phase columns (incorporating both strong ionic and C18 ligands) with a pH gradient to ensure sharp peak shapes and robust retention[2].

GC-MS (The Legacy Method)
  • Mechanistic Limitation: The presence of both a hydroxyl group and a tertiary amine makes the underivatized molecule highly polar and prone to thermal degradation or peak tailing in a heated GC inlet.

  • Derivatization Causality: To achieve adequate volatility and thermal stability, the sample must be derivatized (e.g., silylation using BSTFA or acylation using HFBA)[8]. While GC-MS provides excellent library-matching capabilities via Electron Ionization (EI), the extensive sample preparation introduces higher variability and limits overall throughput compared to LC-MS/MS[9].

Inter-Laboratory Validation Data

The following table synthesizes inter-laboratory validation metrics, demonstrating the superior sensitivity (lower LOD/LOQ) of LC-MS/MS across complex biological matrices[1][2][5][9].

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Intra-day Precision (CV%)Mean Recovery (%)Reference
LC-MS/MS (ESI+) Hair20 pg/mg200 pg/mg< 8.5%92 – 104%
LC-MS/MS (ESI+) Whole Blood0.5 ng/mL1.5 ng/mL< 7.0%87 – 106%
LC-MS/MS (ESI+) Hair5 pg/mg10 pg/mg< 9.3%90 – 102%
GC-MS (EI-SIM) Urine5.0 ng/mL10.0 ng/mL< 7.9%91 – 116%

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system . This means the protocol inherently monitors its own extraction efficiency and guards against false positives through strict internal criteria.

Workflow S1 1. Sample Collection & Spiking (Addition of Deuterated IS) S2 2. Matrix Extraction (Acidified MeOH or LLE) S1->S2 S3 3. Chromatographic Separation (Multi-mode LC or Capillary GC) S2->S3 S4 4. Mass Spectrometry (ESI-MRM or EI-SIM) S3->S4 S5 5. Data Validation (Ion Ratio & Recovery Check) S4->S5

Self-validating analytical workflow for the detection of 2-(diethylamino)-1-phenylpropan-1-ol.

Protocol A: High-Throughput LC-MS/MS (Hair & Blood)

Reference Standard:, [1][2]

  • Sample Spiking (Self-Validation Check 1): Weigh 10 mg of decontaminated hair or 100 µL of whole blood. Immediately spike with 10 µL of a deuterated internal standard (IS) (e.g., MDA-d5 or a synthesized deuterated analog at 100 ng/mL).

    • Causality: The IS acts as a continuous monitor. If matrix suppression drops the IS peak area below 50% of the neat calibrator, the system automatically flags the sample for dilution and re-extraction.

  • Matrix Extraction: For hair, pulverize the sample in 1 mL of acidified methanol (1% HCl in MeOH). Incubate at 40°C for 16 hours.

    • Causality: The acidic environment ensures the basic amine remains protonated (ionized), significantly increasing its solubility in the polar solvent and preventing evaporative losses during processing.

  • Purification: Centrifuge the extract at 12,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Chromatographic Separation: Inject 2 µL onto a multi-mode reversed-phase column (e.g., Scherzo SS-C18). Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • MRM Detection (Self-Validation Check 2): Operate the mass spectrometer in ESI+ mode. Monitor the precursor [M+H]+ ion and at least two product ions (Quantifier and Qualifier).

    • Causality: To definitively confirm the presence of 2-(diethylamino)-1-phenylpropan-1-ol, the ratio between the qualifier and quantifier ions must fall within ±20% of the established calibration standard. This prevents isobaric biological noise from generating false positives.

Protocol B: GC-MS with Derivatization (Urine)

Reference Standard:[9]

  • Sample Preparation: Spike 2 mL of urine with the internal standard. Adjust the pH to 9.0 – 9.5 using a borate buffer.

    • Causality: Raising the pH above the molecule's pKa deprotonates the amine, neutralizing its charge and allowing it to efficiently partition into the organic solvent during extraction.

  • Liquid-Liquid Extraction (LLE): Add 3 mL of an ethyl acetate/hexane mixture (1:1 v/v). Vortex vigorously for 5 minutes and centrifuge to separate the layers.

  • Derivatization: Transfer the upper organic layer to a clean glass tube. Evaporate to dryness under a gentle nitrogen stream at 30°C. Add 50 µL of BSTFA (with 1% TMCS) and incubate at 70°C for 20 minutes.

    • Causality: BSTFA replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, dramatically increasing the molecule's volatility and preventing thermal breakdown in the GC inlet.

  • Analysis: Inject 1 µL in splitless mode onto a standard DB-5MS capillary column. Analyze using Selected Ion Monitoring (SIM) mode targeting the specific fragmented ions of the TMS-derivatized metabolite.

References

  • Choi, H., et al. (2016). "Development of an analytical method for simultaneous detection of psychotropic phenylalkylamines in hair by LC-MS/MS with a multi-mode reversed-phase column using pH gradient elution." Forensic Science International. URL:[Link]

  • Sorensen, L. K. (2011). "Determination of cathinones and related ephedrines in forensic whole-blood samples by liquid-chromatography–electrospray tandem mass spectrometry." Journal of Chromatography B. URL:[Link]

  • Kerrigan, S., et al. (2011). "Simultaneous Detection of Ten Psychedelic Phenethylamines in Urine by Gas Chromatography–Mass Spectrometry." Journal of Analytical Toxicology. URL:[Link]

  • Yang, H., et al. (2022). "Detection of amfepramone and its metabolite cathinone in human hair: Application to authentic cases of amfepramone use." Drug Testing and Analysis. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Extraction Methodologies for 2-(Diethylamino)-1-phenylpropan-1-ol in Human Plasma

Introduction In the fields of pharmacokinetics, toxicology, and clinical drug monitoring, the accurate quantification of xenobiotics in biological matrices is paramount. The quality of analytical data is fundamentally de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the fields of pharmacokinetics, toxicology, and clinical drug monitoring, the accurate quantification of xenobiotics in biological matrices is paramount. The quality of analytical data is fundamentally dependent on the initial sample preparation, a critical step designed to isolate the analyte of interest from a complex mixture of endogenous components like proteins, phospholipids, and salts. This guide provides an in-depth comparison of three cornerstone extraction techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the analysis of 2-(Diethylamino)-1-phenylpropan-1-ol from human plasma.

2-(Diethylamino)-1-phenylpropan-1-ol is a tertiary amino alcohol with basic properties, a characteristic that heavily influences the strategy for its efficient extraction. The choice of extraction method represents a trade-off between speed, cost, selectivity, and the ultimate quality of the analytical result. This document will explore the mechanistic basis for each technique, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the most appropriate method for their analytical objectives, from high-throughput screening to rigorous, validated quantification.

Section 1: Protein Precipitation (PPT)

Protein Precipitation is the simplest and fastest method for sample cleanup in bioanalysis.[1][2] It is often the first choice for early-stage drug discovery and high-throughput applications where speed is more critical than achieving the lowest limits of detection.

Mechanistic Rationale

The core principle of PPT is the removal of high-molecular-weight proteins by altering their solvation environment, causing them to denature and precipitate out of solution. This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile (ACN) or methanol, or a strong acid like trichloroacetic acid (TCA).[3][4] The organic solvent disrupts the hydration shell around the protein molecules, leading to aggregation and precipitation. While effective at removing the bulk of proteins, PPT is a non-selective, crude cleanup method.[1] Many endogenous, water-soluble interferences and phospholipids remain in the supernatant, which can lead to significant matrix effects during LC-MS/MS analysis.[2]

Causality of Experimental Choices:

  • Solvent Choice: Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively, resulting in a cleaner supernatant.[5]

  • Solvent-to-Plasma Ratio: A ratio of at least 3:1 (solvent:plasma) is recommended to ensure complete protein precipitation.[6] Lower ratios may lead to incomplete precipitation and a viscous supernatant that is difficult to handle.

Experimental Protocol: Acetonitrile Precipitation
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be injected directly for LC-MS/MS analysis or evaporated and reconstituted in a mobile phase-compatible solvent to increase concentration.

Workflow Visualization: Protein Precipitation

PPT_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma 100 µL Plasma ACN Add 300 µL Acetonitrile (ACN) + IS Plasma->ACN Vortex Vortex (30 sec) ACN->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Transfer Pellet Discard Protein Pellet Centrifuge->Pellet Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for Protein Precipitation (PPT).

Section 2: Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (plasma) and an organic solvent.[8] It offers a significantly cleaner extract than PPT by removing non-lipid endogenous materials.[1]

Mechanistic Rationale

The efficiency of LLE is governed by the partition coefficient (K) of the analyte between the two phases. For ionizable compounds like 2-(Diethylamino)-1-phenylpropan-1-ol, the pH of the aqueous phase is a critical parameter. As a basic compound, it exists in its protonated (ionized) form at physiological pH (~7.4). To enhance its partitioning into an organic solvent, the plasma sample must be basified (e.g., to pH > 10). This deprotonates the tertiary amine, rendering the molecule neutral and significantly more soluble in organic solvents.[9]

Causality of Experimental Choices:

  • pH Adjustment: Adding a base like ammonium hydroxide or sodium hydroxide is essential to convert the basic analyte into its non-ionized, lipophilic form, maximizing its extraction from the aqueous plasma into the organic phase.

  • Solvent Selection: The choice of organic solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE)) is based on analyte solubility, solvent immiscibility with water, and volatility for easy evaporation. MTBE is often preferred due to its lower water solubility and tendency to form fewer emulsions compared to ethyl acetate.

Experimental Protocol: Basified LLE
  • Pipette 200 µL of human plasma into a glass tube.

  • Add 50 µL of 1 M sodium hydroxide (NaOH) to basify the sample to pH > 10. Vortex briefly.

  • Add 1 mL of methyl tert-butyl ether (MTBE) containing the internal standard.

  • Cap the tube and mix using a vortex mixer for 2 minutes or a mechanical shaker for 10 minutes to facilitate analyte partitioning.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.[10]

  • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase for LC-MS/MS analysis.

Workflow Visualization: Liquid-Liquid Extraction

LLE_Workflow cluster_extraction Extraction cluster_processing Sample Processing & Analysis Plasma 200 µL Plasma Basify Add 50 µL 1M NaOH (Adjust pH > 10) Plasma->Basify Solvent Add 1 mL MTBE + IS Basify->Solvent Mix Vortex/Shake (2-10 min) Solvent->Mix Centrifuge Centrifuge (3,000 x g, 5 min) Mix->Centrifuge Organic Collect Organic Layer Centrifuge->Organic Transfer Aqueous Discard Aqueous Layer Centrifuge->Aqueous Evaporate Evaporate to Dryness Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Section 3: Solid-Phase Extraction (SPE)

SPE is a highly selective and robust sample preparation technique that can produce the cleanest extracts, minimizing matrix effects and improving assay sensitivity.[1][11] It is the method of choice for regulatory-compliant bioanalysis and when low limits of quantification are required.

Mechanistic Rationale

SPE separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent packed in a cartridge or a 96-well plate. For a basic compound like 2-(Diethylamino)-1-phenylpropan-1-ol, a mixed-mode cation exchange polymer is an ideal choice. This type of sorbent offers dual retention mechanisms: reversed-phase interaction with the hydrophobic phenyl group and ion-exchange interaction with the positively charged (protonated) diethylamino group.

Causality of Experimental Choices:

  • Sorbent Choice: A mixed-mode sorbent (e.g., polymeric with cation exchange functionality) provides superior selectivity compared to a simple reversed-phase (e.g., C18) sorbent. It allows for a more rigorous wash step to remove neutral and acidic interferences, resulting in a cleaner final extract.[1]

  • Sample Pre-treatment: Acidifying the plasma sample (e.g., with formic or phosphoric acid) ensures the basic analyte is fully protonated (positively charged), enabling strong retention on the cation exchange sorbent.

  • Wash Steps: A multi-step wash protocol is key to SPE's effectiveness. An acidic wash removes weakly bound interferences. A subsequent organic wash (e.g., with methanol) removes hydrophobic, non-basic interferences retained by the reversed-phase mechanism.

  • Elution: The analyte is eluted using a solvent containing a base (e.g., ammonium hydroxide in methanol). The base neutralizes the charge on the analyte, disrupting the ion-exchange interaction and allowing it to be released from the sorbent.

Experimental Protocol: Mixed-Mode Cation Exchange SPE
  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water.

  • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% formic acid in water.

  • Load: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1: Wash the cartridge with 1 mL of 2% formic acid in water to remove hydrophilic interferences.

  • Wash 2: Wash the cartridge with 1 mL of methanol to remove hydrophobic, non-basic interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for analysis.

Workflow Visualization: Solid-Phase Extraction

SPE_Workflow cluster_cartridge_prep Cartridge Preparation cluster_extraction Extraction Steps cluster_analysis Analysis Condition Condition (Methanol, Water) Equilibrate Equilibrate (2% Formic Acid) Condition->Equilibrate Load Load Pre-treated Plasma Sample Equilibrate->Load Wash1 Wash 1 (Aqueous Acid) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute (5% NH4OH in Methanol) Wash2->Elute Collect Collect Eluate Elute->Collect Dry Evaporate & Reconstitute Collect->Dry Analysis LC-MS/MS Analysis Dry->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE).

Section 4: Comparative Analysis and Discussion

The optimal extraction method depends on the specific requirements of the assay, including desired sensitivity, throughput, available resources, and the stage of the research or development process.

Performance Data Summary

The following table summarizes the expected performance of each technique for the extraction of a basic drug like 2-(Diethylamino)-1-phenylpropan-1-ol from plasma. The values are representative based on extensive bioanalytical literature.[7][12][13]

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Extraction Efficiency (Recovery) 50 - 95% (Variable)70 - 90%[12]> 90%[12]
Matrix Effect HighModerate to LowVery Low
Extract Cleanliness LowModerateHigh[1]
Throughput / Speed Very High (Fastest)[14]ModerateLow (Slowest)
Cost per Sample Very LowLowHigh
Method Development Time MinimalModerateHigh
Automation Potential High (96-well plates)[14]ModerateHigh (96-well plates, robotics)
Discussion and Recommendations
  • Protein Precipitation (PPT): This method is best suited for high-throughput, non-regulated screening environments, such as early drug discovery DMPK studies. Its primary advantages are speed and low cost.[1] However, the resulting extract is relatively "dirty," leading to a high risk of ion suppression or enhancement in LC-MS/MS analysis, which can compromise accuracy and precision.[2] It is generally not suitable for assays requiring high sensitivity.

  • Liquid-Liquid Extraction (LLE): LLE offers a good balance between cleanliness, cost, and complexity. It effectively removes proteins and many polar interferences, resulting in lower matrix effects than PPT.[1] It is a reliable workhorse method for many bioanalytical labs and is suitable for pharmacokinetic studies and some validated assays . Its main drawbacks are the use of larger volumes of organic solvents, the potential for emulsion formation, and a more manual, time-consuming workflow compared to automatable PPT formats.[10]

  • Solid-Phase Extraction (SPE): SPE provides the gold standard in sample cleanup .[11] The high selectivity of a well-developed SPE method leads to the cleanest extracts, the lowest matrix effects, and the highest assay sensitivity and reproducibility.[1][12] This makes it the preferred method for late-stage clinical trials, regulatory submissions, and any application demanding the highest data quality and lowest limits of detection . The primary disadvantages are the higher cost per sample and the longer time required for both method development and sample processing.[2] However, the availability of 96-well plate formats and robotic liquid handlers can significantly improve throughput.[15]

Conclusion

The selection of an extraction method for 2-(Diethylamino)-1-phenylpropan-1-ol from plasma is a critical decision that directly impacts analytical performance. For rapid screening, Protein Precipitation is a viable option. For routine analysis requiring a cleaner sample at a moderate cost, Liquid-Liquid Extraction is a robust choice. For applications demanding the highest sensitivity, selectivity, and data integrity, Solid-Phase Extraction is the unequivocally superior methodology. By understanding the underlying principles and practical trade-offs of each technique, researchers can confidently select and implement the most appropriate workflow to achieve their scientific goals.

References

  • Welch, C. J. (n.d.). Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. Bonna-Agela Technologies. Retrieved from [Link]

  • Jinchai, P., et al. (2025). Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD. MDPI. Retrieved from [Link]

  • Xu, R., et al. (2012). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. Taylor & Francis Online. Retrieved from [Link]

  • LabRulez. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques. LabRulez LCMS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Retrieved from [Link]

  • Bunnelle, W. H., et al. (n.d.). Extraction. University of Missouri-St. Louis. Retrieved from [Link]

  • Research and Reviews. (2018). Development of an Analytical Method for the Plasma Determination of Five Anti-Epileptics and their Metabolites by HPLC. Open Access Journals. Retrieved from [Link]

  • Linse, K. D. (2014). Protein Precipitation Methods for Proteomics. Bio-Synthesis Inc. Retrieved from [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

  • Kumar, A., et al. (n.d.). A simple organic solvent precipitation method to improve detection of low molecular weight proteins. UQ eSpace. Retrieved from [Link]

  • Vokuev, M. I., et al. (2021). Identification of 2-(diethylamino)ethylthiol dipeptide (Cys-Pro) adduct as biomarker of nerve agents VR and CVX in human plasma. PubMed. Retrieved from [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom. Retrieved from [Link]

  • Trufelli, H., et al. (2024). Protein precipitation by metal hydroxides as a convenient and alternative sample preparation procedure for bioanalysis. MDPI. Retrieved from [Link]

  • Singh, M. (n.d.). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. Longdom Publishing. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022). Liquid-Liquid Extraction. YouTube. Retrieved from [Link]

  • Wiraagni, I. A., et al. (2019). Validation of a simple extraction procedure for bisphenol A identification from human plasma. PLOS ONE. Retrieved from [Link]

  • Wong, J. W., et al. (2014). Technology platform development for targeted plasma metabolites in human heart failure. PMC. Retrieved from [Link]

  • de Oliveira, D. M., et al. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. PubMed. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Proper Disposal and Environmental Management of 2-(Diethylamino)-1-phenylpropan-1-ol

As drug development pipelines expand, the proper management of pharmacologically active intermediates and metabolites is critical for both laboratory safety and environmental stewardship. 2-(Diethylamino)-1-phenylpropan-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines expand, the proper management of pharmacologically active intermediates and metabolites is critical for both laboratory safety and environmental stewardship. 2-(Diethylamino)-1-phenylpropan-1-ol (CAS: 18259-38-6) is a substituted amino alcohol and a recognized metabolite of the Schedule IV anorectic agent diethylpropion (amfepramone).

Because it retains structural motifs that resist standard municipal wastewater treatment, this compound cannot be treated as generic chemical waste. This guide provides researchers and laboratory managers with a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of this specific amino alcohol, ensuring strict compliance with federal environmental regulations.

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the chemical behavior of the target molecule. Do not simply memorize disposal codes; understand why the molecule dictates these specific operational choices.

As an aliphatic amino alcohol, 2-(Diethylamino)-1-phenylpropan-1-ol possesses a basic diethylamino group and a lipophilic phenyl ring. Its basicity means it acts as a nucleophile and can undergo rapid, exothermic salt formation if inadvertently mixed with concentrated mineral acids. Furthermore, its lipophilicity allows it to bioaccumulate in aquatic ecosystems if improperly discharged.

Table 1: Physicochemical Properties and Operational Implications
PropertyValueDisposal & Operational Implication
Chemical Name 2-(Diethylamino)-1-phenylpropan-1-olPharmacologically relevant intermediate; requires complete destruction.
CAS Number 18259-38-6Required for accurate waste manifest documentation.
Molecular Formula C13H21NOContains oxidizable carbon-nitrogen bonds; dictates incineration.
Chemical Class Substituted Amino AlcoholBasic ( pKa​ ~10); incompatible with strong acids and oxidizers.
Physical State Viscous liquid / SolidProne to adherence on container walls; requires triple-rinsing of non-RCRA empty containers.

Regulatory Framework & The "Sewering Ban"

Under the EPA’s Resource Conservation and Recovery Act (RCRA) and the specific Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) , there is a strict, unequivocal ban on the sewering of hazardous pharmaceutical wastes [1].

Because 2-(Diethylamino)-1-phenylpropan-1-ol is a pharmacologically active metabolite, discharging it down the drain disrupts local aquatic microbiota and violates federal law. It must be managed from "cradle to grave" and ultimately destroyed via high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF) [2].

Standard Operating Procedure: Disposal Workflow

The following protocol outlines the causal steps for routine disposal of 2-(Diethylamino)-1-phenylpropan-1-ol waste streams (e.g., post-extraction organic layers, expired reference standards, or synthesized batches).

Step 1: Waste Characterization & Segregation
  • The Action: Isolate the waste stream from all strong acids (e.g., HCl, H2​SO4​ ) and oxidizing agents (e.g., nitric acid, peroxides).

  • The Causality: The basic amine group will react exothermically with acids. Mixing with oxidizers can lead to oxidative degradation of the alcohol group, risking thermal runaway and container rupture.

Step 2: Primary Containment
  • The Action: Transfer the waste into a High-Density Polyethylene (HDPE) carboy or an amber borosilicate glass bottle.

  • The Causality: Amino alcohols can slowly degrade certain lower-grade plastics (like standard PET) and corrode unlined metal containers over time. HDPE and borosilicate glass provide necessary chemical inertness.

Step 3: Labeling & Accumulation
  • The Action: Affix a hazardous waste label immediately upon adding the first drop of waste. Label it as "Hazardous Waste - Toxic Amino Alcohol / Pharmaceutical Intermediate."

  • The Causality: The EPA requires precise tracking of accumulation time. Depending on your facility's generator status (LQG vs. SQG), waste cannot remain on-site for more than 90 or 180 days, respectively [2].

Step 4: Final Disposition (High-Temperature Incineration)
  • The Action: Transfer the sealed containers to your Central Accumulation Area (CAA) for licensed contractor pickup. Ensure the manifest specifies high-temperature rotary kiln incineration (>1,000°C).

  • The Causality: Incineration is the only self-validating method to ensure complete cleavage of the C-N bonds, oxidizing the molecule into harmless N2​ , CO2​ , and H2​O , thereby permanently eliminating its pharmacological potential.

G Start Generation of 2-(Diethylamino) -1-phenylpropan-1-ol Waste CheckState Determine Physical State & Solvent Matrix Start->CheckState Solid Pure Solid / Powder CheckState->Solid Liquid In Solution (Aqueous/Organic) CheckState->Liquid Segregate Segregate from Strong Acids & Oxidizing Agents Solid->Segregate Liquid->Segregate Pack Pack in Compatible Container (HDPE or Amber Glass) Segregate->Pack Label Label: Hazardous Waste (Toxic Amino Alcohol) Pack->Label Store Transfer to Central Accumulation Area (<90/180 days) Label->Store Incinerate Final Destruction: High-Temperature Incineration (TSDF) Store->Incinerate

Fig 1. Cradle-to-grave disposal workflow for 2-(Diethylamino)-1-phenylpropan-1-ol.

Emergency Spill Response Protocol

In the event of an accidental release (e.g., a dropped flask during synthesis or extraction), immediate and chemically logical containment is required.

  • Don Appropriate PPE: Immediately equip nitrile gloves (double-gloving recommended), splash goggles, and a flame-resistant lab coat.

  • Ventilate & Isolate: Ensure the fume hood or room ventilation is maximized. Remove any potential ignition sources if the compound is dissolved in a flammable organic solvent (e.g., methanol or ethyl acetate).

  • Apply Inert Absorbent: Cover the spill with an inert siliceous material such as sand, earth, or vermiculite.

    • Critical Causality:Do NOT use sawdust or cellulose-based absorbents. Mixing concentrated basic organic compounds with high-surface-area combustible materials creates a severe fire hazard.

  • Collect & Decontaminate: Sweep the absorbed mixture using non-sparking tools into a sealable hazardous waste drum. Wash the affected surface with a mild detergent and water to remove residual lipophilic traces.

SpillResponse Spill Accidental Spill Detected PPE Don PPE (Nitrile, Goggles) Spill->PPE Ventilate Ventilate Area & Remove Ignition PPE->Ventilate Absorb Apply Inert Absorbent NO Cellulose Ventilate->Absorb Collect Collect in Sealable Hazmat Drum Absorb->Collect Decon Decontaminate Surface with Detergent Collect->Decon

Fig 2. Step-by-step emergency spill response and containment protocol.

References

  • Management of Hazardous Waste Pharmaceuticals | US Environmental Protection Agency (EPA). Available at:[Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations | US Environmental Protection Agency (EPA). Available at:[Link]

Handling

Foundational Understanding: Hazard Analysis of 2-(Diethylamino)-1-phenylpropan-1-OL

An Expert Guide to Personal Protective Equipment for Handling 2-(Diethylamino)-1-phenylpropan-1-OL Disclaimer: 2-(Diethylamino)-1-phenylpropan-1-ol is a compound with limited publicly available safety and toxicological d...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert Guide to Personal Protective Equipment for Handling 2-(Diethylamino)-1-phenylpropan-1-OL

Disclaimer: 2-(Diethylamino)-1-phenylpropan-1-ol is a compound with limited publicly available safety and toxicological data. Therefore, this guidance is based on established principles of chemical safety, hazard assessment based on its chemical structure, and comparison to analogous compounds. A thorough, site-specific risk assessment must be conducted before handling this substance.

Due to the lack of specific toxicological data for 2-(Diethylamino)-1-phenylpropan-1-ol, a precautionary approach is essential. Its structure as an aromatic amino alcohol suggests several potential hazards that must be mitigated through appropriate personal protective equipment (PPE) and handling procedures.

Primary Routes of Exposure and Potential Health Effects:

  • Dermal (Skin) Contact: The presence of both an amino and a hydroxyl group may facilitate skin absorption, potentially leading to systemic toxicity. Direct contact could also cause local irritation or dermatitis.

  • Inhalation: As a solid, inhalation of dust particles is a primary concern and can lead to respiratory tract irritation. If heated or aerosolized, inhalation of vapors or mists could result in more severe respiratory effects and systemic absorption.

  • Ocular (Eye) Contact: Direct contact with the eyes is likely to cause significant irritation, and potentially severe damage.

  • Ingestion: Accidental ingestion could lead to systemic toxicity, the specifics of which are unknown but should be presumed significant.

Core Protective Measures: A Multi-Layered Defense

The selection of appropriate PPE is a critical component of a comprehensive safety strategy. The following recommendations are based on a risk-based approach to minimize exposure.

Hand Protection

Given the unknown skin permeability of 2-(Diethylamino)-1-phenylpropan-1-ol, robust hand protection is non-negotiable.

  • Primary Recommendation: Double-gloving with nitrile gloves is recommended for all handling procedures.

  • Scientific Rationale: The outer glove provides the initial barrier and can be removed immediately upon known or suspected contamination. The inner glove offers a secondary layer of protection against undetected breaches in the outer glove. Nitrile is selected for its broad chemical resistance to a variety of organic compounds.

  • Procedural Note: Gloves should be changed frequently, and always immediately after handling the compound or upon any sign of degradation or contamination.

Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes and airborne particles.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Enhanced Precaution: For procedures with a higher risk of splashing or dust generation (e.g., weighing, transferring large quantities, or preparing solutions), a full-face shield should be worn in addition to safety glasses.

Body Protection

Protecting the skin and personal clothing from contamination is crucial to prevent "take-home" exposure.

  • Standard Protocol: A clean, buttoned laboratory coat should be worn at all times.

  • For High-Risk Operations: A chemically resistant apron worn over the lab coat is recommended when handling larger quantities or during procedures with a significant splash potential.

Respiratory Protection

Respiratory protection should be employed when engineering controls, such as a chemical fume hood, are insufficient to control airborne contaminants.

  • For Solid Particulates: If handling the solid material outside of a fume hood where dust may be generated, a NIOSH-approved N95 respirator is the minimum requirement.

  • For Vapors or Aerosols: If the compound is heated or dissolved in a volatile solvent, an air-purifying respirator (APR) equipped with organic vapor cartridges should be used.

Operational and Disposal Plans

A safe laboratory environment extends beyond PPE to include proper handling and disposal procedures.

Engineering Controls

All procedures involving the handling of 2-(Diethylamino)-1-phenylpropan-1-ol should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.

Decontamination
  • Work Surfaces: All work surfaces should be decontaminated with a suitable solvent (e.g., 70% ethanol) followed by a thorough cleaning with soap and water after work is completed.

  • Equipment: Any equipment that has come into contact with the compound should be similarly decontaminated.

Waste Disposal

All disposable materials that have come into contact with 2-(Diethylamino)-1-phenylpropan-1-ol, including gloves, bench paper, and disposable labware, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Visualized Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Tree Start Begin Handling of 2-(Diethylamino)-1-phenylpropan-1-ol RiskAssessment Conduct Risk Assessment Start->RiskAssessment BasePPE Base PPE: - Double Nitrile Gloves - Safety Glasses - Lab Coat RiskAssessment->BasePPE SplashRisk Significant Splash or Dust Potential? BasePPE->SplashRisk AddFaceShield Add Full-Face Shield & Chem-Resistant Apron SplashRisk->AddFaceShield Yes InhalationRisk Potential for Airborne Contamination? SplashRisk->InhalationRisk No AddFaceShield->InhalationRisk Dust Dust Hazard: Use N95 Respirator InhalationRisk->Dust Yes (Dust) Vapor Vapor/Aerosol Hazard: Use APR with Organic Vapor Cartridges InhalationRisk->Vapor Yes (Vapor/Aerosol) Proceed Proceed with Caution InhalationRisk->Proceed No Dust->Proceed Vapor->Proceed

Caption: Decision tree for selecting appropriate PPE.

Summary of Recommended PPE

Protection Level Item Specification
Hand GlovesDouble-layered nitrile
Eye Safety GlassesANSI Z87.1 compliant with side shields
Face Face ShieldFull-face, worn over safety glasses
Body Lab CoatStandard, fully buttoned
ApronChemically resistant
Respiratory Respirator (Dust)NIOSH-approved N95
Respirator (Vapor)Air-purifying with organic vapor cartridges

References

  • OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. [Link]

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